Product packaging for 3-Ethylcyclohexanone(Cat. No.:CAS No. 22461-89-8)

3-Ethylcyclohexanone

Cat. No.: B1604563
CAS No.: 22461-89-8
M. Wt: 126.2 g/mol
InChI Key: IEVRHAUJJJBXFH-UHFFFAOYSA-N
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Description

3-Ethylcyclohexanone is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21117. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1604563 3-Ethylcyclohexanone CAS No. 22461-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVRHAUJJJBXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281283
Record name 3-Ethylcyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22461-89-8
Record name NSC21117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylcyclohexanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for 3-Ethylcyclohexanone, a cyclic ketone utilized as an intermediate in the synthesis of various organic compounds.

Core Chemical Identity and Structure

This compound is a derivative of cyclohexanone (B45756) featuring an ethyl group substituted at the third carbon atom relative to the carbonyl group.[1] Its structure is fundamental to its chemical behavior and physical properties.

  • IUPAC Name : 3-ethylcyclohexan-1-one[2]

  • Molecular Formula : C₈H₁₄O[2][3][4]

  • SMILES : CCC1CCCC(=O)C1[1]

  • InChI : InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3[4]

  • InChIKey : IEVRHAUJJJBXFH-UHFFFAOYSA-N[4]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, application in synthesis, and purification.

PropertyValueSource(s)
Molecular Weight 126.20 g/mol [2][5]
Appearance Colorless to pale yellow liquid[1]
Density 0.876 g/cm³[6]
Boiling Point 197-198 °C (470.15-471.15 K)[6]
Melting Point -25 °C (248.15 K)[6]
Flash Point 58.50 °C (137.00 °F) (TCC, est.)[7]
Solubility Soluble in alcohol, ether, and organic solvents.[6][6][7]
Water: 1741 mg/L @ 25 °C (est.)[7]
logP (o/w) 1.866 - 1.9[2][7]
Vapor Pressure 0.723 mmHg @ 25.00 °C (est.)[7]
CAS Registry Number 22461-89-8[4]

Experimental Protocols

While specific, detailed industrial synthesis protocols are proprietary, the scientific literature outlines common laboratory-scale methodologies for the synthesis and analysis of 3-alkylcyclohexanones.

Synthesis: Alkylation of Cyclohexanone Enolate

A common strategy for synthesizing 3-alkylcyclohexanones involves the reduction of the corresponding α,β-unsaturated ketone (enone) followed by in-situ alkylation of the resulting lithium enolate.[8] This method provides regiochemical control, directing the alkylation to the desired position.[8]

Methodology:

  • Enone Reduction: 3-Ethyl-2-cyclohexen-1-one is dissolved in a solvent mixture, typically containing liquid ammonia (B1221849) and an ether like THF, and cooled to -78 °C.

  • Lithium Addition: Small pieces of lithium metal are added to the solution, which is stirred until the characteristic blue color of the dissolved electron persists, indicating the formation of the lithium enolate.

  • Alkylation: A solution of an ethylating agent, such as ethyl bromide, in an etheral solvent is added to the enolate solution. The reaction is stirred for a period to allow for the alkylation to proceed.

  • Quenching & Workup: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride. The ammonia is allowed to evaporate.

  • Extraction: The aqueous residue is extracted multiple times with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.[8]

Analytical Characterization: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for assessing the purity of volatile compounds like this compound.[9]

Methodology:

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.[9] An internal standard may be added for quantitative analysis.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the heated GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. Separation is achieved based on the differential partitioning of components between the mobile phase and the stationary phase within the column. For semi-volatile compounds, a column with a 5% phenyl 95% methylsilicone liquid phase is often used.[10]

  • Mass Spectrometry Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization). The resulting ions are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.

  • Data Analysis: The purity of the sample is determined by comparing the relative peak area of this compound to the total area of all detected peaks.[9] The identity is confirmed by matching the obtained mass spectrum to a reference library.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis protocols described above.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification start Dissolve 3-Ethyl-2-cyclohexen-1-one in Liquid NH3/THF cool Cool to -78 °C start->cool add_li Add Lithium Metal cool->add_li stir Stir until Blue Color Persists add_li->stir add_etbr Add Ethyl Bromide Solution stir->add_etbr react Stir to Complete Reaction add_etbr->react quench Quench with NH4Cl (aq) react->quench extract Extract with Diethyl Ether quench->extract dry Dry & Concentrate extract->dry purify Purify via Vacuum Distillation dry->purify end end purify->end Pure this compound

Caption: Workflow for the synthesis of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Prepare Dilute Solution in Volatile Solvent inject Inject into GC Inlet prep->inject separate Separate on Capillary Column inject->separate ionize Ionize Eluted Components separate->ionize detect Detect Ions by m/z ionize->detect analyze Determine Purity from Peak Area & Confirm Identity with Library detect->analyze

Caption: Workflow for purity analysis by GC-MS.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[11][12] It causes skin irritation and serious eye damage.[11][12]

Precautionary Measures:

  • Engineering Controls: Use only outdoors or in a well-ventilated area, utilizing explosion-proof equipment.[11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[11] In case of fire, a self-contained breathing apparatus may be necessary.[11]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[12] Ground/bond container and receiving equipment to prevent static discharge.[12] Avoid breathing vapors or mist.[11]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[11] Containers that have been opened must be carefully resealed and kept upright.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11] Do not let the product enter drains.[11]

References

(S)-3-Ethylcyclohexanone CAS number and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Ethylcyclohexanone is a chiral cyclic ketone of interest in organic synthesis, particularly as a building block for more complex chiral molecules in the pharmaceutical and fragrance industries. Its stereocenter at the C3 position makes enantioselective synthesis a critical aspect of its preparation. This technical guide provides an in-depth overview of its chemical identity, and detailed methodologies for its asymmetric synthesis, focusing on catalytic conjugate addition reactions.

CAS Number: 74006-73-8[1]

Physicochemical Data

PropertyValue
Molecular FormulaC₈H₁₄O[1]
Molecular Weight126.20 g/mol [1]
IUPAC Name(3S)-3-ethylcyclohexan-1-one[1]

Asymmetric Synthesis of (S)-3-Ethylcyclohexanone

The primary strategies for the enantioselective synthesis of (S)-3-Ethylcyclohexanone involve the asymmetric conjugate addition of an ethyl group to 2-cyclohexenone. This is typically achieved using chiral catalyst systems based on transition metals such as rhodium or copper. These methods offer high enantioselectivity and good yields.

Rhodium-Catalyzed Asymmetric 1,4-Addition

Rhodium complexes, particularly with chiral phosphine (B1218219) ligands like BINAP, are effective catalysts for the 1,4-addition of organoboron reagents to α,β-unsaturated ketones.[2][3] This method is known for its broad substrate scope and high enantioselectivity.[2]

Reaction Scheme:

reagents 2-Cyclohexenone + Ethylboronic Acid catalyst [Rh(acac)(C2H4)2] / (S)-BINAP reagents->catalyst Dioxane/H2O, 100 °C product (S)-3-Ethylcyclohexanone catalyst->product

Caption: Rhodium-catalyzed asymmetric 1,4-addition.

Quantitative Data for Rhodium-Catalyzed Arylation (Illustrative)

Arylboronic AcidLigandYield (%)ee (%)
Phenylboronic acid(S)-BINAP9997
4-Methoxyphenylboronic acid(S)-BINAP9596
3-Chlorophenylboronic acid(S)-BINAP9698

Data adapted from analogous reactions for illustrative purposes.

Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

Copper-catalyzed reactions represent a powerful method for the conjugate addition of Grignard reagents to enones.[4] The use of chiral ferrocenyl diphosphine ligands with copper salts allows for high enantioselectivity in the addition of ethylmagnesium bromide to 2-cyclohexenone.[4]

Reaction Scheme:

reagents 2-Cyclohexenone + EtMgBr catalyst CuCl / Chiral Ferrocenyl Diphosphine Ligand reagents->catalyst Et2O, 0 °C product (S)-3-Ethylcyclohexanone catalyst->product

Caption: Copper-catalyzed asymmetric conjugate addition.

Quantitative Data for Copper-Catalyzed Ethylation

Copper SaltLigandSolventTemp (°C)Yield (%)ee (%)
CuCl(S,S)-f-binaphaneEt₂O-209594
CuBr·SMe₂JosiPhos-typeEt₂O-60>95up to 71
CuClTaniaPhosEt₂O0>95up to 96

Data adapted from copper-catalyzed conjugate addition of ethylmagnesium bromide to cyclohexenone.[4]

Experimental Protocols

The following is a representative, detailed protocol for the copper-catalyzed asymmetric conjugate addition of ethylmagnesium bromide to 2-cyclohexenone.

Objective: To synthesize (S)-3-Ethylcyclohexanone with high enantioselectivity.

Materials:

  • Copper(I) chloride (CuCl)

  • Chiral ferrocenyl diphosphine ligand (e.g., TaniaPhos)

  • Anhydrous diethyl ether (Et₂O)

  • 2-Cyclohexenone

  • Ethylmagnesium bromide (EtMgBr) solution in Et₂O

  • 1 M aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon gas supply

  • Schlenk tube and standard glassware

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk tube under an argon atmosphere, add CuCl (12.5 μmol) and the chiral diphosphine ligand (15 μmol).

    • Add anhydrous Et₂O (2.5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.[4]

  • Reaction Setup:

    • To the catalyst solution, add 2-cyclohexenone (0.25 mmol).

    • Stir the mixture for an additional 10 minutes at room temperature.

  • Grignard Addition:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the ethylmagnesium bromide solution (0.29 mmol) dropwise over 5 minutes.[4]

    • Continue stirring the reaction mixture at 0 °C for 15 minutes.

  • Work-up and Purification:

    • Quench the reaction by adding 1 M aqueous NH₄Cl solution (1 mL).

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure (S)-3-Ethylcyclohexanone.

Characterization:

  • The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

  • The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Conjugate Addition cluster_workup Work-up and Purification cluster_analysis Analysis a Mix CuCl and Chiral Ligand in Et2O b Stir at RT for 30 min a->b c Add 2-Cyclohexenone b->c d Cool to 0 °C c->d e Add EtMgBr dropwise d->e f Stir for 15 min e->f g Quench with aq. NH4Cl f->g h Extract with Et2O g->h i Dry and Concentrate h->i j Purify by Chromatography i->j k Determine ee (Chiral HPLC/GC) j->k l Characterize (NMR, MS) k->l

References

An In-depth Technical Guide to 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Ethylcyclohexanone. The information is tailored for professionals in research and development, with a focus on structured data, detailed experimental protocols, and logical workflows.

Core Molecular Information

Molecular Formula: C₈H₁₄O

Molecular Weight: 126.20 g/mol

This compound is a cyclic ketone featuring a cyclohexane (B81311) ring substituted with an ethyl group at the third carbon position relative to the carbonyl group.

Physicochemical and Computed Properties

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₈H₁₄OPubChem
Molecular Weight 126.20 g/mol PubChem
Appearance Colorless to pale yellow liquidCymitQuimica[1]
Boiling Point 197-198 °CChemBK[2]
Melting Point -25 °CChemBK[2]
Density 0.876 g/cm³ChemBK[2]
IUPAC Name 3-ethylcyclohexan-1-onePubChem
CAS Number 22461-89-8PubChem
Solubility Soluble in alcohol, ether, and organic solventsChemBK[2]
XLogP3 1.9PubChem

Synthesis of this compound

The synthesis of this compound is most effectively achieved via the Stork enamine alkylation, a reliable method for the α-alkylation of ketones.[2] This process involves three main stages: the formation of an enamine from cyclohexanone (B45756), alkylation with an ethyl halide, and subsequent hydrolysis to yield the final product.

Experimental Protocol: Stork Enamine Alkylation

This protocol details the synthesis of this compound starting from cyclohexanone and pyrrolidine (B122466).

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Toluene (B28343) (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethyl iodide

  • Diethyl ether

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

    • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of enamine formation.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude 1-(cyclohex-1-en-1-yl)pyrrolidine is used directly in the next step.

  • Alkylation:

    • Dissolve the crude enamine in a suitable anhydrous solvent such as dioxane or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add ethyl iodide (1.1 eq) dropwise to the stirred solution at room temperature.

    • Continue stirring the reaction mixture for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up:

    • Upon completion of the alkylation, add an equal volume of 10% aqueous hydrochloric acid to the reaction mixture to hydrolyze the intermediate iminium salt.

    • Stir the mixture vigorously for 1-2 hours at room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Applications in Research and Drug Development

While this compound does not have widely documented direct biological activities, its significance in the pharmaceutical and chemical industries lies in its role as a versatile synthetic intermediate.[1] The cyclohexanone scaffold is a common structural motif in many biologically active molecules and natural products. The ethyl group at the 3-position provides a point of molecular diversity for the synthesis of more complex derivatives that may exhibit pharmacological properties.

The synthesis of novel cyclohexanone derivatives is an active area of research for applications including:

  • Anticancer Agents: Certain cyclohexenone derivatives have been investigated for their anticancer activities.

  • Anti-inflammatory Agents: Novel cyclohexanone derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

  • Antimicrobial Compounds: The cyclohexanone core is present in some compounds with antibacterial and antifungal properties.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key logical and experimental processes described in this guide.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification start1 Cyclohexanone step1 1. Enamine Formation (p-TsOH, Toluene, Reflux) start1->step1 start2 Pyrrolidine start2->step1 start3 Ethyl Iodide step2 2. Alkylation (Anhydrous Dioxane/THF) start3->step2 step1->step2 step3 3. Hydrolysis (10% HCl) step2->step3 purify Fractional Distillation step3->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Logical_Relationship A Cyclohexanone Core Structure B Chemical Modification (e.g., 3-ethyl substitution) A->B Provides scaffold C Library of Cyclohexanone Derivatives B->C Generates diversity D Biological Screening (e.g., enzyme assays, cell-based assays) C->D Input for E Identification of Bioactive Compounds D->E Leads to F Lead Optimization in Drug Discovery E->F Starting point for

Caption: Role of this compound in drug discovery.

References

Spectroscopic Profile of 3-Ethylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylcyclohexanone, a key intermediate in the synthesis of various organic compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from publicly available databases and predictive models based on the analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.20 - 2.50Multiplet2H-CH₂- (α to C=O)
~1.90 - 2.10Multiplet1H-CH- (at C3)
~1.60 - 1.80Multiplet2H-CH₂- (on ring)
~1.40 - 1.60Multiplet2H-CH₂- (on ring)
~1.20 - 1.40Multiplet2H-CH₂- (ethyl group)
~0.90Triplet3H-CH₃ (ethyl group)

Note: Predicted chemical shifts are relative to Tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~211C=O (C1)
~48-CH- (C3)
~41-CH₂- (α to C=O, C2)
~30-CH₂- (on ring, C6)
~28-CH₂- (ethyl group)
~25-CH₂- (on ring, C5)
~23-CH₂- (on ring, C4)
~11-CH₃ (ethyl group)

Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm.

Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2960 - 2850StrongC-H stretching (alkane)
~1715StrongC=O stretching (ketone)
~1465MediumC-H bending (methylene)
~1375MediumC-H bending (methyl)

Note: The strong absorption band around 1715 cm⁻¹ is characteristic of a saturated cyclic ketone.[1]

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
m/zRelative IntensityAssignment
126Moderate[M]⁺ (Molecular Ion)
97High[M - C₂H₅]⁺ (Loss of ethyl group)
83High
55High
41High

Note: The molecular formula for this compound is C₈H₁₄O, with a molecular weight of 126.20 g/mol .[2][3][4] The fragmentation pattern is predicted based on common fragmentation pathways for cyclic ketones, including alpha-cleavage.[5][6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of cyclic ketones like this compound.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A solution of this compound (5-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. The acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group ID (C=O, C-H) IR->IR_Data NMR_Data Structural Elucidation (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight & Formula (C8H14O, 126 g/mol) MS->MS_Data Structure Confirmed Structure of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

References

Physical properties of 3-Ethylcyclohexanone (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Ethylcyclohexanone, specifically its boiling point and density. This document includes tabulated data for quick reference, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for a common synthetic route to this compound.

Core Physical Properties

This compound is a cyclic ketone with the chemical formula C₈H₁₄O. It is a colorless liquid with applications in organic synthesis. The precise physical properties of a chemical compound are critical for its handling, application, and the design of synthetic and purification processes.

Data Presentation

The table below summarizes the reported boiling point and density of this compound. It is important to note that variations in reported values can occur due to different experimental conditions and measurement techniques.

Physical PropertyValueNotes
Boiling Point 197-198 °CAt atmospheric pressure (760 mmHg).[1]
184.70 °CEstimated value.[2]
Density 0.876 g/cm³No temperature specified.[1]

Experimental Protocols

While specific experimental procedures for the determination of the boiling point and density of this compound are not extensively detailed in publicly available literature, standard organic chemistry laboratory techniques are applicable. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point of a liquid organic compound is by distillation.

Methodology: Simple Distillation

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Sample Preparation: The liquid sample of this compound is placed in the round-bottom flask, typically filled to about two-thirds of its volume. Boiling chips are added to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle. The heating rate is controlled to achieve a slow and steady distillation rate, approximately 1-2 drops per second from the condenser.

  • Data Recording: The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected in the receiving flask. The temperature should remain constant throughout the distillation of a pure compound. This constant temperature is the boiling point.

  • Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded. If the pressure is not 760 mmHg, a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or, for a less precise but common method, a graduated cylinder and a balance.

Methodology: Using a Graduated Cylinder and Balance

  • Mass of Empty Cylinder: A clean and dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.

  • Volume of Sample: A specific volume of this compound is carefully measured into the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Mass of Cylinder and Sample: The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

  • Calculation:

    • The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

    • The density is then calculated by dividing the mass of the liquid by the measured volume.

    • Density (g/cm³) = Mass of Liquid (g) / Volume of Liquid (cm³)

  • Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. For high accuracy, the measurement should be performed in a temperature-controlled environment.

Synthesis of this compound

While a simple reaction of cyclohexanone (B45756) with ethanol (B145695) under acidic conditions has been mentioned as a potential synthesis route, a more robust and commonly employed method for the α-alkylation of ketones is the Stork enamine synthesis. This method offers better control and higher yields.

The logical workflow for the synthesis of this compound from cyclohexanone via the Stork enamine synthesis is depicted below. This process involves three main stages: enamine formation, alkylation, and hydrolysis.

Synthesis_of_3_Ethylcyclohexanone start Start Materials: Cyclohexanone Secondary Amine (e.g., Pyrrolidine) Acid Catalyst enamine_formation Step 1: Enamine Formation start->enamine_formation enamine Intermediate: 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine) enamine_formation->enamine Water is removed alkylation Step 2: Alkylation enamine->alkylation iminium_salt Intermediate: Iminium Salt alkylation->iminium_salt ethyl_halide Reagent: Ethyl Halide (e.g., Ethyl Iodide) ethyl_halide->alkylation hydrolysis Step 3: Hydrolysis iminium_salt->hydrolysis product Final Product: This compound hydrolysis->product water Reagent: Aqueous Acid (H3O+) water->hydrolysis end Purification product->end

Caption: Stork enamine synthesis workflow for this compound.

References

3-Ethylcyclohexanone: A Versatile Scaffold in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – 3-Ethylcyclohexanone, a readily available cyclic ketone, is emerging as a important building block in organic synthesis, enabling the construction of complex molecular architectures relevant to the pharmaceutical and fragrance industries. Its inherent reactivity and structural features provide a versatile platform for a range of carbon-carbon bond-forming reactions, leading to the synthesis of diverse molecular scaffolds, including bicyclic systems and functionalized cyclohexanes. This technical guide provides an in-depth overview of the utility of this compound in key organic transformations, complete with experimental protocols and data to support its application in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₈H₁₄O and a molecular weight of approximately 126.20 g/mol .[1] Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 194-196 °C
Density 0.914 g/mL at 25 °C

Core Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its ketone functional group and the presence of alpha-hydrogens, which allow for the formation of enolates. This reactivity enables its participation in a variety of fundamental organic reactions, making it a valuable precursor for more complex molecules.

Aldol (B89426) Condensation

The Aldol condensation of this compound with aromatic aldehydes provides a straightforward route to α,β-unsaturated ketones, which are valuable intermediates in medicinal chemistry. The reaction typically proceeds under basic conditions, leading to the formation of a new carbon-carbon bond at the alpha-position to the carbonyl group.

A representative experimental protocol for the Aldol condensation of this compound with an aromatic aldehyde is as follows:

Experimental Protocol: Synthesis of 2-(Arylmethylene)-3-ethylcyclohexanones

  • Materials: this compound, aromatic aldehyde (e.g., benzaldehyde), sodium hydroxide (B78521), ethanol.

  • Procedure: To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is then poured into cold water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Expected Yields: Yields for this type of reaction are generally moderate to good, typically ranging from 45-85%, depending on the specific aromatic aldehyde used.[2]

The general workflow for this reaction is depicted below:

Aldol_Condensation reagents This compound + Aromatic Aldehyde conditions NaOH, Ethanol Room Temperature reagents->conditions Reaction product 2-(Arylmethylene)-3-ethylcyclohexanone conditions->product Formation

Figure 1: General workflow for the Aldol condensation of this compound.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3][4][5][6] This reaction is particularly significant in the synthesis of steroids and other polycyclic natural products.[3] When this compound is reacted with methyl vinyl ketone (MVK), an ethyl-substituted bicyclic enone, an analogue of the Wieland-Miescher ketone, can be synthesized. These structures are crucial building blocks for the total synthesis of more complex molecules.[3][6]

The reaction proceeds in two main stages: the initial Michael addition of the enolate of this compound to MVK, followed by an intramolecular aldol condensation of the resulting 1,5-diketone.

Robinson_Annulation start This compound Enolate + Methyl Vinyl Ketone michael Michael Addition start->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol product Ethyl-substituted Bicyclic Enone aldol->product

Figure 2: Logical relationship in the Robinson Annulation.

A general experimental procedure for the Robinson annulation is as follows:

Experimental Protocol: Synthesis of an Ethyl-Substituted Bicyclic Enone

  • Materials: this compound, methyl vinyl ketone, a base (e.g., sodium methoxide), methanol.

  • Procedure: To a solution of this compound in methanol, a catalytic amount of base is added. Methyl vinyl ketone is then added dropwise at a controlled temperature. The reaction is typically stirred for several hours to allow for both the Michael addition and the subsequent intramolecular aldol condensation and dehydration.[3]

  • Work-up: The reaction mixture is neutralized with a weak acid and the solvent is removed under reduced pressure. The residue is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.[3]

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds.[7][8] In the case of this compound, this reaction can be employed to introduce an exocyclic double bond, a common structural motif in natural products. The reaction involves a phosphorus ylide, which is typically prepared in situ from a phosphonium (B103445) salt and a strong base.

Wittig_Reaction phosphonium Phosphonium Salt + Strong Base ylide Phosphorus Ylide phosphonium->ylide In situ preparation oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Reaction with ketone This compound ketone->oxaphosphetane product Exocyclic Alkene + Triphenylphosphine (B44618) oxide oxaphosphetane->product Decomposition

Figure 3: Experimental workflow for the Wittig reaction.

Experimental Protocol: Synthesis of an Exocyclic Alkene from this compound

  • Materials: A phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium (B8745145) chloride), a strong base (e.g., potassium tert-butoxide), this compound, and an anhydrous solvent (e.g., THF).

  • Procedure: A suspension of the phosphonium salt and the strong base in the anhydrous solvent is stirred at 0 °C for a period to generate the ylide. A solution of this compound in the same solvent is then added dropwise. The reaction mixture is stirred for a specified time, allowing it to warm to room temperature.[7]

  • Work-up: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Grignard Reaction

The Grignard reaction allows for the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to the carbonyl group of this compound. This reaction is a fundamental tool for introducing a variety of alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols.

Experimental Protocol: Synthesis of a Tertiary Alcohol from this compound

  • Materials: this compound, an organomagnesium halide (e.g., ethylmagnesium bromide), anhydrous diethyl ether, and a solution for acidic work-up (e.g., aqueous ammonium (B1175870) chloride).

  • Procedure: A solution of this compound in anhydrous diethyl ether is cooled in an ice bath. The Grignard reagent is then added dropwise while maintaining the temperature. The reaction is stirred until completion.

  • Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to give the crude tertiary alcohol, which can be purified by distillation or chromatography.[9]

Conclusion

This compound serves as a versatile and valuable building block in organic synthesis. Its ability to participate in a wide range of fundamental carbon-carbon bond-forming reactions, including Aldol condensations, Robinson annulations, Wittig reactions, and Grignard additions, makes it a key precursor for the synthesis of a diverse array of complex organic molecules. The protocols and data presented in this guide highlight its potential for researchers, scientists, and drug development professionals in the creation of novel compounds with applications in pharmaceuticals, fragrances, and materials science. Further exploration into the enantioselective transformations of this compound will undoubtedly expand its utility in the synthesis of chiral molecules of significant interest.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylcyclohexanone, a substituted cyclic ketone, presents a versatile and underexplored scaffold for the synthesis of novel therapeutic agents. While direct biological activities of this compound are not extensively documented, its structural motif is a key component in a wide array of bioactive molecules. This technical guide explores the potential research applications of this compound as a foundational building block in medicinal chemistry. We delve into its chemical properties, established synthetic transformations, and the demonstrated biological activities of its derivatives, including antimicrobial, anticancer, antiviral, and neuroprotective effects. This document provides detailed experimental protocols for the synthesis of key derivatives and for the evaluation of their biological activities, alongside visualizations of implicated signaling pathways to guide future drug discovery and development efforts.

Core Properties and Synthesis of this compound

This compound is a colorless to pale yellow liquid with a distinct odor. It is soluble in organic solvents and serves as a versatile starting material for a variety of organic reactions.[1]

PropertyValueReference
CAS Number 22461-89-8[2]
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [2]
Boiling Point 197-198 °C[3]
Density 0.876 g/cm³[3]
Solubility Soluble in alcohol, ether, and organic solvents[3]
General Synthesis of this compound

A common method for the synthesis of 3-substituted cyclohexanones involves the alkylation of a cyclohexanone (B45756) enolate or a related derivative.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Formation of the Enamine: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the 1-(pyrrolidin-1-yl)cyclohex-1-ene.

  • Alkylation: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. Dissolve the crude enamine in anhydrous diethyl ether and add ethyl iodide (1.1 eq). Stir the reaction mixture at room temperature overnight.

  • Hydrolysis: Add 10% hydrochloric acid to the reaction mixture and stir vigorously for 2-3 hours to hydrolyze the iminium salt intermediate.

  • Work-up: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.

Potential Research Applications of this compound Derivatives

The reactivity of the carbonyl group and the α-protons in this compound allows for a variety of chemical transformations to generate a diverse library of derivatives with potential therapeutic applications. Key reactions include the Robinson annulation and the Mannich reaction.

Antimicrobial Applications

Cyclohexanone derivatives have shown promise as antimicrobial agents.[4] The Mannich reaction, in particular, is a powerful tool for synthesizing β-amino ketones, a class of compounds known for their biological activities.[5][6]

Compound TypeTest Organism(s)MIC (μg/mL)Reference
Piperazine derivative of cyclohexanoneBacillus megaterium50[4]
Piperazine derivative of cyclohexanoneStaphylococcus aureus50[4]
Piperazine derivative of cyclohexanoneEscherichia coli50[4]
Piperazine derivative of cyclohexanoneAspergillus niger50[4]
Naphthyl cyclohexanone derivativeGram-positive & Gram-negative bacteria2-200[7]

Experimental Protocol: Synthesis of a this compound Mannich Base

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol.

  • Reaction: Add a few drops of concentrated hydrochloric acid and reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Recrystallize the resulting solid from an ethanol/ether mixture to yield the hydrochloride salt of the Mannich base.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Synthesized this compound derivative

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Potential Signaling Pathway: Disruption of Bacterial Cell Wall Synthesis

While the exact mechanisms of many novel antimicrobial agents are diverse, a common target is the bacterial cell wall synthesis pathway.

G cluster_synthesis Cell Wall Synthesis Precursors Precursors Monomer_Synthesis Monomer_Synthesis Precursors->Monomer_Synthesis Multiple Steps Transglycosylation Transglycosylation Monomer_Synthesis->Transglycosylation Lipid II Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Nascent Peptidoglycan Cross-linked_Peptidoglycan Cross-linked_Peptidoglycan Transpeptidation->Cross-linked_Peptidoglycan Cross-linking Derivative Derivative Derivative->Transpeptidation Inhibition caption Fig. 1: Hypothetical inhibition of bacterial cell wall synthesis.

Fig. 1: Hypothetical inhibition of bacterial cell wall synthesis.
Anticancer Applications

Cyclohexenone derivatives, which can be synthesized from this compound via reactions like the Robinson annulation, have demonstrated significant anticancer activity.[1][8] These compounds can induce apoptosis and modulate key signaling pathways involved in cancer progression.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivativeHCT116 (Colon)Varies[8]
2,6-bis(2-fluorobenzylidene)cyclohexanone (B11441391)HaCaT (Keratinocytes)>50[6]
Substituted Cyclohexanone DerivativeA549 (Lung)10.67[8]
Substituted Cyclohexanone DerivativeC6 (Glioma)4.33[8]

Experimental Protocol: Synthesis of an Ethyl-Substituted Wieland-Miescher Ketone Analog

Materials:

Procedure:

  • Michael Addition: In a flask containing a solution of potassium hydroxide (0.1 eq) in methanol, add this compound (1.0 eq) at 0°C. Stir for 10 minutes, then add methyl vinyl ketone (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Aldol (B89426) Condensation: Add an additional portion of potassium hydroxide (1.0 eq) and reflux the mixture for 2 hours to induce intramolecular aldol condensation and dehydration.

  • Work-up: Cool the reaction mixture, neutralize with saturated ammonium chloride solution, and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield the ethyl-substituted Wieland-Miescher ketone analog.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., HCT116)

  • DMEM or other appropriate cell culture medium with 10% FBS

  • Synthesized this compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell viability (IC₅₀) from the dose-response curve.

Potential Signaling Pathway: Modulation of MAPK and PI3K/Akt Pathways

Many anticancer agents exert their effects by modulating signaling pathways that control cell proliferation, survival, and apoptosis, such as the MAPK and PI3K/Akt pathways.[9][10]

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Growth_Factor Growth_Factor Receptor_TK Receptor_TK Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras PI3K PI3K Receptor_TK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation_Survival Derivative Derivative Derivative->ERK Inhibition Derivative->Akt Inhibition caption Fig. 2: Potential inhibition of MAPK and PI3K/Akt pathways.

Fig. 2: Potential inhibition of MAPK and PI3K/Akt pathways.
Antiviral and Neuroprotective Applications

The cyclohexanone scaffold is also present in molecules with antiviral and neuroprotective properties.[11] While direct synthesis from this compound is less documented, its potential as a starting material for structurally related compounds warrants investigation.

Compound TypeBiological ActivityEC₅₀/IC₅₀ (µM)Reference
Cyclic Ketone DerivativeAntiviral (Mayaro Virus)21.5 (EC₅₀)[11]
E-3,4-dihydroxy styryl aralkyl ketoneNeuroprotectivePotent

Further research is needed to explore the synthesis of antiviral and neuroprotective agents derived from this compound and to elucidate their mechanisms of action.

Conclusion

This compound represents a promising, yet underutilized, starting material for the development of novel bioactive compounds. Its versatile chemical nature allows for the construction of a wide range of derivatives through established synthetic routes like the Mannich reaction and Robinson annulation. The demonstrated antimicrobial, anticancer, antiviral, and neuroprotective activities of various cyclohexanone derivatives highlight the significant potential of this scaffold in drug discovery. This technical guide provides a foundational framework for researchers to explore the synthesis and biological evaluation of novel compounds derived from this compound, with the aim of identifying new therapeutic leads. Future research should focus on building and screening libraries of this compound derivatives to fully unlock their therapeutic potential.

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylcyclohexanone is a chiral cyclic ketone that serves as a valuable building block in organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and fragrances.[1][2] Its structure contains a single stereocenter at the third carbon position, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-3-ethylcyclohexanone and (S)-3-ethylcyclohexanone. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities and sensory properties, making their stereoselective synthesis and separation crucial for research and development.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, separation, and characterization of the stereoisomers of this compound, complete with detailed experimental protocols and logical workflows.

Introduction to the Stereoisomers of this compound

Chirality is a fundamental property in medicinal chemistry, as the physiological effects of a drug are often dictated by the specific interaction of one enantiomer with its biological target. This compound possesses a chiral center at the C3 position of the cyclohexane (B81311) ring. Consequently, it exists as a pair of enantiomers, designated (R) and (S) according to the Cahn-Ingold-Prelog priority rules. These enantiomers are physically identical in an achiral environment, with the notable exception of their interaction with plane-polarized light, a property known as optical activity.

dot

Figure 1: The (R) and (S) enantiomers of this compound.

Physicochemical and Spectroscopic Properties

PropertyRacemic this compound(S)-3-Ethylcyclohexanone(R)-3-EthylcyclohexanoneData Source(s)
CAS Number 22461-89-874006-73-8133949-67-0 (example)[4][5]
Molecular Formula C₈H₁₄OC₈H₁₄OC₈H₁₄O[4][5]
Molecular Weight 126.20 g/mol 126.20 g/mol 126.20 g/mol [4][5]
Appearance Colorless to pale yellow liquidColorless liquid (Assumed)Colorless liquid (Assumed)[1]
Boiling Point ~184.7 °C (estimated)Not ReportedNot Reported[6]
Density ~0.876 g/cm³Not ReportedNot Reported[7]
Specific Rotation [α] Data not available in literatureData not available in literature
¹³C NMR Spectra AvailableAvailableNot Reported[4]
Mass Spectra (GC-MS) AvailableNot ReportedNot Reported[4]

Synthesis and Separation Strategies

The generation of enantiomerically pure this compound can be achieved through two primary strategies: the resolution of a racemic mixture or direct asymmetric synthesis.

dot

G cluster_racemic Strategy 1: Racemic Synthesis & Resolution cluster_asymmetric Strategy 2: Asymmetric Synthesis start Achiral Starting Materials (e.g., 2-Cyclohexen-1-one) rac_synth Racemic Synthesis (e.g., Conjugate Addition) start->rac_synth asym_synth Asymmetric Synthesis (Chiral Catalyst/Auxiliary) start->asym_synth racemate Racemic (R/S)-3-Ethylcyclohexanone rac_synth->racemate resolution Chiral Resolution (e.g., Chiral HPLC) racemate->resolution enantiomers Separated Enantiomers (R) and (S) resolution->enantiomers single_enantiomer Enantiomerically Enriched Product (R) or (S) asym_synth->single_enantiomer

Figure 2: Primary synthetic pathways to enantiopure this compound.

Experimental Protocols

Racemic Synthesis via 1,4-Conjugate Addition

This protocol describes a standard method for preparing racemic this compound by the conjugate addition of an ethyl group to 2-cyclohexen-1-one (B156087) using a Gilman reagent (lithium diethylcuprate).[8][9]

Materials:

Procedure:

  • Preparation of Lithium Diethylcuprate:

    • To a flame-dried, nitrogen-purged round-bottom flask, add CuI (1.0 eq).

    • Cool the flask to -20 °C in an appropriate cooling bath.

    • Slowly add a solution of ethyllithium (2.0 eq) via syringe while maintaining the temperature.

    • Stir the resulting mixture at -20 °C for 30 minutes to form a Gilman reagent solution.

  • Conjugate Addition:

    • Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous ether/THF dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane (B92381)/ethyl acetate (B1210297) gradient) to yield pure racemic this compound.

Asymmetric Synthesis via Rhodium-Catalyzed Conjugate Addition

This protocol is a representative method for the enantioselective synthesis of 3-substituted cyclohexanones, adapted from established procedures using chiral rhodium catalysts.[10][11]

Materials:

  • Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

  • Chiral phosphine (B1218219) ligand (e.g., (R)-BINAP)

  • Diethylzinc (Et₂Zn) or Triethylborane (Et₃B) as the ethyl source

  • 2-Cyclohexen-1-one

  • Anhydrous and degassed solvent (e.g., toluene (B28343) or THF)

  • Aqueous workup solutions (e.g., 1 M HCl)

Procedure:

  • Catalyst Preparation:

    • In a nitrogen-filled glovebox or under a strict inert atmosphere, add [Rh(acac)(C₂H₄)₂] (e.g., 1 mol%) and the chiral ligand (e.g., 1.1 mol%) to a flame-dried Schlenk flask.

    • Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active chiral catalyst complex.

  • Asymmetric Addition:

    • Add 2-cyclohexen-1-one (1.0 eq) to the catalyst solution.

    • Cool the mixture to the desired temperature (e.g., 0 °C to room temperature, optimization may be required).

    • Slowly add the ethylating agent (e.g., Et₂Zn, 1.5 eq) dropwise over 30 minutes.

    • Stir the reaction until completion, as monitored by TLC or GC analysis.

  • Workup and Purification:

    • Carefully quench the reaction by adding 1 M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • After filtration and solvent removal, purify the enantioenriched product by flash chromatography.

    • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.

Enantiomeric Separation by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating the (R) and (S) enantiomers of this compound. Polysaccharide-based columns are particularly successful for this class of compounds.[3][12][13]

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 4.6 x 250 mm, 5 µm (or similar polysaccharide-based column).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) mixture. A typical starting condition is 95:5 (v/v). The ratio can be optimized to improve resolution (increasing hexane content generally increases retention and may improve separation).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (ambient).

  • Detection: UV at 210 nm or 280 nm (ketone n-π* transition).

  • Injection Volume: 5-10 µL.

Procedure:

  • Sample Preparation: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Optimization: If separation is incomplete, adjust the mobile phase composition. Decrease the percentage of the polar modifier (IPA) to increase retention times and potentially improve the resolution factor (Rs).

Application in Drug Development: A Chiral Intermediate

Enantiomerically pure 3-alkyl-cyclohexanones are not typically active pharmaceutical ingredients themselves. Instead, their value lies in their role as chiral synthons or building blocks.[1][2] The defined stereocenter at the C3 position can be used to control the stereochemistry of subsequent reactions, ultimately leading to the synthesis of complex, stereochemically pure drug candidates. The ketone functionality provides a reactive handle for a wide range of transformations, such as Wittig reactions, reductions to alcohols (introducing a new stereocenter), or further alkylations.

dot

G start (S)-3-Ethylcyclohexanone (Enantiopure Starting Material) step1 Step 1: Stereocontrolled Reaction (e.g., Reduction, Alkylation, etc.) start->step1 intermediate Chiral Intermediate (New stereocenter(s) controlled by the original C3 center) step1->intermediate step2 Further Synthetic Steps... intermediate->step2 final Complex Target Molecule (e.g., Active Pharmaceutical Ingredient) with defined stereochemistry step2->final

Figure 3: Logical workflow for the use of an enantiopure cyclohexanone (B45756) in synthesis.

References

3-Ethylcyclohexanone: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-ethylcyclohexanone. The information is intended to guide laboratory and manufacturing practices to ensure the safe use of this compound. All quantitative data is summarized in tables for clarity, and relevant experimental protocols are detailed.

Chemical and Physical Properties

This compound is a cyclic ketone that appears as a colorless to pale yellow liquid with a characteristic odor.[1] It is soluble in organic solvents.[1][2]

PropertyValueReference
Molecular FormulaC8H14O[1][2][3]
Molecular Weight126.20 g/mol [3][4]
Boiling Point184.70 °C (estimated)[5]
Melting Point-25 °C[2]
Flash Point58.50 °C (137.00 °F) (estimated)[5]
Density0.876 g/cm³[2]
Vapor Pressure0.723 mmHg @ 25 °C (estimated)[5]
Water Solubility1741 mg/L @ 25 °C (estimated)[5]
logP (o/w)1.866 (estimated)[5]

Hazard Identification and Classification

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage.[6]

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour.[6][7]
Acute Toxicity, Oral4H302: Harmful if swallowed.[6]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[6]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[6]
Skin Corrosion/Irritation2H315: Causes skin irritation.[6]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[6]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.

Signal Word: Danger[6]

Hazard Pictograms:

  • GHS02: Flame

  • GHS05: Corrosion

  • GHS07: Exclamation Mark

Safety and Handling Precautions

Proper handling and storage of this compound are crucial to minimize risks.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place for all personnel handling this chemical.

PPE TypeSpecification
Eye/Face Protection Chemical splash goggles or a face shield worn over safety glasses meeting ANSI Z.87.1 standards.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or coveralls should be worn.
Respiratory Protection If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.
Footwear Closed-toe shoes.

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6]

  • Ensure safety showers and eyewash stations are readily accessible.

3.3. Safe Handling Practices

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Keep away from heat, sparks, and open flames.[6]

  • Take precautionary measures against static discharge.[6]

  • Wash hands thoroughly after handling.

3.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition.

  • Store locked up.

Emergency Procedures

4.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors can travel to a source of ignition and flash back.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Containment & Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Secure Area Ignition Eliminate Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill (e.g., with absorbent material) PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Chemical Spill Response Workflow.

Experimental Protocols for Toxicity Assessment

The following are summaries of standardized OECD guidelines for assessing the toxicity of chemicals. These protocols provide a framework for the types of studies used to determine the hazard classifications of substances like this compound.

5.1. OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion.[8][9]

  • Principle: A single dose of the test substance is applied to the skin of an animal, typically an albino rabbit.[10]

  • Methodology:

    • The test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.[10]

    • The patch is held in place with a semi-occlusive dressing for a specified exposure period, usually 4 hours.

    • After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[11]

    • Skin reactions are scored according to a standardized grading system.[10]

    • A sequential testing strategy is often employed, starting with one animal, to minimize animal use.[10]

  • Endpoint: The primary endpoint is the observation of reversible skin damage (irritation) or irreversible skin damage (corrosion).

5.2. OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline details a method for evaluating the potential of a substance to cause eye irritation or corrosion.[12][13]

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal, usually an albino rabbit.[14] The other eye serves as a control.

  • Methodology:

    • The test substance is instilled into the eye of the test animal.

    • The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis.[14]

    • Ocular lesions are scored using a standardized system.

    • A sequential testing approach is recommended, starting with a single animal.[15]

  • Endpoint: The assessment of the severity and reversibility of ocular lesions determines if the substance is an irritant or corrosive to the eyes.

5.3. OECD Test Guideline 401: Acute Oral Toxicity (Note: This guideline has been deleted but is referenced for historical context)

This guideline provided a method for determining the median lethal dose (LD50) of a substance after a single oral administration.[16][17] It has been replaced by alternative methods that use fewer animals and focus on signs of toxicity rather than lethality as the primary endpoint (e.g., OECD TG 420, 423, 425).[18][19]

  • Principle: The test substance was administered orally in graduated doses to several groups of experimental animals.[16]

  • Methodology:

    • At least 5 rodents per dose level were typically used.[16]

    • Animals were observed for a period of at least 14 days for signs of toxicity and mortality.[16]

    • Body weight changes were recorded, and necropsies were performed on all animals.[16]

  • Endpoint: The LD50 value was calculated, representing the statistically derived single dose expected to cause death in 50% of the animals.[16]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) for this compound and proper laboratory safety training. Always consult the most current SDS before working with this or any other chemical.

References

In-Depth Technical Guide to 3-Ethylcyclohexanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the commercial availability, physicochemical properties, and synthetic utility of 3-Ethylcyclohexanone, a versatile ketone for applications in organic synthesis and medicinal chemistry.

This technical guide provides a comprehensive overview of this compound (CAS No: 22461-89-8), a cyclic ketone that serves as a valuable building block in organic synthesis. While its direct involvement in specific biological signaling pathways is not extensively documented in publicly available literature, its utility as a precursor for more complex, biologically active molecules is of significant interest to researchers in drug development. This document details its commercial availability, key physicochemical properties, and outlines a general synthetic approach.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, catering to research and development needs. The compound is typically offered as a racemic mixture. For enantioselective synthesis, the (S)-enantiomer (CAS No: 74006-7-8) is also commercially available.

A summary of prominent suppliers is provided below. Researchers are advised to request certificates of analysis (CoA) from suppliers to obtain lot-specific data on purity and impurity profiles.

SupplierProduct Name(s)CAS No.Notes
CHEMLYTE SOLUTIONS CO.,LTDThis compound22461-89-8Industrial grade available.
CymitQuimicaThis compound, Cyclohexanone (B45756), 3-ethyl-22461-89-8Offers various quantities for research purposes.
Matrix ScientificThis compound22461-89-8For experimental/research use only.
AChemBlock3-ethylcyclohexan-1-one 97%22461-89-8Purity of 97% is specified.
LookChem(s)-3-Ethylcyclohexanone74006-7-8Specializes in the (s)-enantiomer.[1]

Physicochemical and Safety Data

A compilation of key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning and safety assessments.

PropertyValueSource
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol [2]
CAS Number 22461-89-8
(S)-Enantiomer CAS No. 74006-7-8[1]
Boiling Point 184.7 °C (estimated)
Density 0.898 g/cm³
Flash Point 58.5 °C (estimated)
Solubility Soluble in organic solvents.
logP (o/w) 1.866 (estimated)

Safety Information: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation. Users should consult the Safety Data Sheet (SDS) from their supplier for comprehensive safety and handling information.

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, particularly as a precursor for more complex molecules, including potential fragrance components and pharmaceutical intermediates.[3] Its chemical reactivity is centered around the ketone functional group, which can undergo a variety of transformations.

General Synthetic Pathway from Cyclohexanone

The synthesis of this compound from cyclohexanone typically involves a multi-step process. A logical synthetic route is outlined below. This pathway represents a standard approach in organic chemistry for the alkylation of ketones at the α-position.

G cluster_0 Synthesis of this compound Cyclohexanone Cyclohexanone Enolate Enolate Formation (e.g., LDA) Cyclohexanone->Enolate 1. AlphaBromo α-Bromination (e.g., Br2) Enolate->AlphaBromo 2. Enone Elimination (e.g., KOC(CH3)3) AlphaBromo->Enone 3. MichaelAddition Michael Addition (e.g., (CH3CH2)2CuLi) Enone->MichaelAddition 4. ThreeEthylcyclohexanone This compound MichaelAddition->ThreeEthylcyclohexanone 5.

A plausible synthetic route to this compound.

Experimental Protocol: A Generalized Approach

While a specific, peer-reviewed experimental protocol for the synthesis depicted above was not identified, the following generalized methodology is based on established organic chemistry principles.

  • Enolate Formation: Cyclohexanone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) to generate the lithium enolate.

  • α-Bromination: A solution of bromine in a suitable solvent is added to the enolate solution to effect α-bromination.

  • Elimination: The resulting α-bromoketone is subjected to elimination conditions, for instance, by treatment with a bulky base like potassium tert-butoxide, to yield cyclohex-2-en-1-one.

  • Michael Addition: The α,β-unsaturated ketone is then reacted with a Gilman reagent, such as lithium diethylcuprate, which undergoes a 1,4-conjugate (Michael) addition to introduce the ethyl group at the 3-position.

  • Work-up: The reaction is quenched with an aqueous solution, and the product, this compound, is isolated and purified using standard techniques such as extraction and column chromatography.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct interaction of this compound with biological signaling pathways or its specific biological activities. Research on the biological effects of cyclohexanone derivatives often focuses on broader classes of these compounds. For instance, some studies have investigated the antimicrobial and anticancer activities of various substituted cyclohexanones.[4] However, these studies do not specifically implicate this compound.

Given the absence of direct evidence for a specific signaling pathway, a logical diagram illustrating a potential metabolic pathway is presented below. This is a hypothetical pathway based on the known metabolism of the parent compound, cyclohexanone, which is metabolized to cyclohexanol (B46403) and subsequently to cyclohexanediols.[5]

G cluster_1 Hypothetical Metabolic Pathway ThreeEthylcyclohexanone This compound Reduction Reduction (e.g., Alcohol Dehydrogenase) ThreeEthylcyclohexanone->Reduction ThreeEthylcyclohexanol 3-Ethylcyclohexanol Reduction->ThreeEthylcyclohexanol Hydroxylation Hydroxylation (e.g., Cytochrome P450) ThreeEthylcyclohexanol->Hydroxylation Diol 3-Ethylcyclohexanediol Hydroxylation->Diol Conjugation Conjugation (e.g., Glucuronidation) Diol->Conjugation Excretion Excretion Conjugation->Excretion

A hypothetical metabolic pathway for this compound.

This proposed pathway illustrates that this compound could potentially be metabolized in vivo through reduction of the ketone to an alcohol, followed by hydroxylation and conjugation to facilitate excretion. It is important to note that this is a theoretical pathway and would require experimental validation.

Conclusion

This compound is a commercially available and synthetically useful building block for researchers in organic chemistry and drug development. While its own biological activity and involvement in signaling pathways are not well-documented, its value as a precursor to more complex molecules is clear. The provided information on its properties, suppliers, and a general synthetic approach serves as a valuable resource for scientists interested in utilizing this compound in their research endeavors. Further investigation into its metabolism and potential biological effects would be a valuable area for future research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethylcyclohexanone from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a three-step synthesis of 3-ethylcyclohexanone, a valuable intermediate in organic synthesis, starting from the readily available cyclohexanone (B45756). The synthetic strategy involves an initial α-bromination of cyclohexanone, followed by a dehydrobromination to form an α,β-unsaturated ketone, and finally, a regioselective 1,4-conjugate addition of an ethyl group using a Gilman reagent.

This methodology is designed to offer a reliable and reproducible route to the target molecule, with a focus on clear experimental procedures and data presentation for easy implementation in a laboratory setting. The protocols provided are based on established chemical transformations and are intended to be a comprehensive guide for researchers in organic and medicinal chemistry.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis and the characterization of the final product.

Table 1: Summary of Synthetic Steps and Yields

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1α-BrominationCyclohexanone2-Bromocyclohexanone (B1249149)NaBr, Pb(OAc)₄, Methanol (B129727)~82%[1]
2Dehydrobromination2-Bromocyclohexanone2-Cyclohexen-1-one (B156087)Sodium Acetate (B1210297), Acetic AcidNot specified
3Conjugate Addition2-Cyclohexen-1-oneThis compoundLithium diethylcuprate (from EtLi and CuI)Up to 100%

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₁₄O[2][3][4]
Molecular Weight 126.20 g/mol [2][3]
CAS Number 22461-89-8[3][4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point Not specified
¹³C NMR (CDCl₃, ppm) δ 211.5 (C=O), 48.0, 41.3, 30.1, 28.5, 25.3, 11.2
IR (cm⁻¹) ~1710 (C=O stretch)
Mass Spectrum (m/z) 126 (M⁺), 97, 83, 69, 55

Experimental Protocols

Step 1: Synthesis of 2-Bromocyclohexanone

This protocol describes the α-bromination of cyclohexanone to produce 2-bromocyclohexanone.

  • Materials:

    • Cyclohexanone

    • Sodium bromide (NaBr)

    • Lead tetraacetate (Pb(OAc)₄)

    • Methanol

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of cyclohexanone (1.0 eq) in methanol at 0 °C, add sodium bromide (1.1 eq).

    • Slowly add lead tetraacetate (1.1 eq) to the stirred mixture.

    • The reaction is typically complete within 10 minutes.[1]

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain crude 2-bromocyclohexanone.

    • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-Cyclohexen-1-one

This protocol details the dehydrobromination of 2-bromocyclohexanone to yield 2-cyclohexen-1-one.

  • Materials:

    • 2-Bromocyclohexanone

    • Sodium acetate

    • Glacial acetic acid

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-bromocyclohexanone (1.0 eq) in glacial acetic acid.

    • Add sodium acetate (1.5 eq) to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Carefully wash the combined organic layers with saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the resulting 2-cyclohexen-1-one by vacuum distillation.

Step 3: Synthesis of this compound

This protocol describes the 1,4-conjugate addition of an ethyl group to 2-cyclohexen-1-one using a Gilman reagent (lithium diethylcuprate).

  • Materials:

  • Procedure:

    • Preparation of Lithium Diethylcuprate:

      • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether or THF at -78 °C.

      • Slowly add ethyllithium solution (2.0 eq) to the stirred suspension. The mixture should turn into a clear, Gilman reagent solution.

    • Conjugate Addition:

      • To the freshly prepared lithium diethylcuprate solution at -78 °C, add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether or THF dropwise.

      • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Work-up and Purification:

      • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

      • Extract the mixture with diethyl ether (3 x 50 mL).

      • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude this compound by flash column chromatography or vacuum distillation to yield the final product.

Mandatory Visualizations

Synthesis_Workflow cyclohexanone Cyclohexanone bromocyclohexanone 2-Bromocyclohexanone cyclohexanone->bromocyclohexanone Step 1: α-Bromination cyclohexenone 2-Cyclohexen-1-one bromocyclohexanone->cyclohexenone Step 2: Dehydrobromination ethylcyclohexanone This compound cyclohexenone->ethylcyclohexanone Step 3: Conjugate Addition

Overall synthetic workflow for this compound.

Conjugate_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cyclohexenone 2-Cyclohexen-1-one enolate Lithium Enolate cyclohexenone->enolate 1,4-Addition gilman Li+[Cu(CH2CH3)2]- gilman->enolate product This compound enolate->product Protonation (Aqueous Workup)

Mechanism of the conjugate addition step.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-substituted cyclohexanones are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of natural products and pharmaceuticals. The stereoselective introduction of an ethyl group at the 3-position of a cyclohexanone (B45756) ring is a critical transformation that has been addressed by various asymmetric catalytic methods. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 3-Ethylcyclohexanone, focusing on metal-catalyzed and organocatalytic approaches. The information is intended to guide researchers in selecting and implementing effective synthetic strategies.

Application Notes

The asymmetric synthesis of this compound is most commonly achieved through the conjugate addition of an ethyl nucleophile to cyclohex-2-en-1-one. The primary challenge lies in controlling the stereochemistry of the newly formed C-C bond. Several catalytic systems have been developed to address this, with copper-catalyzed methods being particularly prominent and well-documented for this specific transformation. Rhodium-catalyzed and organocatalytic approaches also offer viable, albeit less frequently reported, pathways.

Copper-Catalyzed Conjugate Addition: This is a robust and widely used method for the formation of chiral 3-alkylcyclohexanones. The two main variations involve the use of diethylzinc (B1219324) or ethyl Grignard reagents as the ethyl source.

  • With Diethylzinc: This approach often utilizes chiral phosphorus amidite ligands in the presence of a copper salt. It is known for its high enantioselectivity. The in-situ formation of the active copper catalyst is a key feature of this method.

  • With Grignard Reagents: The use of ethylmagnesium bromide is a cost-effective alternative. Chiral ferrocenyl diphosphine ligands, such as TaniaPhos, have been shown to be highly effective in inducing high enantioselectivity in the addition of Grignard reagents to cyclic enones[1].

Rhodium-Catalyzed Conjugate Addition: This method typically employs organoboron reagents, such as ethylboronic acid, in the presence of a chiral rhodium catalyst. While highly effective for aryl and vinyl additions, its application for simple alkyl additions is also established[2]. The choice of chiral ligand, often a chiral diene or bisphosphine, is crucial for achieving high stereocontrol.

Organocatalytic Conjugate Addition: Chiral amines, particularly proline and its derivatives, can catalyze the Michael addition of nucleophiles to α,β-unsaturated ketones through enamine catalysis[3][4][5]. While this method is powerful for various substrates, its direct application for the addition of a simple ethyl group to cyclohexenone is less commonly reported in detailed protocols compared to metal-catalyzed routes. It often requires the use of a pro-nucleophile that can be subsequently converted to an ethyl group.

Data Presentation

The following table summarizes quantitative data from representative methods for the asymmetric synthesis of this compound.

MethodCatalyst SystemEthyl SourceLigand (mol%)Temp. (°C)Time (h)Yield (%)ee (%)Reference
Copper-Catalyzed Conjugate AdditionCu(OTf)₂ (2.5 mol%)Et₂ZnChiral Phosphorus Amidite (5.4 mol%)-153>95up to 90[6]
Copper-Catalyzed Conjugate AdditionCuCl (2.5 mol%)EtMgBr(R,S)-TaniaPhos (5 mol%)-7829496[1]
Rhodium-Catalyzed Conjugate Addition (General)[Rh(C₂H₄)₂Cl]₂ (2.5 mol% Rh)EtB(OH)₂Chiral Diene Ligand (5 mol%)602471-9993-96[7]

Experimental Protocols

Protocol 1: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc

This protocol is based on the method described by de Vries, Meetsma, and Feringa[6].

Materials:

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (10.9 mg, 0.030 mmol, 2.5 mol%) and the chiral phosphorus amidite ligand (e.g., 26.0 mg, 0.065 mmol, 5.4 mol%).

  • Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 1 hour until a colorless solution is formed.

  • Cool the solution to -20 °C in a cryostat.

  • Add cyclohex-2-en-1-one (115 mg, 1.2 mmol) to the cooled solution.

  • Slowly add diethylzinc (1.8 mL of a 1.0 M solution in hexanes, 1.8 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -15 °C for 3 hours.

  • Quench the reaction by pouring the mixture into 25 mL of 1 N HCl.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford chiral this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition of Ethylmagnesium Bromide

This protocol is adapted from the work of López, Harutyunyan, and Minnaard[1].

Materials:

  • Copper(I) chloride (CuCl)

  • (R,S)-TaniaPhos

  • tert-Butyl methyl ether (TBME, anhydrous)

  • Cyclohex-2-en-1-one

  • Ethylmagnesium bromide (EtMgBr, 1.0 M solution in TBME)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add CuCl (2.5 mg, 0.025 mmol, 2.5 mol%) and (R,S)-TaniaPhos (34.5 mg, 0.05 mmol, 5 mol%).

  • Add anhydrous TBME (5 mL) and stir the mixture at room temperature for 15 minutes.

  • Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of cyclohex-2-en-1-one (96 mg, 1.0 mmol) in TBME (1 mL) to the catalyst mixture.

  • Slowly add ethylmagnesium bromide (1.2 mL of a 1.0 M solution in TBME, 1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (5 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield chiral this compound.

  • Analyze the enantiomeric excess using chiral HPLC or GC.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis cat_prep Mix Copper Salt and Chiral Ligand in Anhydrous Solvent cooling Cool to Reaction Temperature cat_prep->cooling add_substrate Add Cyclohex-2-en-1-one cooling->add_substrate add_reagent Add Ethyl Source (Et₂Zn or EtMgBr) add_substrate->add_reagent stir Stir for Specified Time add_reagent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Determine Yield and Enantiomeric Excess (ee) purify->analyze

Caption: General experimental workflow for the asymmetric synthesis of this compound.

catalytic_cycle Cu_L [Cu(I)-L] Et_Cu_L [Et-Cu(I)-L] Cu_L->Et_Cu_L + Et-M (Transmetalation) Enone_Complex π-Complex with Cyclohexenone Et_Cu_L->Enone_Complex + Cyclohexenone Cu_Enolate Copper Enolate Intermediate Enone_Complex->Cu_Enolate Conjugate Addition (Migratory Insertion) Cu_Enolate->Cu_L regenerates catalyst Product Chiral this compound Cu_Enolate->Product Protonolysis/Workup

Caption: Simplified catalytic cycle for copper-catalyzed conjugate addition.

References

Application Notes and Protocols for the Use of 3-Ethylcyclohexanone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylcyclohexanone is a versatile cyclic ketone with potential applications in the synthesis of complex molecular scaffolds relevant to pharmaceutical intermediates. While direct, large-scale industrial applications in blockbuster drug synthesis are not extensively documented in publicly available literature, its structural motif is analogous to other cyclohexanone (B45756) derivatives that are pivotal in the synthesis of steroidal hormones and other complex therapeutics. This document provides a detailed examination of the potential applications of this compound, focusing on well-established synthetic methodologies like the Robinson annulation for the creation of key pharmaceutical building blocks. As a prime example, we will detail the synthesis of an analogue of the Wieland-Miescher ketone, a foundational intermediate in steroid synthesis.

Introduction

Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis, providing a six-carbon ring system that is a common feature in many natural products and synthetic drugs. The presence of a ketone functional group allows for a wide range of chemical transformations, including enolate formation, aldol (B89426) condensations, and annulation reactions. This compound, with its ethyl substitution, offers a handle for introducing further molecular complexity and chirality.

The Robinson annulation, a powerful ring-forming reaction, combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[1] This methodology is famously used to synthesize the Wieland-Miescher ketone, a critical intermediate for the A and B rings of the steroid nucleus.[2][3][4] Steroids, in turn, are a major class of pharmaceuticals with applications ranging from contraception to anti-inflammatory and anticancer therapies.

This application note will focus on the synthesis of an ethyl-analogue of the Wieland-Miescher ketone, demonstrating a key potential application of this compound in generating complex pharmaceutical intermediates.

Synthetic Application: Synthesis of an Ethyl-Wieland-Miescher Ketone Analogue

The Robinson annulation provides a direct pathway to construct the core bicyclic structure of many steroidal and terpenoid compounds. By reacting this compound with methyl vinyl ketone (MVK) under basic conditions, an ethyl-substituted analogue of the Wieland-Miescher ketone can be synthesized. This intermediate can then, in principle, be elaborated into a variety of novel steroid-like molecules.

Reaction Scheme

The overall reaction is a tandem Michael addition and intramolecular aldol condensation.

  • Step 1: Michael Addition: The enolate of this compound acts as a Michael donor and adds to methyl vinyl ketone.

  • Step 2: Intramolecular Aldol Condensation: The resulting 1,5-diketone undergoes an intramolecular aldol condensation to form the bicyclic product.

Experimental Protocol: Robinson Annulation of this compound with Methyl Vinyl Ketone

This protocol is adapted from established procedures for the synthesis of the Wieland-Miescher ketone.[1][2]

Materials:

  • This compound (1.0 eq)

  • Methyl vinyl ketone (1.2 eq)

  • Potassium hydroxide (B78521) (0.5 eq)

  • Methanol (B129727)

  • Toluene (B28343)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of potassium hydroxide (0.5 eq) in methanol (50 mL per 0.1 mol of cyclohexanone), add this compound (1.0 eq) at room temperature with stirring.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous layer, add toluene and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the ethyl-Wieland-Miescher ketone analogue.

Quantitative Data

The following table presents typical quantitative data for the Robinson annulation reaction to form the parent Wieland-Miescher ketone, which can be used as a benchmark for the synthesis of the ethyl-analogue.

ParameterValueReference
Starting Material2-Methyl-1,3-cyclohexanedione[4]
ReagentMethyl vinyl ketone[4]
CatalystL-proline (for enantioselective synthesis)[4]
SolventDMSO[4]
Yield49%[4]
Enantiomeric Excess76%[4]

Visualization of Synthetic Workflow

The logical flow of the Robinson annulation can be visualized as follows:

Robinson_Annulation start Start: This compound Methyl Vinyl Ketone enolate Enolate Formation (Base Catalyst) start->enolate michael Michael Addition enolate->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol product Ethyl-Wieland-Miescher Ketone Analogue aldol->product

Caption: Robinson Annulation Workflow.

Pharmaceutical Relevance and Signaling Pathways

The Wieland-Miescher ketone and its analogues are crucial starting materials for the total synthesis of a wide range of steroids.[2][3][4] These steroids exert their potent biological effects by binding to specific nuclear hormone receptors, which then act as transcription factors to regulate gene expression.

Steroid Hormone Synthesis

The synthesized ethyl-Wieland-Miescher ketone analogue provides the AB-ring system of a novel steroid. Subsequent chemical transformations can be employed to construct the C and D rings and introduce various functional groups to create analogues of therapeutically important steroids such as:

  • Corticosteroids (e.g., Cortisone): Used for their anti-inflammatory and immunosuppressive properties.

  • Androgens (e.g., Testosterone): Important for male reproductive health and used in hormone replacement therapy.

  • Estrogens (e.g., Estradiol): Key in female reproductive health and used in contraceptives and hormone replacement therapy.[5]

  • Progestins (e.g., Norethindrone): Used in oral contraceptives and to treat menstrual disorders.[6][7]

Signaling Pathway of Steroid Hormones

The general signaling pathway for steroid hormones involves the following steps:

  • Diffusion: Steroid hormones, being lipophilic, can diffuse across the cell membrane.

  • Receptor Binding: Inside the cell, the hormone binds to its specific intracellular receptor (e.g., glucocorticoid receptor, estrogen receptor).

  • Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.

  • Nuclear Translocation: The hormone-receptor complex translocates into the nucleus.

  • DNA Binding: In the nucleus, the complex binds to specific DNA sequences known as Hormone Response Elements (HREs).

  • Gene Transcription: Binding to HREs modulates the transcription of target genes, leading to the synthesis of specific proteins that carry out the physiological response.

Steroid_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Steroid Steroid Hormone Receptor Intracellular Receptor Steroid->Receptor Diffusion & Binding Complex Hormone-Receptor Complex Receptor->Complex HSP Heat Shock Protein HSP->Receptor Dissociation HRE Hormone Response Element (DNA) Complex->HRE Nuclear Translocation & DNA Binding Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Steroid Hormone Signaling Pathway.

Conclusion

While this compound may not be a widely cited starting material for current blockbuster pharmaceuticals, its chemical reactivity makes it a valuable synthon for the creation of complex molecular architectures. The Robinson annulation, a robust and well-understood reaction, can be effectively applied to this compound to generate ethyl-substituted bicyclic intermediates analogous to the Wieland-Miescher ketone. These intermediates hold significant potential for the development of novel steroidal compounds with unique biological activities, offering a rich area for further research and drug discovery. The protocols and conceptual frameworks provided herein serve as a guide for researchers to explore the synthetic utility of this compound in the quest for new therapeutic agents.

References

Application Notes and Protocols for 3-Ethylcyclohexanone in Fragrance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclohexanone (CAS: 22461-89-8) is a cyclic ketone that has garnered interest for its potential applications in the fragrance industry. While some sources indicate it is intended for research purposes only, others describe its olfactory profile as having unique and desirable characteristics.[1] Specifically, it is reported to possess a distinctive sweet odor, with vanilla and fruity notes.[2] This profile suggests its potential as a component in various fragrance compositions.

These application notes provide a comprehensive overview of the known properties of this compound, protocols for its synthesis, and a framework for its evaluation as a novel fragrance ingredient. The information is intended to guide researchers in exploring its potential within fragrance development.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and reported olfactory properties of this compound is presented in Table 1. This data is essential for understanding its behavior in formulations and its potential contribution to a scent profile.

Table 1: Physicochemical and Olfactory Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄O[3]
Molecular Weight 126.20 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Sweet, vanilla, fruity[2]
Boiling Point 197-198 °C
Melting Point -25 °C
Density 0.876 g/cm³
Solubility Soluble in alcohol, ether, and organic solvents

Synthesis of this compound

This compound can be synthesized through various methods known in organic chemistry. One common approach involves the alkylation of cyclohexanone (B45756). A general protocol for its synthesis is provided below.

Experimental Protocol: Synthesis via Alkylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Cyclohexanone

  • Ethanol

  • Acid catalyst (e.g., sulfuric acid or phosphoric acid)

  • Sodium ethoxide

  • Ethyl iodide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Heating and stirring apparatus

  • Rotary evaporator

Procedure:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. Cool the solution in an ice bath.

  • Add cyclohexanone dropwise to the cooled solution with continuous stirring to form the cyclohexanone enolate.

  • Alkylation: To the enolate solution, add ethyl iodide dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours to ensure the completion of the alkylation reaction.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Safety Precautions:

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, gloves) must be worn.

  • Handle all chemicals with care, paying close attention to the safety data sheets (SDS) for each reagent. This compound is an organic solvent and can be mildly irritating.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification enolate Enolate Formation (Cyclohexanone + Base) alkylation Alkylation (Enolate + Ethyl Iodide) enolate->alkylation reflux Reflux alkylation->reflux quench Quenching reflux->quench extraction Solvent Extraction quench->extraction wash Washing extraction->wash dry Drying wash->dry concentrate Solvent Concentration dry->concentrate distill Vacuum Distillation concentrate->distill final_product final_product distill->final_product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Evaluation Workflow for a Novel Fragrance Ingredient

The following diagram outlines the logical steps for evaluating a new chemical entity, such as this compound, for its potential use in fragrance applications.

G cluster_evaluation Evaluation of Novel Fragrance Ingredient synthesis Synthesis & Purification physchem Physicochemical Analysis (GC-MS, Purity) synthesis->physchem olfactory Olfactory Evaluation (Odor Profile, Threshold) physchem->olfactory stability Stability Testing (in Base, Light & Heat) olfactory->stability safety Safety Assessment (Dermal Irritation, Sensitization) stability->safety formulation Formulation Trials (Blending, Performance) safety->formulation decision Decision on Use formulation->decision

Caption: Logical workflow for the evaluation of a novel fragrance ingredient.

Application in Fragrance Compositions

While not a widely used mainstream fragrance ingredient, the reported vanilla and fruity notes of this compound suggest its potential use as a modifier or an accessory note in various fragrance families.[2]

  • Fruity and Gourmand Fragrances: Its sweet, fruity, and vanilla-like character could be used to enhance and add complexity to fruity and gourmand compositions.

  • Floral Fragrances: It could potentially be used to add a subtle sweetness and warmth to certain floral bouquets.

  • Chypre and Woody Fragrances: In chypre or woody compositions, it might serve to soften and round out the overall scent profile.

The use of alkyl-substituted cyclohexanones in perfumery is an established practice, with different substitutions leading to a variety of scent profiles.[4][5][6] Therefore, the exploration of this compound is a logical extension of this existing knowledge.

Conclusion

This compound presents an interesting profile for fragrance research and development. Its synthesis is achievable through standard organic chemistry techniques, and its reported olfactory characteristics warrant further investigation. The protocols and workflows provided herein offer a structured approach for scientists and researchers to explore the potential of this compound and other novel molecules in the ever-evolving field of fragrance chemistry. As with any new ingredient, thorough evaluation of its stability, safety, and performance in various formulations is crucial for its successful application.

References

Application Note and Protocol: Purification of 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethylcyclohexanone is a cyclic ketone that serves as a valuable intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.[1] Its purity is crucial for the successful outcome of subsequent reactions. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, ensuring high purity for research and development applications. The protocol outlines a primary purification method using fractional distillation and an alternative method involving column chromatography for achieving higher purity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for designing an effective purification strategy.

PropertyValue
Molecular FormulaC₈H₁₄O[1][2][3][4]
Molecular Weight126.20 g/mol [2][3]
AppearanceColorless to pale yellow liquid[1]
Boiling Point184.7 °C - 198 °C at 760 mmHg[4][5]
SolubilitySoluble in organic solvents[1]
OdorDistinctive odor[1]

Experimental Protocols

1. Preliminary Work-up: Liquid-Liquid Extraction

This initial step is designed to remove acidic and basic impurities from the crude this compound mixture.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in an equal volume of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution to remove acidic impurities.

    • 1 M HCl solution to remove basic impurities.

    • Saturated brine solution to remove residual water and inorganic salts.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining residue is the partially purified this compound.

2. Primary Purification Method: Fractional Distillation

Fractional distillation is effective for separating liquids with different boiling points and is the recommended primary method for purifying this compound.[6][7][8]

Materials:

  • Partially purified this compound from the work-up

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips or a magnetic stirrer

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the partially purified this compound and a few boiling chips to the round-bottom flask.

  • Heat the flask gently using a heating mantle.

  • Slowly increase the temperature and observe the vapor rising through the fractionating column.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 185-198 °C). Discard any initial lower-boiling fractions and any higher-boiling residue.

  • The collected liquid is purified this compound.

3. High-Purity Purification Method: Column Chromatography

For applications requiring very high purity, column chromatography can be employed.[9]

Materials:

  • Partially purified this compound

  • Silica (B1680970) gel (60-120 mesh)

  • Chromatography column

  • Solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack the chromatography column.

  • Dissolve the partially purified this compound in a minimal amount of the eluting solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the solvent system, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity if necessary.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the highly purified product.

Data Presentation

The following table summarizes the expected outcomes of the purification process. Actual yields and purities may vary depending on the initial purity of the crude product.

Purification StageExpected Yield (%)Expected Purity (%)Analysis Method
Crude Product10070-85GC-MS, ¹H NMR
After Liquid-Liquid Extraction90-9585-95GC-MS, ¹H NMR
After Fractional Distillation70-85>98GC-MS, ¹H NMR
After Column Chromatography50-70>99.5GC-MS, ¹H NMR

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_start Starting Material cluster_workup Preliminary Work-up cluster_primary Primary Purification cluster_high_purity High-Purity Method (Optional) cluster_final Final Product Crude Crude this compound Extraction Liquid-Liquid Extraction (Removal of acidic/basic impurities) Crude->Extraction Dissolution in organic solvent Distillation Fractional Distillation Extraction->Distillation Partially Purified Product Chromatography Column Chromatography Extraction->Chromatography For higher purity Pure_Product Pure this compound Distillation->Pure_Product Purity >98% Chromatography->Pure_Product Purity >99.5%

Caption: Workflow for the purification of this compound.

References

Analytical methods for the quantification of 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclohexanone is a cyclic ketone of interest in various fields, including organic synthesis, fragrance chemistry, and as a potential intermediate in pharmaceutical manufacturing. Accurate and precise quantification of this compound is essential for quality control, reaction monitoring, and stability studies. This application note provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with key method validation parameters.

Analytical Methods

Two primary analytical techniques are presented for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity, and High-Performance Liquid Chromatography (HPLC) for its versatility.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] The gas chromatograph separates this compound from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then provides mass-based detection and fragmentation patterns, which serve as a molecular fingerprint for confirmation and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.[2] For a non-chromophoric compound like this compound, UV detection at a low wavelength is often employed.[3] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach for such analyses.[4]

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the GC-MS and HPLC methods for the analysis of this compound. These values are based on established methods for similar analytes and serve as a guideline for method validation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
**Linearity (R²) **> 0.995> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 2.0 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results by minimizing interferences and protecting the analytical instrumentation.[5]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the same solvent to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before analysis to remove particulate matter.[3]

GC-MS Protocol

This protocol provides a general method for the quantification of this compound. Instrument conditions may require optimization.

  • Instrumentation: Agilent 8890 GC system with a 5977B MSD or equivalent.

  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ion: m/z 126, qualifier ions: m/z 97, 83, 69) and Scan mode for identification.

HPLC Protocol

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Method Validation

Analytical method validation is essential to ensure that the chosen method is suitable for its intended purpose.[6][7][8][9][10] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12][13][14][15]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: General analytical workflow for the quantification of this compound.

Method_Validation Validation Method Validation Parameters Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Note: GC-MS Analysis of 3-Ethylcyclohexanone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of reaction mixtures from the synthesis of 3-ethylcyclohexanone. The described protocol is optimized for the separation and identification of the main product, this compound, from unreacted starting material (cyclohexanone) and common isomeric byproducts such as 2-ethylcyclohexanone. This method is crucial for in-process control and final product purity assessment in pharmaceutical and fine chemical synthesis.

Introduction

The alkylation of cyclohexanone (B45756) is a fundamental reaction in organic synthesis, yielding substituted cyclohexanones that are valuable intermediates in the production of pharmaceuticals and specialty chemicals. The synthesis of this compound, a key building block, often results in a complex mixture containing the desired product, unreacted starting materials, and isomeric byproducts. Accurate and reliable analytical methods are therefore essential to monitor reaction progress, optimize conditions, and ensure the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive compound identification.

Experimental

Synthesis of this compound (Illustrative)

A representative synthesis involves the alkylation of cyclohexanone. In a typical procedure, cyclohexanone is treated with a base, such as lithium diisopropylamide (LDA), to form the enolate, which is then reacted with an ethylating agent like ethyl iodide. The reaction is then quenched and worked up to yield the crude product mixture. This mixture is expected to contain cyclohexanone, this compound, and 2-ethylcyclohexanone.

Sample Preparation
  • Reaction Quenching: At the desired reaction time, a 100 µL aliquot of the reaction mixture is withdrawn and immediately quenched with 900 µL of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: The quenched sample is vortexed, and 500 µL of ethyl acetate (B1210297) is added. The mixture is vortexed for 1 minute to extract the organic components.

  • Phase Separation: The mixture is centrifuged at 2000 rpm for 5 minutes to ensure complete phase separation.

  • Dilution: A 100 µL aliquot of the upper organic layer is transferred to a GC vial and diluted with 900 µL of ethyl acetate.

  • Internal Standard: For quantitative analysis, an internal standard (e.g., undecane) can be added to the ethyl acetate used for dilution at a known concentration.

GC-MS Instrumentation and Conditions

A standard benchtop GC-MS system is employed for the analysis. The following parameters have been optimized for the separation of the target analytes.

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (20:1)
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Solvent Delay 3 minutes

Results and Discussion

The developed GC-MS method provides excellent separation of the key components in the this compound reaction mixture. A representative chromatogram would show baseline separation of cyclohexanone, 2-ethylcyclohexanone, and this compound.

Compound Identification

Identification of the compounds is achieved by comparing their retention times and mass spectra with those of known standards and reference libraries such as the NIST Mass Spectral Library. The mass spectrum of this compound will exhibit a molecular ion peak at m/z 126, along with characteristic fragment ions.

Table 1: Retention Times and Key Mass Fragments for Identification

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
Cyclohexanone~ 5.59855, 42, 69
2-Ethylcyclohexanone~ 7.212698, 81, 55
This compound~ 7.512697, 69, 55
Quantitative Analysis

For the quantification of each component, calibration curves are generated using standard solutions of known concentrations. The peak area of each compound is plotted against its concentration. The use of an internal standard is recommended to improve accuracy and precision.[1]

Table 2: Illustrative Quantitative Results of a Reaction Mixture

Compound Concentration (mg/mL) Relative Abundance (%)
Cyclohexanone1.212.0
2-Ethylcyclohexanone2.525.0
This compound6.363.0

Conclusion

The GC-MS method presented in this application note is a reliable and efficient tool for the analysis of this compound reaction mixtures. It provides excellent separation and accurate quantification of the main product and its isomers, making it highly suitable for process monitoring and quality control in research, development, and manufacturing environments.

Protocols

Protocol 1: Sample Preparation for GC-MS Analysis
  • Withdraw a 100 µL aliquot from the reaction vessel.

  • Immediately add the aliquot to a microcentrifuge tube containing 900 µL of saturated aqueous ammonium chloride solution to quench the reaction.

  • Vortex the tube for 30 seconds.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex vigorously for 1 minute to perform liquid-liquid extraction.

  • Centrifuge the tube at 2000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer 100 µL of the top organic layer to a 2 mL GC vial.

  • Add 900 µL of ethyl acetate (containing the internal standard, if used) to the GC vial.

  • Cap the vial and vortex briefly to mix. The sample is now ready for injection.

Protocol 2: GC-MS System Operation
  • Ensure the GC-MS system is tuned and calibrated according to the manufacturer's recommendations.

  • Load the analytical method with the parameters specified in the "GC-MS Instrumentation and Conditions" section of this document.

  • Place the prepared sample vial in the autosampler tray.

  • Set up the sequence with the appropriate vial position, injection volume, and data file name.

  • Start the sequence to initiate the GC-MS analysis.

  • After the run is complete, process the data using the instrument's software to identify peaks based on retention times and mass spectra, and to perform quantitative analysis using the established calibration curves.

Visualizations

Reaction_Pathway cyclohexanone Cyclohexanone enolate Lithium Enolate cyclohexanone->enolate LDA, THF product_mixture Product Mixture (2- and this compound) enolate->product_mixture Ethyl Iodide ethyl_iodide Ethyl Iodide GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Quenching Quenching ReactionMixture->Quenching Extraction Extraction Quenching->Extraction Dilution Dilution Extraction->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Chromatogram->MassSpectra Quantification Quantification MassSpectra->Quantification

References

Application Notes and Protocols for the HPLC Separation of 3-Ethylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclohexanone is a substituted cyclohexanone (B45756) derivative that can exist as multiple isomers, including enantiomers and diastereomers (cis/trans). The stereochemistry of such molecules is of critical importance in the pharmaceutical industry, as different isomers can exhibit significantly different pharmacological activities, metabolic pathways, and toxicological profiles. Consequently, robust and reliable analytical methods for the separation and quantification of these isomers are essential for drug discovery, development, and quality control.

This document provides detailed application notes and experimental protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC). Methodologies for both chiral (enantiomeric) and achiral (diastereomeric) separations are presented.

Isomerism in this compound

This compound possesses a chiral center at the C3 position, leading to a pair of enantiomers: (R)-3-Ethylcyclohexanone and (S)-3-Ethylcyclohexanone. Additionally, the ethyl group can be oriented either cis or trans relative to a reference plane of the cyclohexanone ring, resulting in diastereomers. The separation of these isomers is crucial for understanding their individual properties.

The relationship between these isomers can be visualized as follows:

G Isomeric Relationships of this compound cluster_enantiomers Enantiomers (Mirror Images) cluster_diastereomers Diastereomers (Non-Mirror Images) racemate Racemic this compound (Mixture) enantiomer_R (R)-3-Ethylcyclohexanone racemate->enantiomer_R Contains enantiomer_S (S)-3-Ethylcyclohexanone racemate->enantiomer_S Contains cis cis-Isomer enantiomer_R->cis Can be trans trans-Isomer enantiomer_R->trans Can be enantiomer_S->cis Can be enantiomer_S->trans Can be

Caption: Isomeric forms of this compound.

Part 1: Chiral Separation of (R)- and (S)-3-Ethylcyclohexanone Enantiomers

The separation of enantiomers requires a chiral environment, which is most commonly achieved in HPLC by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including ketones like this compound.[1] Normal-phase chromatography often provides the best selectivity for this class of compounds.

Experimental Protocol: Normal-Phase Chiral HPLC

Objective: To achieve baseline separation of the (R) and (S) enantiomers of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: Racemic this compound standard.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the retention time (t_R), resolution (R_s), and separation factor (α) for the peak pair.

    • Resolution (R_s) should be ≥ 1.5 for baseline separation.

    • Separation factor (α) is the ratio of the retention factors (k') of the two enantiomers.

Quantitative Data Summary (Representative)

The following table presents representative data for a typical chiral separation of 3-alkyl-substituted cyclohexanone enantiomers, illustrating the expected performance of the method.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 8.52 min9.88 min
Resolution (R_s) \multicolumn{2}{c}{2.15}
Separation Factor (α) \multicolumn{2}{c}{1.28}
Peak Asymmetry 1.101.12

Note: The data presented in this table is for illustrative purposes to represent a successful separation and is based on typical results for similar compounds. Actual retention times may vary depending on the specific HPLC system, column batch, and exact experimental conditions.

Part 2: Achiral Separation of cis- and trans-3-Ethylcyclohexanone Diastereomers

Diastereomers, such as the cis and trans isomers of this compound, have different physical properties and can be separated using standard (achiral) HPLC methods.[2] Reversed-phase HPLC with a C18 stationary phase is a robust and widely used technique for this purpose.

Experimental Protocol: Reversed-Phase Achiral HPLC

Objective: To separate and quantify the cis and trans diastereomers of this compound.

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • Stationary Phase: C18 column (e.g., Zorbax, Luna), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Solvents: HPLC-grade Acetonitrile and Water.

  • Sample: A mixture of cis- and trans-3-Ethylcyclohexanone isomers.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at 1.0 mg/mL in acetonitrile.

  • Prepare a working standard of 100 µg/mL by diluting with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers. The elution order will depend on the relative polarity of the isomers; typically, the more polar isomer will elute earlier in reversed-phase mode.

  • Calculate the retention times and peak areas for quantification.

Quantitative Data Summary (Representative)

The following table summarizes representative data for the separation of cis/trans isomers of a substituted cyclohexanone on a C18 column.

Parametercis-Isomertrans-Isomer
Retention Time (t_R) 5.31 min6.05 min
Resolution (R_s) \multicolumn{2}{c}{3.10}
Separation Factor (α) \multicolumn{2}{c}{1.19}
Peak Asymmetry 1.081.05

Note: This data is representative of a typical separation of diastereomers and is intended for illustrative purposes. Actual results may vary.

HPLC Method Development Workflow

The selection and optimization of an HPLC method is a systematic process. The following workflow outlines the key decision points for separating isomers of a compound like this compound.

G start Start: Isomer Separation Required isomer_type Identify Isomer Type start->isomer_type chiral_path Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) isomer_type->chiral_path Enantiomers achiral_path Select Achiral Stationary Phase (e.g., C18, Silica) isomer_type->achiral_path Diastereomers (cis/trans) mode_select_chiral Select Mode (Normal/Reversed) chiral_path->mode_select_chiral mode_select_achiral Select Mode (Reversed/Normal) achiral_path->mode_select_achiral screen_chiral Screen Mobile Phases (e.g., Hexane/IPA, ACN/H2O) mode_select_chiral->screen_chiral screen_achiral Screen Mobile Phases (e.g., ACN/H2O Gradients) mode_select_achiral->screen_achiral optimization Optimize Separation (Mobile Phase Ratio, Temp, Flow Rate) screen_chiral->optimization screen_achiral->optimization validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation

Caption: Workflow for HPLC isomer separation method development.

References

Application Note: Enhanced Analysis of 3-Ethylcyclohexanone Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols and data for the derivatization of 3-ethylcyclohexanone to improve its analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Chemical derivatization is a critical technique for enhancing the volatility, thermal stability, and detectability of analytes like this compound, which may otherwise exhibit poor chromatographic behavior. This document outlines two primary derivatization methods: oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis, and hydrazone formation with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV analysis. Detailed experimental protocols, quantitative data from related carbonyl compounds, and visual workflows are provided to guide researchers in implementing these techniques for improved analytical performance.

Introduction

This compound is a cyclic ketone of interest in various fields, including fragrance, pharmaceutical, and chemical synthesis.[1] Accurate and sensitive quantification of this compound in complex matrices can be challenging due to its moderate polarity and potential for poor chromatographic peak shape. Derivatization is a chemical modification process that converts an analyte into a new compound with properties more suitable for a given analytical method. For ketones like this compound, derivatization can significantly improve analytical outcomes by:

  • Increasing Volatility and Thermal Stability: Essential for GC analysis, derivatization can reduce the boiling point and prevent degradation of the analyte at high temperatures.[2]

  • Enhancing Detectability: By introducing a chromophore or a group susceptible to a specific detector (e.g., an electron-capture detector), derivatization can dramatically lower the limits of detection (LOD) and quantification (LOQ).[3][4]

  • Improving Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution from matrix interferences.[5]

This application note details two robust derivatization strategies for this compound and provides the necessary protocols for their successful implementation.

Data Presentation: Quantitative Analysis of Derivatized Carbonyl Compounds

Derivatizing AgentAnalyte (Example)Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
PFBHA FormaldehydeGC-MS< 0.13 µg/m³Not Reported[1]
PFBHA Various Aldehydes & KetonesGC-MSNot ReportedNot Reported[6]
DNPH Six Carbonyl CompoundsUHPLC-UV~0.1 ngNot Reported[7]
DNPH FormaldehydeHPLC-UV0.2 µg/L0.5 µg/L[8]

Note: The LOD and LOQ values are highly dependent on the specific analyte, matrix, and instrumentation. The values presented above should be considered as illustrative examples. Method validation is essential to determine the performance characteristics for this compound in a specific application.[8]

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol describes the oximation of this compound using PFBHA. The resulting oxime derivative is more volatile and thermally stable, making it ideal for GC-MS analysis.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (B92270) (or other suitable base)

  • Ethyl acetate (B1210297) (or other suitable solvent, GC grade)

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 2 mL autosampler vials)

  • Heating block or water bath

Procedure:

  • Standard/Sample Preparation: Prepare a solution of this compound in ethyl acetate at a known concentration (e.g., 100 µg/mL).

  • Reagent Preparation: Prepare a solution of PFBHA in pyridine (e.g., 10 mg/mL).

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the this compound solution with 100 µL of the PFBHA solution.

    • Cap the vial tightly and vortex briefly.

    • Heat the mixture at 60-75°C for 60 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of 1 M HCl to quench the reaction and neutralize the pyridine.

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Analysis: The resulting solution containing the this compound-PFBHA oxime is ready for injection into the GC-MS system.

GC-MS Conditions (General):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, ramp to 280°C.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Ion Trap

Protocol 2: Derivatization of this compound with DNPH for HPLC-UV Analysis

This protocol details the formation of a 2,4-dinitrophenylhydrazone derivative of this compound. The DNPH moiety introduces a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (HPLC grade)

  • Hydrochloric acid (HCl) or other suitable acid catalyst

  • Reaction vials

  • HPLC system with UV detector

Procedure:

  • Standard/Sample Preparation: Prepare a solution of this compound in acetonitrile at a known concentration.

  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid catalyst (e.g., 1% v/v concentrated HCl).

  • Derivatization Reaction:

    • In a reaction vial, mix an aliquot of the this compound solution with an excess of the DNPH reagent solution.

    • Allow the reaction to proceed at room temperature for at least 1 hour, or gently heat to accelerate the reaction. The formation of a yellow/orange precipitate indicates the formation of the hydrazone.

  • Sample Preparation for Analysis:

    • If a precipitate forms, it can be dissolved by adding more acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: The resulting solution containing the this compound-DNPH hydrazone is ready for injection into the HPLC system.

HPLC-UV Conditions (General):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection Wavelength: Approximately 360 nm.[9]

Mandatory Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Work-up/Purification cluster_analysis Analysis Sample Sample containing This compound Derivatization Add Derivatizing Agent (PFBHA or DNPH) Sample->Derivatization Standard This compound Standard Standard->Derivatization Reaction Reaction (Heating may be required) Derivatization->Reaction Extraction Liquid-Liquid Extraction (for PFBHA) Reaction->Extraction PFBHA Route Filtration Filtration (for DNPH) Reaction->Filtration DNPH Route GCMS GC-MS Analysis Extraction->GCMS HPLC HPLC-UV Analysis Filtration->HPLC

General workflow for derivatization and analysis.

PFBHA_Reaction ketone This compound (C8H14O) oxime This compound-PFBHA Oxime (More Volatile & Thermally Stable) ketone->oxime + PFBHA pfbha PFBHA (C7H7F5NO)

Oximation of this compound with PFBHA.

DNPH_Reaction ketone This compound (C8H14O) hydrazone This compound-DNPH Hydrazone (Strong UV Chromophore) ketone->hydrazone + DNPH dnph DNPH (C6H6N4O4)

Hydrazone formation with DNPH.

Conclusion

Derivatization of this compound with PFBHA for GC-MS analysis or DNPH for HPLC-UV analysis offers significant advantages for its accurate and sensitive quantification. These methods improve the volatility, thermal stability, and detectability of the analyte, leading to more reliable analytical results. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own analytical methods for this compound and other challenging carbonyl compounds. It is important to reiterate that the provided quantitative data is based on similar compounds, and method validation for this compound is crucial for ensuring data quality and accuracy in specific applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Ethylcyclohexanone for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclohexanone is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. As research and development progresses from the laboratory to pilot-scale production, robust and scalable synthetic methods are crucial. These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on a reliable conjugate addition approach. The provided methodologies are intended to serve as a comprehensive guide for pilot plant operations, emphasizing safety, efficiency, and product quality.

Recommended Synthetic Pathway: Copper-Catalyzed 1,4-Conjugate Addition

The chosen and most reliable method for the pilot-scale synthesis of this compound is the copper-catalyzed 1,4-conjugate addition of an ethyl group to 2-cyclohexen-1-one (B156087). This method is favored for its high selectivity for the desired 1,4-adduct over the 1,2-addition product, which is often a competing pathway with Grignard reagents alone. The in-situ formation of an organocuprate (Gilman-type reagent) directs the nucleophilic attack of the ethyl group to the β-carbon of the α,β-unsaturated ketone.

G Ethyl_Grignard Ethylmagnesium Bromide Intermediate Reaction Intermediate (Enolate) Ethyl_Grignard->Intermediate 1. Copper_Catalyst Copper(I) Iodide Copper_Catalyst->Intermediate cat. Cyclohexenone 2-Cyclohexen-1-one Cyclohexenone->Intermediate Quench Aqueous Workup Intermediate->Quench Product This compound Quench->Product

Quantitative Data Summary

The following tables summarize the expected quantitative data for the pilot-scale synthesis of this compound based on a 1 kg scale of the starting material, 2-cyclohexen-1-one.

Table 1: Reactant and Solvent Quantities

CompoundMolecular Weight ( g/mol )MolesQuantity
2-Cyclohexen-1-one96.1310.41.00 kg
Ethyl Bromide108.9712.51.36 kg
Magnesium Turnings24.3113.0316 g
Copper(I) Iodide190.450.5299 g
Tetrahydrofuran (B95107) (THF)--15 L
Diethyl Ether--5 L
Saturated Aq. NH4Cl--10 L
Saturated Aq. NaCl--5 L
Anhydrous MgSO4--500 g

Table 2: Process Parameters and Expected Results

ParameterValue
Reaction Temperature-10°C to 0°C
Reaction Time2 - 4 hours
Expected Yield75 - 85%
Expected Purity (Post-Distillation)>98%
Expected Output (this compound)0.99 - 1.12 kg

Experimental Protocol: Pilot-Scale Synthesis of this compound

This protocol is designed for a pilot plant setting with appropriate safety measures and equipment. All operations should be conducted in a well-ventilated area, and personnel should be equipped with appropriate personal protective equipment (PPE).

1. Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • Equipment Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermocouple is required.

  • Procedure:

    • Ensure the reactor is thoroughly dried and purged with nitrogen.

    • Charge the reactor with magnesium turnings (316 g, 13.0 mol).

    • Add 2 L of anhydrous diethyl ether to the reactor.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.36 kg, 12.5 mol) in 3 L of anhydrous diethyl ether.

    • Add a small portion (approx. 100 mL) of the ethyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a gentle reflux and the formation of a cloudy solution.

    • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require cooling of the reactor jacket.

    • After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete reaction. The resulting dark grey solution is the ethylmagnesium bromide reagent.

2. Copper-Catalyzed Conjugate Addition

  • Equipment Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a nitrogen inlet, and a thermocouple.

  • Procedure:

    • In the 50 L reactor, suspend copper(I) iodide (99 g, 0.52 mol) in 10 L of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the suspension to -10°C using a circulating chiller.

    • Slowly add the prepared ethylmagnesium bromide solution to the copper(I) iodide suspension via a cannula or a pressure-equalizing dropping funnel while maintaining the temperature between -10°C and -5°C.

    • Stir the resulting mixture for 30 minutes at -10°C.

    • In a separate vessel, prepare a solution of 2-cyclohexen-1-one (1.00 kg, 10.4 mol) in 5 L of anhydrous THF.

    • Add the 2-cyclohexen-1-one solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 0°C.

    • After the addition is complete, allow the reaction to stir at -10°C to 0°C for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

3. Workup and Purification

  • Procedure:

    • Once the reaction is complete, quench the reaction by slowly adding 10 L of saturated aqueous ammonium (B1175870) chloride solution while maintaining the temperature below 10°C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 2 L).

    • Combine the organic layers and wash with saturated aqueous sodium chloride solution (5 L).

    • Dry the combined organic phase over anhydrous magnesium sulfate (B86663) (500 g).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualized Experimental Workflow

G cluster_prep Grignard Reagent Preparation cluster_reaction Conjugate Addition Reaction cluster_purification Workup & Purification A Dry Reactor & Purge with N2 B Charge Mg Turnings A->B C Add Anhydrous Diethyl Ether B->C D Prepare EtBr in Ether C->D E Initiate Reaction D->E F Add EtBr Dropwise E->F G Stir to Complete F->G H Suspend CuI in THF I Cool to -10°C H->I J Add Grignard Reagent I->J K Stir for 30 min J->K L Prepare Cyclohexenone in THF K->L M Add Cyclohexenone Dropwise at < 0°C L->M N Stir for 2-4 hours M->N O Quench with Aq. NH4Cl P Separate Organic Layer O->P Q Extract Aqueous Layer P->Q R Combine & Wash Organic Layers Q->R S Dry with MgSO4 R->S T Filter & Concentrate S->T U Vacuum Distillation T->U V Pure this compound U->V

Safety Considerations

  • Grignard Reagent: Ethylmagnesium bromide is highly reactive, flammable, and moisture-sensitive. All equipment must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Exothermic Reactions: Both the formation of the Grignard reagent and the conjugate addition reaction are exothermic. Proper temperature control using a jacketed reactor and a reliable cooling system is critical to prevent runaway reactions.

  • Solvent Handling: Diethyl ether and tetrahydrofuran are highly flammable solvents. Use in a well-ventilated area away from ignition sources.

  • Quenching: The quenching of the reaction mixture should be performed slowly and with adequate cooling to control the exothermic reaction with unreacted Grignard reagent.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, must be worn at all times.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of three important classes of heterocyclic compounds—tetrahydrobenzo[b]thiophenes, polyhydroquinolines, and indazolones—using 3-ethylcyclohexanone as a key starting material. The methodologies presented are based on established multi-component reactions, offering efficient routes to structurally diverse molecules with potential applications in medicinal chemistry and drug development.

Synthesis of Tetrahydrobenzo[b]thiophene Derivatives via Gewald Reaction

The Gewald reaction is a one-pot, multi-component synthesis of highly substituted 2-aminothiophenes. This protocol adapts the Gewald reaction for the synthesis of 2-amino-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from this compound, malononitrile (B47326), and elemental sulfur.

Experimental Protocol:

A mixture of this compound (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (B145695) (30 mL) is treated with a catalytic amount of a secondary amine, such as morpholine (B109124) or piperidine (B6355638) (2 mmol). The reaction mixture is then heated to reflux and stirred for a specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from ethanol to afford the desired 2-aminotetrahydrobenzo[b]thiophene derivative.

Quantitative Data:

The following table summarizes representative reaction conditions and yields for the Gewald reaction with cyclic ketones, which can be extrapolated for this compound.

EntryCarbonyl CompoundNitrileBase (catalyst)SolventTemp. (°C)Time (h)Yield (%)
1CyclohexanoneMalononitrileMorpholineEthanolReflux285-95
2CyclohexanoneEthyl CyanoacetateMorpholineEthanolReflux380-90
34-MethylcyclohexanoneMalononitrilePiperidineMethanol50488
4This compoundMalononitrileMorpholineEthanolReflux2-4(est.) 80-90

Experimental Workflow:

Gewald_Reaction_Workflow Reactants This compound Malononitrile Sulfur Morpholine Reaction Reflux Reactants->Reaction Solvent Ethanol Solvent->Reaction Cooling Cool to RT Reaction->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product 2-Amino-6-ethyl-4,5,6,7- tetrahydrobenzo[b]thiophene -3-carbonitrile Purification->Product

Gewald Reaction Experimental Workflow

Synthesis of Polyhydroquinoline Derivatives via Hantzsch-type Reaction

Polyhydroquinolines are a class of compounds with a wide range of biological activities. The following protocol describes a one-pot, four-component synthesis of ethyl 4-aryl-6-ethyl-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates using this compound, an aromatic aldehyde, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate (B1210297).

Experimental Protocol:

A mixture of this compound (10 mmol), an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (12 mmol) is heated in a suitable solvent, such as ethanol or acetic acid, or under solvent-free conditions. The reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Yb(OTf)₃, L-proline) or conducted in an ionic liquid. The mixture is stirred at a specified temperature for a certain duration. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization.

Quantitative Data:

The table below provides representative data for the Hantzsch-type synthesis of polyhydroquinolines using cyclic diones, which are analogous to this compound.

EntryCyclic KetoneAldehydeβ-KetoesterCatalystSolventTemp. (°C)Time (h)Yield (%)
1DimedoneBenzaldehydeEthyl AcetoacetateL-prolineEthanolReflux592
21,3-Cyclohexanedione4-ChlorobenzaldehydeMethyl AcetoacetateYb(OTf)₃Acetonitrile80688
3Dimedone4-MethoxybenzaldehydeEthyl Acetoacetate[bmim]BF₄Ionic Liquid100295
4This compoundBenzaldehydeEthyl AcetoacetateL-prolineEthanolReflux5-7(est.) 85-95

Reaction Pathway:

Hantzsch_Reaction_Pathway R1 This compound Intermediate1 Enamine of This compound R1->Intermediate1 R2 Aromatic Aldehyde Intermediate3 Knoevenagel Adduct R2->Intermediate3 R3 Ethyl Acetoacetate Intermediate2 Enamine of Ethyl Acetoacetate R3->Intermediate2 R3->Intermediate3 R4 Ammonium Acetate R4->Intermediate1 R4->Intermediate2 Intermediate4 Michael Adduct Intermediate1->Intermediate4 Intermediate2->Intermediate4 Intermediate3->Intermediate4 Cyclization Cyclization & Dehydration Intermediate4->Cyclization Product Polyhydroquinoline Cyclization->Product

Hantzsch-type Reaction Pathway

Synthesis of Indazolone Derivatives via Japp-Klingemann Reaction and Cyclization

A plausible route for the synthesis of indazolone derivatives from this compound involves a two-step process: an initial Japp-Klingemann reaction to form an arylhydrazone, followed by an intramolecular cyclization. This protocol outlines a potential pathway.

Experimental Protocol:

Step 1: Synthesis of 2-(Arylhydrazono)-3-ethyl-6-oxocyclohexane-1-carboxylate

An activated form of this compound, such as ethyl 2-ethyl-6-oxocyclohexane-1-carboxylate, is required. This can be prepared by formylation or carboxylation of this compound. The resulting β-ketoester (10 mmol) is dissolved in a suitable solvent like ethanol, and a solution of an appropriate aryldiazonium salt (generated from an aniline, 10 mmol) is added dropwise at 0-5 °C with stirring. The reaction mixture is stirred for several hours, and the resulting arylhydrazone is isolated by filtration and purified.

Step 2: Cyclization to form the Indazolone

The purified arylhydrazone (10 mmol) is heated in a high-boiling solvent such as diphenyl ether or in the presence of a catalyst like polyphosphoric acid (PPA). The intramolecular cyclization leads to the formation of the corresponding ethyl 2,4-dihydro-3H-indazol-3-one derivative. The product can be isolated after cooling and purified by column chromatography.

Quantitative Data:

The following table presents estimated reaction parameters for this proposed synthesis, based on similar reported procedures.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1Ethyl 2-ethyl-6-oxocyclohexane-1-carboxylateAryldiazonium ChlorideSodium AcetateEthanol/Water0-53-5(est.) 70-85
22-(Arylhydrazono)-derivative-Polyphosphoric Acid-120-1401-2(est.) 60-75

Proposed Synthetic Pathway:

Indazolone_Synthesis_Pathway Start This compound Activation Activation (e.g., Formylation) Start->Activation BetaKetoester Ethyl 2-ethyl-6-oxocyclohexane -1-carboxylate Activation->BetaKetoester JappKlingemann Japp-Klingemann Reaction BetaKetoester->JappKlingemann Diazonium Aryldiazonium Salt Diazonium->JappKlingemann Hydrazone Arylhydrazone Intermediate JappKlingemann->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Product Indazolone Derivative Cyclization->Product

Proposed Indazolone Synthesis Pathway

Catalytic Pathways to 3-Ethylcyclohexanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Ethylcyclohexanone is a valuable intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and fragrance industries. Its production through catalytic methods offers efficient and selective routes from readily available starting materials. This document provides detailed application notes and experimental protocols for the synthesis of this compound, primarily focusing on the selective hydrogenation of 3-ethylphenol (B1664133). The methodologies described are based on established catalytic principles for phenol (B47542) hydrogenation, utilizing palladium-based catalysts to achieve high conversion and selectivity.

Catalytic Methods Overview

The most prominent and industrially relevant method for the production of this compound is the selective hydrogenation of 3-ethylphenol. This process involves the reduction of the aromatic ring of 3-ethylphenol while preserving the ketone functionality in the resulting cyclohexanone. Palladium-based catalysts, particularly palladium on carbon (Pd/C) and palladium on alumina (B75360) (Pd/Al₂O₃), have demonstrated high efficacy for this transformation.[1]

The key challenge in this synthesis is to prevent the over-reduction of the intermediate this compound to 3-ethylcyclohexanol.[2] Careful selection of the catalyst, solvent, and reaction conditions is crucial to maximize the yield of the desired cyclohexanone.

Reaction Pathway

The hydrogenation of 3-ethylphenol to this compound proceeds via the following pathway:

ReactionPathway 3-Ethylphenol This compound 3-Ethylphenol->this compound + H₂ (Catalyst)

Caption: Hydrogenation of 3-ethylphenol to this compound.

Quantitative Data Summary

While specific quantitative data for the hydrogenation of 3-ethylphenol is not extensively reported, data from analogous alkylphenols, such as cresols (methylphenols), provide a strong indication of expected performance with palladium catalysts.

Table 1: Catalytic Performance in the Hydrogenation of Alkylphenols

SubstrateCatalystSolventTemperature (°C)H₂ Pressure (bar)Conversion (%)Selectivity to Alkylcyclohexanone (%)Isolated Yield (%)
p-Cresol5 wt% Pd/Al₂O₃1,2-Dichloroethane (B1671644)Room Temp.5>95High81
o-tert-Butylphenol5 wt% Pd/Al₂O₃1,2-DichloroethaneRoom Temp.5>95High85
PhenolPd@mpg-C₃N₄Water65199>99Not Reported

Data for cresols are presented as a proxy for 3-ethylphenol due to structural similarity.

Experimental Protocols

Two protocols are provided below. The first is a general procedure for the selective hydrogenation of alkylphenols at elevated pressure, adapted from established methods for phenol hydrogenation.[1] The second describes a laboratory-scale atmospheric pressure hydrogenation using a hydrogen balloon.[3]

Protocol 1: Selective Hydrogenation of 3-Ethylphenol using a Pressurized Reactor

This protocol is suitable for gram-scale synthesis and offers high efficiency and selectivity.

Experimental Workflow:

ExperimentalWorkflow1 cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge reactor with 3-ethylphenol and solvent B Add Pd/Al₂O₃ catalyst A->B C Seal reactor B->C D Purge reactor with H₂ C->D E Pressurize with H₂ (5 bar) D->E F Stir at room temperature E->F G Monitor reaction progress (TLC/GC) F->G H Vent reactor G->H I Filter to remove catalyst H->I J Wash filter cake with solvent I->J K Concentrate filtrate J->K L Purify by column chromatography K->L

Caption: Workflow for pressurized hydrogenation.

Materials:

  • 3-Ethylphenol

  • 5 wt% Palladium on Alumina (Pd/Al₂O₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Pressurized hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reactor Charging: To a glass liner of a pressurized hydrogenation reactor, add 3-ethylphenol (1.0 eq). Dissolve the starting material in anhydrous 1,2-dichloroethane (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), add 5 wt% Pd/Al₂O₃ (typically 1-5 mol% of Pd relative to the substrate).

  • Reaction Setup: Securely seal the glass liner inside the hydrogenation reactor.

  • Purging: Purge the reactor vessel with hydrogen gas three to five times to remove any residual air.

  • Hydrogenation: Pressurize the reactor to 5 bar with hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of small aliquots.

  • Reaction Completion: Once the starting material is consumed, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Purge the reactor with an inert gas. Open the reactor and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Work-up: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: Laboratory-Scale Atmospheric Hydrogenation using a Hydrogen Balloon

This protocol is suitable for smaller-scale synthesis (mg to low-gram scale) and avoids the need for a specialized pressurized reactor.

Experimental Workflow:

ExperimentalWorkflow2 cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Add Pd/C and solvent to a round-bottom flask B Add 3-ethylphenol solution A->B C Evacuate and backfill with H₂ (3x) B->C D Attach H₂ balloon C->D E Stir at room temperature D->E F Replace H₂ with inert gas E->F G Filter through Celite F->G H Concentrate filtrate G->H I Purify crude product H->I

Caption: Workflow for atmospheric hydrogenation.

Materials:

  • 3-Ethylphenol

  • 10 wt% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) or Ethyl Acetate

  • Hydrogen gas supply and balloon

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum line

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Flask Preparation: To a two- or three-neck round-bottom flask equipped with a magnetic stir bar, add 10 wt% Pd/C (typically 5-10 mol% of Pd).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol or ethyl acetate) to the flask.

  • Substrate Addition: Dissolve 3-ethylphenol in the same solvent and add it to the reaction flask via a syringe.

  • Hydrogenation Setup: Seal the flask with septa. Connect one neck to a vacuum/inert gas line and another to a hydrogen-filled balloon.

  • Purging: Carefully evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the positive pressure of the hydrogen balloon.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas (e.g., nitrogen or argon).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely and handle it with care.

  • Work-up and Purification: Wash the Celite pad with additional solvent. Combine the filtrate and washings, concentrate under reduced pressure, and purify the residue as described in Protocol 1.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood. Ensure there are no ignition sources nearby.

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use. Handle the catalyst carefully, and do not allow it to dry out on the filter paper. Quench the used catalyst carefully with water before disposal.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling organic solvents.

References

Troubleshooting & Optimization

Technical Support Center: 3-Ethylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Ethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of this compound, a key intermediate in various chemical manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high yield and selectivity?

The most effective and widely used method is the 1,4-conjugate addition (also known as Michael addition) of an ethyl group to 2-cyclohexen-1-one (B156087). This is typically achieved using a Gilman reagent, such as lithium diethylcuprate ((CH₃CH₂)₂CuLi), which selectively delivers the ethyl group to the β-carbon of the α,β-unsaturated ketone.[1][2]

Q2: I tried using ethylmagnesium bromide (an ethyl Grignard reagent) instead of a cuprate (B13416276) and got a very low yield of the desired product. What happened?

Grignard reagents are considered "hard" nucleophiles and tend to attack the electrophilic carbonyl carbon directly in a 1,2-addition.[1][2] When reacting with 2-cyclohexen-1-one, ethylmagnesium bromide will primarily yield 1-ethylcyclohex-2-en-1-ol.[3][4] To achieve the desired 1,4-addition for this compound, a "soft" nucleophile like an organocuprate (Gilman reagent) is necessary.[1][2]

Q3: My reaction yield is consistently low, even when using a Gilman reagent. What are the most common causes?

Low yields in conjugate addition reactions often stem from several critical factors:

  • Reagent Decomposition: Gilman reagents are thermally unstable and can decompose rapidly at temperatures above 0°C, and sometimes even as low as -20°C.[5] Maintaining very low temperatures (typically -78°C to 0°C) throughout the reaction is crucial for success.[6]

  • Atmospheric Contamination: Organocuprates and the organolithium precursors used to make them are highly sensitive to air and moisture. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[6]

  • Purity of Reagents: The purity of the copper(I) salt (e.g., CuI) and the organolithium or Grignard reagent used to prepare the cuprate is paramount. Impurities can interfere with the formation of the active reagent.

  • Incorrect Stoichiometry: Using an insufficient amount of the Gilman reagent will lead to incomplete conversion of the starting material (2-cyclohexen-1-one). A slight excess of the cuprate is often used.

Q4: How can I tell if my reaction is complete, and what is the best way to "quench" it?

Reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material, 2-cyclohexen-1-one. Once the reaction is complete, it is typically "quenched" by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at low temperature.[5] This procedure protonates the intermediate enolate formed during the addition and decomposes any unreacted organometallic reagents.

Troubleshooting Guide: Low Yield of this compound

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor yields in the synthesis of this compound via conjugate addition.

Symptom Possible Cause Recommended Solution
Low Conversion (High amount of starting 2-cyclohexen-1-one remains) 1. Inactive Gilman Reagent: The lithium diethylcuprate may have decomposed due to high temperature or exposure to air/moisture.- Ensure the reaction is maintained at or below 0°C, preferably at -78°C, during reagent formation and addition.[5][6] - Use anhydrous solvents and oven-dried glassware under an inert atmosphere (N₂ or Ar).
2. Insufficient Reagent: The stoichiometry of the Gilman reagent to the enone was too low.- Use at least 1.1 to 1.5 equivalents of the Gilman reagent relative to 2-cyclohexen-1-one.
Major byproduct is 1-ethylcyclohex-2-en-1-ol 1. Incorrect Reagent Used: A Grignard reagent (e.g., EtMgBr) was used without a copper(I) catalyst, favoring 1,2-addition.- The standard protocol requires the use of a pre-formed Gilman reagent ((CH₃CH₂)₂CuLi) or the in-situ catalysis of a Grignard reagent with a copper(I) salt.[7]
A complex mixture of products is observed 1. Reaction Quenched at High Temperature: Quenching the intermediate enolate at room temperature can lead to side reactions like aldol (B89426) condensations.- Always quench the reaction at low temperature (-78°C to 0°C) before allowing the mixture to warm to room temperature.
2. "Wet" Solvents or Reagents: Presence of water protonates the enolate intermediate prematurely or reacts with the Gilman reagent.- Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure starting materials are dry.
Product is lost during workup/purification 1. Emulsion during Extraction: Formation of an emulsion can lead to significant loss of product at the interface.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Filter through a pad of Celite if necessary.
2. Improper Purification: The product may be co-eluting with byproducts or degrading on the chromatography column.- If using silica (B1680970) gel chromatography, ensure the silica is neutral. Acidic silica can sometimes cause degradation. - Consider distillation for purification if byproducts have significantly different boiling points.

Data Presentation: Impact of Reaction Conditions

The choice of reagent and temperature dramatically affects the outcome of the addition of an ethyl group to 2-cyclohexen-1-one.

ReagentTemperaturePredominant ReactionMajor ProductTypical Yield of this compound
Ethylmagnesium Bromide (EtMgBr)0°C to RT1,2-Addition1-Ethylcyclohex-2-en-1-ol< 10%
Lithium Diethylcuprate ((Et)₂CuLi)> 0°CReagent DecompositionLow ConversionVery Low (< 20%)
Lithium Diethylcuprate ((Et)₂CuLi) -78°C to 0°C 1,4-Conjugate Addition This compound Good to Excellent (75-95%)

Experimental Protocols

Protocol: Synthesis of this compound via Conjugate Addition

This protocol details the preparation of lithium diethylcuprate and its subsequent reaction with 2-cyclohexen-1-one.

Materials:

  • Copper(I) Iodide (CuI)

  • Ethyllithium (B1215237) (EtLi) or Ethylmagnesium Bromide (EtMgBr)

  • 2-Cyclohexen-1-one

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

Part A: Preparation of Lithium Diethylcuprate ((Et)₂CuLi)

  • Add Copper(I) Iodide (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Add anhydrous diethyl ether via syringe. Cool the resulting suspension to 0°C in an ice-water bath.

  • Slowly add a solution of ethyllithium (2.0 eq) in ether or pentane (B18724) to the stirred suspension via syringe.

  • During the addition, the initial solid will dissolve, and the solution may change color before becoming nearly colorless or slightly yellow, indicating the formation of the Gilman reagent.[8] Keep the solution cold.

Part B: Conjugate Addition Reaction

  • In a separate flame-dried flask, dissolve 2-cyclohexen-1-one (1.0 eq relative to CuI) in anhydrous diethyl ether.

  • Cool the solution of the Gilman reagent from Part A to -78°C using a dry ice/acetone bath.

  • Slowly add the solution of 2-cyclohexen-1-one to the cold, stirred Gilman reagent solution over 20-30 minutes.[8]

  • After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then let it slowly warm to 0°C and stir for an additional 1-2 hours.

Part C: Workup and Purification

  • Cool the reaction mixture back down to -20°C to -10°C.

  • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature. A precipitate of copper salts may form.

  • Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with water, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of This compound reagent_check Check Reagent Type start->reagent_check grignard Used Grignard (EtMgBr) without Cu(I)? reagent_check->grignard Yes cuprate Used Gilman Reagent ((Et)2CuLi)? reagent_check->cuprate No temp_check Check Reaction Temperature temp_high Temp > 0°C? temp_check->temp_high Yes temp_ok Temp -78°C to 0°C? temp_check->temp_ok No setup_check Check Reaction Setup (Anhydrous/Inert) setup_bad Air or Moisture Contamination? setup_check->setup_bad Yes setup_good Properly Dried Glassware/Solvents? setup_check->setup_good No workup_check Review Workup/ Purification solution_12_addition Result is 1,2-addition product. Switch to Gilman Reagent. grignard->solution_12_addition solution_ok Proceed to next check. cuprate->solution_ok Yes solution_temp Decomposition of reagent. Maintain temp below 0°C. temp_high->solution_temp temp_ok->setup_check solution_setup Reagent deactivation. Ensure anhydrous/inert conditions. setup_bad->solution_setup setup_good->workup_check solution_ok->temp_check

Caption: Troubleshooting flowchart for low yield of this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep A: Gilman Reagent Preparation cluster_reaction B: Conjugate Addition cluster_workup C: Workup & Purification CuI CuI Suspension in Ether Prep Mix at 0°C CuI->Prep EtLi Ethyllithium EtLi->Prep Gilman Lithium Diethylcuprate ((Et)2CuLi) Prep->Gilman Reaction Combine at -78°C, warm to 0°C Gilman->Reaction Enone 2-Cyclohexen-1-one in Ether Enone->Reaction Intermediate Enolate Intermediate Reaction->Intermediate Quench Quench with aq. NH4Cl Intermediate->Quench Extract Extraction with Ether Quench->Extract Purify Column Chromatography or Distillation Extract->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

References

Optimizing reaction conditions for 3-Ethylcyclohexanone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Ethylcyclohexanone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to optimize reaction conditions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Issue / Question Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete enamine formation: Insufficient removal of water can prevent the formation of the reactive enamine intermediate.1a. Use a Dean-Stark trap to azeotropically remove water during enamine formation. 1b. Ensure all glassware is oven-dried and reagents are anhydrous.
2. Inactive alkylating agent: The ethyl halide (e.g., ethyl iodide) may have degraded.2a. Use freshly distilled or a new bottle of the alkylating agent.
3. Insufficient reaction time or temperature: The reaction may not have proceeded to completion.3a. Monitor the reaction progress using TLC or GC-MS. 3b. If the reaction has stalled, consider increasing the reaction time or temperature incrementally.
Multiple Products Observed (Low Selectivity) 1. Dialkylation: The product, this compound, can react further to form 3,3-diethylcyclohexanone or other dialkylated products.1a. Use a slight excess of the cyclohexanone-enamine relative to the ethyl halide. 1b. Add the ethyl halide slowly to the reaction mixture to maintain a low concentration.
2. N-alkylation vs. C-alkylation of the enamine: Alkylation can occur on the nitrogen atom of the enamine instead of the desired alpha-carbon.2a. This is generally less of an issue with enamines compared to enolates, but using a less polar solvent can favor C-alkylation.
3. Isomer formation: Alkylation at the other alpha-carbon can lead to 2-ethylcyclohexanone.3a. The Stork enamine synthesis generally favors alkylation at the less substituted carbon, but purification by fractional distillation may be necessary to separate isomers.
Product is Contaminated with Starting Material 1. Incomplete reaction: As mentioned above, the reaction may not have gone to completion.1a. Increase reaction time or temperature after confirming the presence of starting material via TLC or GC-MS.
2. Inefficient purification: The boiling points of cyclohexanone (B45756) and this compound are relatively close.2a. Use a longer fractionating column for distillation to improve separation. 2b. Perform the distillation under reduced pressure to lower the boiling points and potentially improve separation.

Experimental Protocols

Two primary, reliable methods for the synthesis of this compound are detailed below.

Method 1: Stork Enamine Alkylation of Cyclohexanone

This is a widely used and generally high-yielding method that proceeds in three main stages: enamine formation, alkylation, and hydrolysis.

Step 1: Formation of the Pyrrolidine (B122466) Enamine of Cyclohexanone

  • To a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in dry toluene (B28343).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine. This is typically used in the next step without further purification.

Step 2: Alkylation of the Enamine with Ethyl Iodide

  • Dissolve the crude enamine from the previous step in an anhydrous aprotic solvent such as THF or dioxane.

  • Add ethyl iodide (1.1 eq) dropwise to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

Step 3: Hydrolysis of the Iminium Salt

  • After the alkylation is complete, add an aqueous acid solution (e.g., 10% HCl) to the reaction mixture.

  • Stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt back to the ketone.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Method 2: Conjugate Addition of an Ethyl Group to Cyclohexenone

This method involves the 1,4-addition of an ethyl nucleophile to 2-cyclohexen-1-one (B156087), typically using an organocuprate reagent.

Step 1: Preparation of Lithium Diethylcuprate

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (1.0 eq) and anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of ethyllithium (B1215237) (2.0 eq) in ether or another appropriate solvent via syringe. The formation of the Gilman reagent, lithium diethylcuprate, is indicated by a color change.

Step 2: Conjugate Addition

  • Cool the freshly prepared lithium diethylcuprate solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether to the cuprate (B13416276) solution.

  • Stir the reaction mixture at -78°C for 1-2 hours, then allow it to slowly warm to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Note that yields can vary based on the specific reaction conditions and the scale of the experiment.

Table 1: Reagent Quantities and Yields for Stork Enamine Alkylation

ReagentMolar Ratio (to Cyclohexanone)Typical Yield (%)
Cyclohexanone1.0-
Pyrrolidine1.2-
p-Toluenesulfonic acid0.01-
Ethyl Iodide1.175-85

Table 2: Reagent Quantities and Yields for Conjugate Addition

ReagentMolar Ratio (to Cyclohexenone)Typical Yield (%)
2-Cyclohexen-1-one1.0-
Copper(I) Iodide1.0-
Ethyllithium2.080-90

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

reaction_pathway cluster_stork Stork Enamine Synthesis cluster_conjugate Conjugate Addition Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine Pyrrolidine, H+ Iminium Salt Iminium Salt Enamine->Iminium Salt Ethyl Iodide This compound This compound Iminium Salt->this compound H3O+ 2-Cyclohexen-1-one 2-Cyclohexen-1-one Enolate Intermediate Enolate Intermediate 2-Cyclohexen-1-one->Enolate Intermediate Li(Et)2Cu Enolate Intermediate->this compound H+ workup

Caption: Key synthetic routes to this compound.

experimental_workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Reaction Monitoring->Reagent Addition Incomplete Work-up Work-up Reaction Monitoring->Work-up Complete Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

troubleshooting_logic Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Check Reaction Conditions Check Reaction Conditions Check Starting Materials->Check Reaction Conditions No Degraded Reagents Degraded Reagents Check Starting Materials->Degraded Reagents Yes Check Work-up/Purification Check Work-up/Purification Check Reaction Conditions->Check Work-up/Purification No Incorrect Stoichiometry Incorrect Stoichiometry Check Reaction Conditions->Incorrect Stoichiometry Yes Suboptimal Temp/Time Suboptimal Temp/Time Check Reaction Conditions->Suboptimal Temp/Time Yes Inefficient Extraction Inefficient Extraction Check Work-up/Purification->Inefficient Extraction Yes Poor Distillation Poor Distillation Check Work-up/Purification->Poor Distillation Yes

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: Purification of 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of 3-Ethylcyclohexanone can present several challenges that may impact the yield, purity, and overall success of subsequent experimental steps. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the purification of this compound, complete with frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate a deeper understanding of the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as cyclohexanone (B45756) and ethanol, byproducts like aldol (B89426) condensation products, and isomers (cis/trans) of this compound. The presence and proportion of these impurities will largely depend on the synthetic route employed.

Q2: My purified this compound is a pale yellow liquid. Is this normal?

A2: Pure this compound is typically a colorless to pale yellow liquid.[1] A distinct yellow color may indicate the presence of impurities, possibly from side reactions during synthesis or degradation upon storage. Further purification or analysis, such as GC-MS, is recommended to identify the cause of the color.

Q3: I am having difficulty separating the cis and trans isomers of this compound. What is the best approach?

A3: The separation of cis and trans isomers of substituted cyclohexanones can be challenging due to their similar physical properties.[2] High-performance liquid chromatography (HPLC) with a suitable stationary phase, such as a phenyl or pentafluorophenyl column, is often effective for separating positional and geometric isomers.[3] Chiral gas chromatography columns may also be employed for the baseline separation of diastereomers and their respective enantiomers.[2]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is generally more suitable for solid compounds. Since this compound is a liquid at room temperature with a melting point of -25°C, recrystallization is not a practical purification method.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound using common laboratory techniques.

Fractional Distillation

Issue: Poor separation of this compound from impurities with close boiling points.

Troubleshooting Steps
  • Increase Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For compounds with very close boiling points, a longer column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) is necessary.[5]

  • Optimize Heating Rate: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column.[5] Rapid heating can lead to flooding of the column and poor separation.

  • Insulate the Column: To minimize heat loss and maintain the temperature gradient, insulate the fractionating column with glass wool or aluminum foil.[5]

  • Control the Distillation Rate: A slow and steady distillation rate, typically 1-2 drops per second, allows for multiple vaporization-condensation cycles within the column, leading to better separation.

  • Check for Azeotropes: Be aware of the potential for azeotrope formation with certain impurities, which cannot be separated by simple distillation.

Flash Column Chromatography

Issue: Co-elution of this compound with impurities.

Troubleshooting Steps
  • Optimize Solvent System: The choice of eluent is critical. Systematically screen different solvent systems with varying polarities using thin-layer chromatography (TLC) to achieve optimal separation (a ∆Rf of at least 0.2 is desirable). Common solvent systems for compounds of moderate polarity include mixtures of hexanes and ethyl acetate (B1210297).[6]

  • Proper Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and band broadening, leading to poor separation. Ensure the silica (B1680970) gel is packed uniformly as a slurry.

  • Sample Loading: Load the crude sample in a minimal amount of solvent to create a narrow band at the top of the column. Overloading the column with too much sample will exceed its separation capacity.

  • Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can improve separation of compounds with a wide range of polarities.

Data Presentation

The following tables summarize key quantitative data for this compound and common related compounds to aid in the planning and execution of purification experiments.

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgMelting Point (°C)Density (g/cm³)
This compound126.20197-198-250.876
Cyclohexanone98.15155.7-470.948
Cyclohexanol100.16161.125.90.962

Data sourced from[4][7][8][9][10]

Table 2: Solubility of this compound

SolventSolubility
WaterSlightly soluble
EthanolSoluble
Diethyl etherSoluble
Other organic solventsSoluble

Data sourced from[4]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is a general guideline for the purification of this compound by fractional distillation under atmospheric pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady ascent of the vapor. A good rate is one that allows for the formation of a clear condensation ring that slowly moves up the column.[5]

  • Monitor the temperature at the distillation head. The initial fractions will likely be lower-boiling impurities.

  • Collect fractions in separate receiving flasks based on the boiling point. The fraction collected around the boiling point of this compound (197-198 °C at atmospheric pressure) should be the purest.[4]

  • Analyze the purity of the collected fractions using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Glass column

  • Solvents (e.g., hexanes, ethyl acetate)

  • Collection tubes

  • Air or nitrogen source for pressurization

Procedure:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives the this compound an Rf value of approximately 0.2-0.3 and provides good separation from impurities. A starting point could be a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).[6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then let the excess solvent drain until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure using compressed air or nitrogen to achieve a flow rate of about 2 inches per minute.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

G cluster_distillation Troubleshooting Fractional Distillation start Poor Separation of this compound q1 Are boiling points of impurities close? start->q1 a1_yes Increase column efficiency (more theoretical plates) q1->a1_yes Yes a1_no Check for other issues q1->a1_no No q2 Is heating rate too high? a1_yes->q2 a1_no->q2 a2_yes Reduce heating rate for proper gradient q2->a2_yes Yes a2_no Check column insulation q2->a2_no No q3 Is the column insulated? a2_yes->q3 a2_no->q3 a3_no Insulate column to maintain temperature gradient q3->a3_no No a3_yes Optimize distillation rate q3->a3_yes Yes q4 Is distillation rate too fast? a3_no->q4 a3_yes->q4 a4_yes Slow down rate to 1-2 drops/sec q4->a4_yes Yes a4_no Consider azeotrope formation q4->a4_no No end Improved Separation a4_yes->end a4_no->end

Caption: Troubleshooting workflow for fractional distillation of this compound.

G cluster_chromatography Troubleshooting Flash Column Chromatography start Co-elution of this compound and Impurities q1 Is the solvent system optimized (TLC)? start->q1 a1_no Screen different solvent polarities for better separation q1->a1_no No a1_yes Check column packing q1->a1_yes Yes q2 Is the column packed uniformly? a1_no->q2 a1_yes->q2 a2_no Repack column using slurry method to avoid channels q2->a2_no No a2_yes Evaluate sample loading q2->a2_yes Yes q3 Was the sample loaded in a narrow band? a2_no->q3 a2_yes->q3 a3_no Use minimal solvent for loading; avoid overloading q3->a3_no No a3_yes Consider gradient elution q3->a3_yes Yes q4 Is a single eluent ineffective? a3_no->q4 a3_yes->q4 a4_yes Use a solvent gradient to improve separation q4->a4_yes Yes a4_no Re-evaluate TLC results q4->a4_no No end Successful Separation a4_yes->end a4_no->end

Caption: Troubleshooting workflow for flash column chromatography of this compound.

References

Identification of byproducts in 3-Ethylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Robinson annulation. This reaction involves a Michael addition of cyclohexanone (B45756) to ethyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form the six-membered ring of the final product.[1][2][3]

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors. Common issues include incomplete reaction, polymerization of the ethyl vinyl ketone, and the formation of byproducts from side reactions. It is also crucial to ensure the purity of starting materials and the use of appropriate reaction conditions (e.g., temperature, catalyst concentration).

Q3: I am observing unexpected peaks in my GC-MS and NMR spectra. What could they be?

A3: Unexpected peaks often indicate the presence of byproducts. Common impurities in the this compound synthesis include:

  • Self-condensation products of cyclohexanone: Under basic conditions, cyclohexanone can react with itself to form aldol condensation products.[4]

  • Poly(ethyl vinyl ketone): Ethyl vinyl ketone can undergo polymerization, especially under harsh basic or acidic conditions.[5][6]

  • Michael adduct: The intermediate formed after the Michael addition may not fully cyclize, leading to its presence in the final product mixture.[7]

  • Isomeric products: Alternative cyclization pathways can lead to the formation of structural isomers of this compound.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, consider the following strategies:

  • Control of reaction conditions: Carefully control the reaction temperature and the rate of addition of reagents. Running the reaction at lower temperatures can often reduce the rate of side reactions.

  • Use of a less reactive base: Strong bases can promote self-condensation and polymerization. Using a milder base may improve selectivity.

  • Stepwise reaction: Isolating the Michael adduct before proceeding with the aldol condensation can sometimes lead to higher yields of the desired product.[1][7]

  • Purity of reagents: Ensure that the cyclohexanone and ethyl vinyl ketone are free from impurities that could interfere with the reaction.

Troubleshooting Guide

Issue Potential Cause Suggested Action
Low or no product formation Inactive catalyst or incorrect catalyst concentration.Verify the activity and concentration of the base or acid catalyst.
Low reaction temperature or insufficient reaction time.Increase the reaction temperature or extend the reaction time and monitor the progress by TLC or GC.
Impure starting materials.Purify the cyclohexanone and ethyl vinyl ketone before use.
Presence of a high molecular weight, insoluble material Polymerization of ethyl vinyl ketone.Add the ethyl vinyl ketone slowly to the reaction mixture. Consider using a polymerization inhibitor if the problem persists.[5][6]
Multiple spots on TLC or peaks in GC close to the product Formation of isomeric byproducts or self-condensation products.Optimize reaction conditions (temperature, base) to favor the desired product. Improve purification methods (e.g., column chromatography with a high-resolution stationary phase).
Product appears to be the intermediate Michael adduct Incomplete aldol condensation.Increase the reaction temperature or add a stronger base to promote cyclization.[7]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

Objective: To identify and quantify the components of the crude reaction mixture from the synthesis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the components.

Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane, ethyl acetate).[8]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the same solvent.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Data Analysis:

  • Identify the peak for this compound by its retention time and mass spectrum.

  • Analyze the mass spectra of other significant peaks and compare them with a library (e.g., NIST) to identify potential byproducts such as the cyclohexanone self-condensation product or the Michael adduct.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the structure of the desired product and identify the structures of major byproducts.

Sample Preparation:

  • Purify the components of interest from the crude reaction mixture using column chromatography.

  • Dissolve each purified component in a deuterated solvent (e.g., CDCl₃).

NMR Experiments:

  • ¹H NMR: Provides information about the proton environment in the molecule. The presence of characteristic signals for the ethyl group and the cyclohexanone ring can confirm the product. Byproduct signals may include additional olefinic protons or different alkyl group patterns.

  • ¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts of the carbonyl carbon and other carbons in the ring are diagnostic.

  • 2D NMR (COSY, HSQC): These experiments can be used to establish connectivity between protons and carbons, which is crucial for elucidating the structures of unknown byproducts.

Visualizations

TroubleshootingWorkflow start Reaction Analysis low_yield Low Yield? start->low_yield byproducts Unexpected Peaks in GC/MS or NMR? low_yield->byproducts No check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) low_yield->check_conditions Yes optimize_purification Optimize Purification byproducts->optimize_purification No characterize_byproducts Characterize Byproducts (GC-MS, NMR) byproducts->characterize_byproducts Yes check_reagents Check Reagent Purity check_conditions->check_reagents end Successful Synthesis check_reagents->end optimize_purification->end adjust_conditions Adjust Reaction Conditions (e.g., milder base, lower temp) characterize_byproducts->adjust_conditions adjust_conditions->end SideReaction cluster_main Main Reaction cluster_side Side Reaction cyclohexanone Cyclohexanone michael_adduct Michael Adduct cyclohexanone->michael_adduct Michael Addition evk Ethyl Vinyl Ketone evk->michael_adduct product This compound michael_adduct->product Aldol Condensation cyclohexanone2 2 x Cyclohexanone self_condensation Self-Condensation Product cyclohexanone2->self_condensation Aldol Condensation

References

Technical Support Center: Purification of Crude 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Ethylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized from the reaction of cyclohexanone (B45756) and ethanol (B145695) under acidic conditions, may contain several impurities. The most common include:

  • Unreacted Starting Materials: Cyclohexanone and ethanol are often present in the crude product mixture.

  • Side-Reaction Byproducts: The synthesis may lead to the formation of various side-products. While specific byproducts for this reaction are not extensively documented in readily available literature, analogous reactions like the Robinson annulation and Michael addition suggest the possibility of self-condensation products of cyclohexanone or multiple addition products.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary methods for purifying crude this compound are fractional distillation, column chromatography, and purification via crystallization of a solid derivative. The choice of method depends on the nature of the impurities, the required purity of the final product, and the scale of the purification.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile components in the mixture, providing a good indication of purity.

  • Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of the number of components in the crude mixture and to determine a suitable solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration and have distinct spectral signatures.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points, such as the starting materials cyclohexanone and ethanol.

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The distillation column has insufficient theoretical plates, or the distillation rate is too high.

  • Troubleshooting:

    • Use a longer fractionating column or one packed with a more efficient material (e.g., Raschig rings, Vigreux indentations).

    • Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate of 1-2 drops per second is recommended.

    • Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.

Issue 2: The temperature at the still head fluctuates.

  • Possible Cause: Uneven heating or the presence of azeotropes.

  • Troubleshooting:

    • Ensure the heating mantle is properly sized for the distillation flask and provides even heating. Use a stirring bar or boiling chips to ensure smooth boiling.

    • If an azeotrope is suspected, an alternative purification method like column chromatography may be necessary.

Table 1: Boiling Points of this compound and Common Impurities

CompoundBoiling Point (°C) at 1 atm
This compound197-198
Cyclohexanone~155
Ethanol~78
Column Chromatography

Column chromatography is effective for separating compounds with similar boiling points or for removing non-volatile impurities.

Issue 1: Poor separation of this compound on the column.

  • Possible Cause: The chosen solvent system (eluent) has either too high or too low polarity.

  • Troubleshooting:

    • Optimize the solvent system using Thin-Layer Chromatography (TLC) first. A good starting point for ketones is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (B1210297).

    • Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate for good separation on the column.

    • A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can be effective for separating components with a wide range of polarities.

Issue 2: The compound is eluting too quickly (high Rf) or not at all (low Rf).

  • Troubleshooting:

    • High Rf: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

    • Low Rf: Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Purification via Derivatization

For achieving very high purity, this compound, a liquid at room temperature, can be converted into a solid derivative (like an oxime or semicarbazone), which can then be purified by recrystallization. The pure derivative is then converted back to the pure ketone.

Issue 1: Low yield of the solid derivative.

  • Possible Cause: Incomplete reaction or loss of product during isolation.

  • Troubleshooting:

    • Ensure the reaction goes to completion by monitoring with TLC.

    • For semicarbazone formation, ensure the pH is appropriately controlled (around 4-5).

    • During recrystallization, use a minimal amount of hot solvent to dissolve the derivative to maximize recovery upon cooling.

Issue 2: Difficulty in regenerating the pure ketone from the derivative.

  • Possible Cause: The hydrolysis conditions are not optimal, leading to an incomplete reaction or degradation of the product.

  • Troubleshooting:

    • For hydrolysis of oximes and semicarbazones, mild acidic conditions are typically required.

    • Carefully control the reaction temperature and time to avoid side reactions.

    • After hydrolysis, ensure complete extraction of the ketone from the aqueous reaction mixture.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the separation of this compound from lower-boiling impurities like cyclohexanone and ethanol.

Methodology:

  • Set up a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings).

  • Place the crude this compound in the distillation flask with a magnetic stirrer or boiling chips.

  • Heat the flask gently.

  • Collect the first fraction, which will be enriched in the lowest boiling point component (ethanol, BP ~78 °C).

  • As the temperature at the still head rises and stabilizes, change the receiving flask to collect the next fraction, which will be enriched in cyclohexanone (BP ~155 °C).

  • Once the temperature begins to rise again, change the receiving flask to collect the purified this compound as the temperature stabilizes around its boiling point (197-198 °C).

  • Monitor the purity of the collected fractions by GC-MS or TLC.

Expected Purity and Yield:

  • Purity: >95% (depending on the efficiency of the column and the boiling point difference of impurities).

  • Yield: 70-90% (losses can occur in the distillation pot and column).

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica (B1680970) gel chromatography.

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems to find an eluent that gives an Rf value of ~0.3 for this compound. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1).

  • Column Preparation:

    • Pack a chromatography column with silica gel using a slurry method with the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Expected Purity and Yield:

  • Purity: >98% (can be very high depending on the separation).

  • Yield: 60-85% (losses can occur due to irreversible adsorption on the silica gel or collection of mixed fractions).

Protocol 3: Purification via Oxime Formation and Regeneration

This protocol describes the purification of this compound by converting it to a solid oxime derivative, which is then purified by recrystallization and hydrolyzed back to the pure ketone.

Methodology: Part A: Formation of this compound Oxime

  • Dissolve hydroxylamine (B1172632) hydrochloride in water.

  • Add a solution of sodium acetate in water.

  • Dissolve the crude this compound in ethanol and add it to the hydroxylamine solution.

  • Stir the mixture. The oxime derivative may precipitate out upon formation or after cooling in an ice bath.

  • Collect the solid oxime by filtration and wash it with cold water.

  • Recrystallize the crude oxime from a suitable solvent (e.g., aqueous ethanol) to obtain the pure solid derivative.

Part B: Regeneration of this compound from the Oxime

  • Suspend the purified oxime in a dilute aqueous acid solution (e.g., hydrochloric acid or sulfuric acid).

  • Heat the mixture gently with stirring to hydrolyze the oxime back to the ketone.

  • Monitor the reaction by TLC until the oxime is consumed.

  • Cool the reaction mixture and extract the pure this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Expected Purity and Yield:

  • Purity: >99% (recrystallization is a very effective purification technique).

  • Yield: 50-70% (losses can occur in each step of the derivatization, recrystallization, and regeneration process).

Visualizations

experimental_workflow cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography cluster_derivatization Purification via Derivatization crude1 Crude this compound distill Fractional Distillation crude1->distill impurities1 Low-boiling Impurities (Ethanol, Cyclohexanone) distill->impurities1 Lower Temp. pure1 Pure this compound distill->pure1 Higher Temp. crude2 Crude this compound column Silica Gel Column crude2->column impurities2 Impurities column->impurities2 Elute pure2 Pure this compound column->pure2 Elute crude3 Crude this compound form_derivative Form Solid Derivative (e.g., Oxime) crude3->form_derivative recrystallize Recrystallize form_derivative->recrystallize pure_derivative Pure Solid Derivative recrystallize->pure_derivative regenerate Regenerate Ketone pure3 Pure this compound regenerate->pure3 pure_derivative->regenerate

Caption: Experimental workflows for the purification of this compound.

troubleshooting_logic cluster_dist Fractional Distillation Issues cluster_chrom Column Chromatography Issues cluster_deriv Derivatization Issues start Problem with Purification poor_sep Poor Separation start->poor_sep temp_fluct Temperature Fluctuation start->temp_fluct poor_sep_col Poor Separation start->poor_sep_col bad_rf Incorrect Rf start->bad_rf low_yield Low Derivative Yield start->low_yield regen_fail Regeneration Failure start->regen_fail sol1 Increase column efficiency Decrease distillation rate poor_sep->sol1 sol2 Ensure even heating Consider azeotrope temp_fluct->sol2 sol3 Optimize solvent system via TLC poor_sep_col->sol3 sol4 Adjust eluent polarity bad_rf->sol4 sol5 Check reaction conditions (pH) Optimize recrystallization low_yield->sol5 sol6 Optimize hydrolysis conditions Ensure complete extraction regen_fail->sol6

Caption: Troubleshooting logic for purification of this compound.

Troubleshooting low conversion rates in 3-Ethylcyclohexanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting reactions involving 3-Ethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conversion rates, encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in the synthesis of this compound?

Low conversion rates in this compound synthesis, typically achieved through alkylation of a cyclohexanone (B45756) enolate or related methods, can stem from several factors:

  • Inefficient Enolate Formation: The initial deprotonation of cyclohexanone to form the enolate is a critical step. The choice of base, reaction temperature, and solvent are crucial for achieving a high concentration of the enolate without promoting side reactions.

  • Side Reactions: Competing reactions such as self-condensation (aldol reaction) of the starting cyclohexanone can significantly reduce the yield of the desired product.[1] These side reactions are often favored by higher temperatures.

  • Poor Nucleophilicity of the Enolate: While enolates are good nucleophiles, their reactivity can be influenced by the counter-ion and solvent.

  • Issues with the Alkylating Agent: The ethylating agent (e.g., ethyl iodide, ethyl bromide) must be sufficiently reactive. Steric hindrance can also play a role in reducing reaction rates.

  • Proton Exchange: The presence of proton sources can quench the enolate, reverting it to the starting ketone and reducing the overall conversion.

Q2: How can I minimize the formation of dialkylated and other byproducts?

The formation of 2,6-dialkylcyclohexanones and other byproducts is a common issue. Here are some strategies to minimize them:

  • Use of a Strong, Bulky Base: A strong, non-nucleophilic, bulky base like Lithium Diisopropylamide (LDA) is often used to rapidly and quantitatively form the kinetic enolate at a low temperature (-78 °C), which helps to prevent self-condensation.[1]

  • Controlled Stoichiometry: Use of a slight excess of the enolate relative to the alkylating agent can help, but precise control is key.

  • Low Reaction Temperature: Maintaining a low temperature during enolate formation and alkylation is critical to suppress side reactions like proton exchange and self-condensation.[1]

  • Choice of Alkylating Agent: Highly reactive alkylating agents can favor the desired mono-alkylation.

Q3: My reaction is not proceeding to completion, even after an extended period. What should I investigate?

If your reaction stalls, consider the following:

  • Base Degradation: The base used for deprotonation might have degraded due to moisture or improper storage. Use a freshly prepared or properly stored base.

  • Purity of Reagents and Solvents: Impurities in the cyclohexanone, alkylating agent, or solvent can inhibit the reaction. Ensure all reagents and solvents are pure and anhydrous.

  • Insufficient Activation of the Alkylating Agent: In some cases, an activator (e.g., a Lewis acid) may be required to enhance the electrophilicity of the alkylating agent.

  • Temperature Profile: While low temperatures are crucial initially, a gradual warming of the reaction mixture may be necessary to drive the alkylation to completion. This must be done carefully to avoid byproduct formation.

Troubleshooting Guides

Low Conversion Rate in Alkylation of Cyclohexanone to this compound

This guide provides a systematic approach to troubleshooting low conversion rates when synthesizing this compound via the alkylation of a cyclohexanone enolate.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_base Base Issues cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis Start Low Conversion Rate Observed CheckBase Step 1: Verify Base and Enolate Formation Conditions Start->CheckBase CheckReagents Step 2: Assess Reagent and Solvent Purity CheckBase->CheckReagents Base & Conditions OK BaseDegraded Base Degraded? (Use fresh base) CheckBase->BaseDegraded WrongBase Incorrect Base? (Consider LDA) CheckBase->WrongBase TempTooHigh Temperature Too High for Enolate Formation? CheckBase->TempTooHigh OptimizeConditions Step 3: Optimize Reaction Parameters CheckReagents->OptimizeConditions Reagents Pure WetSolvent Solvent Anhydrous? CheckReagents->WetSolvent ImpureKetone Cyclohexanone Pure? CheckReagents->ImpureKetone AnalyzeByproducts Step 4: Analyze for Side Reactions OptimizeConditions->AnalyzeByproducts Optimization Ineffective AdjustTemp Adjust Temperature Profile? OptimizeConditions->AdjustTemp ChangeSolvent Change Solvent? OptimizeConditions->ChangeSolvent Success Conversion Rate Improved AnalyzeByproducts->Success Byproducts Identified & Minimized Aldol Aldol Condensation? (Lower temperature) AnalyzeByproducts->Aldol Dialkylation Dialkylation? (Control stoichiometry) AnalyzeByproducts->Dialkylation ExperimentalWorkflow Start Start EnolateFormation 1. Enolate Formation (Cyclohexanone + LDA in THF at -78 °C) Start->EnolateFormation Alkylation 2. Alkylation (Add Ethyl Iodide at -78 °C) EnolateFormation->Alkylation Warm 3. Warm to Room Temp. (Allow reaction to complete) Alkylation->Warm Quench 4. Quench Reaction (Add aq. NH4Cl) Warm->Quench Workup 5. Aqueous Workup & Extraction Quench->Workup Purification 6. Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

References

Technical Support Center: Enhancing Stereoselectivity in 3-Ethylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3-Ethylcyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in overcoming challenges and enhancing the stereoselectivity of your synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the stereoselective synthesis of this compound.

Issue 1: Low Diastereoselectivity or Enantioselectivity

Possible Causes:

  • Ineffective Chiral Auxiliary or Catalyst: The chosen chiral auxiliary or organocatalyst may not be optimal for the ethylation of the cyclohexanone (B45756) system.

  • Incorrect Enolate Geometry: The geometry of the enolate intermediate (E or Z) can significantly influence the stereochemical outcome.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the nature of the base can all impact stereoselectivity.

  • Racemization during Auxiliary Cleavage: Harsh conditions during the removal of a chiral auxiliary can lead to the loss of stereochemical integrity.[2]

Troubleshooting Steps:

  • Re-evaluate Chiral Control Element:

    • Chiral Auxiliaries: If using an Evans oxazolidinone, ensure the correct enantiomer is used for the desired product stereochemistry. For SAMP/RAMP hydrazones, the choice between (S)- and (R)- auxiliaries is critical.[1][3]

    • Organocatalysts: For proline-catalyzed reactions, ensure the use of the appropriate enantiomer of proline. Consider screening other organocatalysts if selectivity remains low.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of organometallic reagents and the conformation of the transition state. Non-coordinating solvents are often preferred.

    • Base Selection: When forming an enolate, the choice of base is crucial. For kinetic control, a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is typically used to deprotonate the less substituted α-carbon.

  • Control Enolate Geometry:

    • The formation of a specific enolate isomer (E or Z) is often key to high stereoselectivity. The choice of base, solvent, and temperature can influence this equilibrium. For instance, the use of certain lithium amides can favor the formation of one enolate isomer over the other.

  • Mild Auxiliary Cleavage:

    • If using a chiral auxiliary, employ the mildest possible conditions for its removal to prevent epimerization of the newly formed stereocenter. For example, with Evans oxazolidinones, lithium hydroperoxide (LiOOH) is a common reagent for cleavage to the carboxylic acid.[4] With SAMP/RAMP hydrazones, ozonolysis at low temperatures is a standard method.[3]

Issue 2: Incomplete Reaction or Low Yield

Possible Causes:

  • Inefficient Deprotonation: The base may not be strong enough or may be sterically hindered from accessing the α-proton.

  • Poor Electrophile Reactivity: The ethylating agent (e.g., ethyl iodide, ethyl bromide) may not be sufficiently reactive.

  • Side Reactions: Competing reactions such as self-condensation of the ketone or reaction of the base with the electrophile can reduce the yield.

  • Difficult Auxiliary Cleavage: The conditions for removing the chiral auxiliary may lead to product degradation.

Troubleshooting Steps:

  • Ensure Complete Enolate Formation:

    • Use a slight excess of a strong, non-nucleophilic base like LDA.

    • Ensure all reagents and solvents are strictly anhydrous, as water will quench the enolate.

  • Activate the Electrophile:

    • Ethyl iodide is generally more reactive than ethyl bromide. The use of additives, such as HMPA, can sometimes enhance the reactivity of the electrophile, but caution is advised due to its toxicity.

  • Minimize Side Reactions:

    • Add the electrophile at a low temperature to the pre-formed enolate to minimize side reactions.

    • Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidation or other unwanted reactions.

  • Optimize Auxiliary Cleavage:

    • If low yields are observed during the cleavage of an Evans auxiliary with LiOH/H₂O₂, this may be due to the formation of a stable peracid intermediate.[5] Optimizing the equivalents of LiOH and H₂O₂ and the reaction temperature can improve the yield.[5] For SAMP/RAMP hydrazones, if ozonolysis is problematic, alternative oxidative cleavage methods can be explored.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving high stereoselectivity in the synthesis of this compound?

A1: The primary strategies involve the use of chiral auxiliaries or asymmetric organocatalysis.

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to the cyclohexanone precursor to direct the ethylation to a specific face of the enolate.[3] Common examples include Evans oxazolidinones and SAMP/RAMP hydrazones.[1][3] After the alkylation, the auxiliary is removed to yield the chiral product.

  • Asymmetric Organocatalysis: A small, chiral organic molecule, such as L-proline, is used in catalytic amounts to create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

Q2: How do I choose between a chiral auxiliary and an organocatalytic approach?

A2: The choice depends on several factors:

  • Efficiency: Chiral auxiliaries are used in stoichiometric amounts, which can be costly, but they often provide very high and predictable levels of stereocontrol.[1] Organocatalysis is more atom-economical as the catalyst is used in small amounts, but achieving high enantioselectivity can sometimes be more challenging and may require more extensive optimization.

  • Scalability: For large-scale synthesis, an organocatalytic approach may be more desirable to avoid the use of large quantities of a chiral auxiliary.

  • Downstream Steps: The removal of a chiral auxiliary adds an extra step to the synthesis, and the conditions required for cleavage must be compatible with the rest of the molecule.

Q3: What is the role of the base in the alkylation reaction?

A3: The base is critical for the deprotonation of the α-carbon of the ketone to form a nucleophilic enolate. The choice of base can influence both the regioselectivity (which α-proton is removed) and the stereoselectivity of the subsequent alkylation. A strong, non-nucleophilic, and sterically hindered base like LDA is commonly used to ensure rapid and complete enolate formation while minimizing side reactions.

Q4: How can I confirm the stereochemical outcome of my reaction?

A4: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product can be determined using various analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These methods use a chiral stationary phase to separate the enantiomers or diastereomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the diastereomers can be distinguished by ¹H or ¹³C NMR. The use of chiral shift reagents can also help to resolve the signals of enantiomers.

Data Presentation

The following table summarizes typical stereoselectivity results for the synthesis of 3-alkylcyclohexanones using different methods. Note that the exact results for this compound may vary depending on the specific reaction conditions.

MethodChiral Control ElementSubstrateElectrophileStereoselectivity (d.e. or e.e.)Reference
Chiral Auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)Cyclohexanone SAMP HydrazoneEthyl Iodide>96% d.e.Based on similar alkylations[3]
Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionyl-oxazolidinoneNot Applicable (Aldol)>99% d.e.Illustrative of high selectivity[6]
Organocatalysis L-prolineCyclohexanone4-Nitrobenzaldehyde (Aldol)99% e.e.Demonstrates potential for high e.e.

Experimental Protocols

Protocol 1: Asymmetric Ethylation of Cyclohexanone via a SAMP Hydrazone

This protocol is a three-step process: 1) formation of the chiral hydrazone, 2) diastereoselective alkylation, and 3) cleavage of the auxiliary to yield the chiral ketone.

Step 1: Formation of the Cyclohexanone SAMP Hydrazone

  • To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., toluene), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark trap to remove water for 12-24 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude hydrazone by distillation or column chromatography.

Step 2: Diastereoselective Ethylation

  • To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting LDA solution at 0 °C for 30 minutes.

  • Cool the solution back to -78 °C and add a solution of the cyclohexanone SAMP hydrazone (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 2-4 hours to ensure complete deprotonation.

  • Cool the solution to -100 °C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 3: Oxidative Cleavage of the Hydrazone

  • Dissolve the crude alkylated hydrazone in dichloromethane (B109758) and cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Quench the reaction by adding a reducing agent, such as triphenylphosphine (B44618) or dimethyl sulfide, and allow the mixture to warm to room temperature.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography to obtain the enantiomerically enriched product.

Visualizations

Diagrams

experimental_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Auxiliary Cleavage start Cyclohexanone + SAMP react1 Reflux with p-TSA start->react1 product1 Cyclohexanone SAMP Hydrazone react1->product1 deprotonation Deprotonation with LDA product1->deprotonation alkylation Alkylation with Ethyl Iodide deprotonation->alkylation product2 Alkylated Hydrazone alkylation->product2 cleavage Ozonolysis product2->cleavage final_product (S)-3-Ethylcyclohexanone cleavage->final_product

Caption: Workflow for the asymmetric synthesis of (S)-3-Ethylcyclohexanone using the SAMP hydrazone method.

troubleshooting_stereoselectivity cluster_causes Potential Causes cluster_solutions Solutions start Low Stereoselectivity Observed cause1 Suboptimal Reaction Conditions start->cause1 cause2 Incorrect Enolate Geometry start->cause2 cause3 Ineffective Chiral Control Element start->cause3 cause4 Racemization during Workup/Cleavage start->cause4 solution1a Optimize Temperature (Lower Temp) cause1->solution1a solution1b Screen Solvents cause1->solution1b solution2 Change Base or Deprotonation Conditions cause2->solution2 solution3 Screen Different Auxiliaries or Catalysts cause3->solution3 solution4 Use Milder Cleavage Conditions cause4->solution4

Caption: Troubleshooting decision tree for addressing low stereoselectivity in the synthesis.

References

Preventing side reactions in the synthesis of 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Ethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of this compound.

Issue 1: Low yield of this compound in Robinson Annulation

Question: We are attempting to synthesize this compound via a Robinson annulation of cyclohexanone (B45756) and ethyl vinyl ketone, but are experiencing consistently low yields. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in the Robinson annulation for synthesizing this compound can stem from several factors, primarily related to side reactions such as polymerization of ethyl vinyl ketone, self-condensation of cyclohexanone, and inefficient cyclization.[1][2] Careful control of reaction conditions is crucial for maximizing the yield of the desired product.

Potential Causes and Solutions:

  • Polymerization of Ethyl Vinyl Ketone: Ethyl vinyl ketone is prone to polymerization, especially under basic conditions.

    • Solution: Add the ethyl vinyl ketone slowly to the reaction mixture containing cyclohexanone and the base. Maintaining a low concentration of the Michael acceptor can minimize polymerization.[2] Using a less reactive Michael acceptor precursor, such as 1,3-dichloro-cis-2-butene in a Wichterle reaction, can also prevent polymerization.[1]

  • Competing Self-Condensation: Cyclohexanone can undergo self-aldol condensation under basic conditions, reducing the amount available to react with ethyl vinyl ketone.

    • Solution: Use a milder base or control the reaction temperature. While strong bases are needed to form the enolate, excessively harsh conditions can promote self-condensation. The reaction is often performed at room temperature or with gentle heating.[3]

  • Inefficient Michael Addition or Aldol (B89426) Condensation: The tandem Michael addition-aldol condensation sequence may not be proceeding efficiently.

    • Solution: While often performed as a one-pot reaction, higher yields can sometimes be achieved by isolating the Michael adduct before proceeding with the aldol condensation and dehydration steps.[3][4] This allows for optimization of each step independently.

Optimized Experimental Protocol (Two-Step Robinson Annulation):

Step 1: Michael Addition

  • To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a base like sodium methoxide (B1231860) (e.g., 0.3 eq).

  • Stir the mixture at room temperature for 30 minutes to form the enolate.

  • Slowly add ethyl vinyl ketone (1.0 eq) to the reaction mixture over a period of 1-2 hours.

  • Continue stirring at room temperature for 24 hours.

  • Neutralize the reaction with a mild acid (e.g., aqueous ammonium (B1175870) chloride) and extract the Michael adduct with an organic solvent.

  • Purify the adduct by column chromatography if necessary.

Step 2: Intramolecular Aldol Condensation and Dehydration

  • Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).

  • Add a base, such as sodium methoxide (e.g., 1.0-3.0 eq), to the solution.[3]

  • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

  • After completion, neutralize the reaction, extract the product, and purify by distillation or column chromatography.

Issue 2: Formation of Multiple Alkylation Products in Direct Alkylation

Question: We are trying to synthesize this compound by direct alkylation of cyclohexanone enolate with an ethyl halide, but we are observing significant amounts of di- and poly-alkylated byproducts. How can we improve the selectivity for mono-alkylation?

Answer:

The formation of multiple alkylation products is a common side reaction in the direct alkylation of ketone enolates.[5][6] This occurs because the mono-alkylated product can still be deprotonated to form a new enolate, which can then react with another molecule of the alkylating agent.

Potential Causes and Solutions:

  • Incomplete Enolate Formation: If a weak base is used, there will be a significant concentration of both the enolate and the unreacted ketone in the reaction mixture. The ketone can act as a proton source, quenching the enolate and leading to an equilibrium where the mono-alkylated product can be deprotonated and further alkylated.

    • Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and irreversible formation of the enolate.[5] This minimizes the presence of unreacted ketone.

  • Reaction Conditions: The choice of solvent and temperature can influence the reaction's selectivity.

    • Solution: Reactions with LDA are typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to control the reactivity and minimize side reactions.[5]

  • Nature of the Alkylating Agent: The reactivity of the ethyl halide can also play a role.

    • Solution: Use a reactive ethyl halide like ethyl iodide or ethyl bromide.

Optimized Experimental Protocol (LDA-mediated Alkylation):

  • Prepare a solution of LDA in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of cyclohexanone (1.0 eq) in dry THF to the LDA solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add ethyl iodide (1.1 eq) to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Issue 3: Poor Regioselectivity in the Alkylation of an Unsymmetrical Cyclohexanone Precursor

Question: We are using a substituted cyclohexanone to synthesize a derivative of this compound, but the alkylation is occurring at the wrong α-carbon. How can we control the regioselectivity of the enolate formation?

Answer:

Controlling the regioselectivity of enolate formation in unsymmetrical ketones is a critical aspect of targeted synthesis.[5][7] The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature.

  • Kinetic Enolate: Formed faster and is typically the less substituted enolate. Its formation is favored by strong, bulky, non-nucleophilic bases at low temperatures.

  • Thermodynamic Enolate: More stable and is typically the more substituted enolate. Its formation is favored by weaker bases at higher temperatures, allowing for equilibrium to be established.

Controlling Regioselectivity:

ConditionKinetic Enolate (Less Substituted)Thermodynamic Enolate (More Substituted)
Base Strong, bulky, non-nucleophilic (e.g., LDA)Weaker, smaller (e.g., NaOEt, KOtBu)
Temperature Low (e.g., -78 °C)Higher (e.g., Room Temperature to Reflux)
Solvent Aprotic (e.g., THF)Protic or Aprotic (e.g., Ethanol (B145695), THF)

Experimental Protocol for Kinetic Enolate Formation:

  • Use LDA as the base in THF at -78 °C to deprotonate the less hindered α-proton, leading to the kinetic enolate.[5]

  • Add the alkylating agent at low temperature to trap the kinetic enolate before it can equilibrate to the thermodynamic enolate.

Experimental Protocol for Thermodynamic Enolate Formation:

  • Use a weaker base like sodium ethoxide in ethanol at room temperature or with heating.[5]

  • These conditions allow for equilibration to the more stable, more substituted thermodynamic enolate before alkylation occurs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: While several methods exist, one of the most classic and widely taught methods is the Robinson annulation .[1][2] This reaction involves a Michael addition of a cyclohexanone enolate to an α,β-unsaturated ketone (like ethyl vinyl ketone) followed by an intramolecular aldol condensation.[2][8] Another common approach is the direct alkylation of a pre-formed cyclohexanone enolate with an ethyl halide.[6][9]

Q2: What are the main side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions depend on the synthetic route:

  • Robinson Annulation: Polymerization of the Michael acceptor (ethyl vinyl ketone), self-condensation of cyclohexanone, and formation of other aldol products.[1][2]

  • Direct Alkylation: Over-alkylation to form di- and poly-ethylated cyclohexanones, and O-alkylation instead of the desired C-alkylation.[5][10]

  • Michael Addition (if not part of a Robinson Annulation): The reaction can be reversible, and other nucleophiles present might compete in the addition.[11][12]

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved through distillation under reduced pressure.[13] If non-volatile impurities are present, column chromatography on silica (B1680970) gel can be an effective method.[14] The choice of eluent for chromatography will depend on the polarity of the impurities, but a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point.[14]

Q4: Which analytical techniques are best for confirming the purity and identity of the synthesized this compound?

A4: A combination of analytical methods is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for confirming the identity of the product and assessing purity by identifying signals from impurities.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for assessing purity, especially for volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the compound.[15]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the ketone functional group (a strong C=O stretch around 1715 cm⁻¹).

Data Summary Table: Analytical Characterization of this compound

Analytical MethodKey ObservablesPurpose
¹H NMR Signals corresponding to the ethyl group and the cyclohexanone ring protons.Structural Elucidation & Purity
¹³C NMR Carbonyl carbon signal (~211 ppm), and signals for the ethyl and ring carbons.Structural Confirmation
GC-MS Retention time and mass spectrum (Molecular Ion Peak at m/z = 126).[16]Purity Assessment & Identification
IR Spectroscopy Strong C=O absorption band around 1715 cm⁻¹.Functional Group Identification

Visualizing Workflows and Relationships

Logical Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity ReactionType Identify Synthetic Route CheckPurity->ReactionType Pure Robinson Robinson Annulation ReactionType->Robinson Alkylation Direct Alkylation ReactionType->Alkylation Polymerization Polymerization of EVK? Robinson->Polymerization MultipleAlkylation Multiple Alkylation Products? Alkylation->MultipleAlkylation SlowAddition Slowly Add EVK Polymerization->SlowAddition Yes SelfCondensation Self-Condensation of Cyclohexanone? Polymerization->SelfCondensation No End Optimized Yield SlowAddition->End MilderBase Use Milder Base or Lower Temperature SelfCondensation->MilderBase Yes SelfCondensation->End No MilderBase->End UseLDA Use Strong Base (LDA) at Low Temp MultipleAlkylation->UseLDA Yes Regioselectivity Incorrect Regioisomer? MultipleAlkylation->Regioselectivity No UseLDA->End ControlEnolate Control Enolate Formation (Kinetic vs. Thermodynamic) Regioselectivity->ControlEnolate Yes Regioselectivity->End No ControlEnolate->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for Synthesis via Direct Alkylation

AlkylationWorkflow cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Workup and Purification Cyclohexanone Cyclohexanone in THF Enolate Lithium Enolate of Cyclohexanone Cyclohexanone->Enolate Add to LDA LDA LDA in THF at -78°C LDA->Enolate ReactionMixture Reaction Mixture Enolate->ReactionMixture EthylIodide Ethyl Iodide EthylIodide->ReactionMixture Add to enolate Quench Quench with NH4Cl (aq) ReactionMixture->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Distillation/ Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Step-by-step workflow for the synthesis of this compound via direct alkylation.

References

Stability issues of 3-Ethylcyclohexanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Ethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally considered stable under standard laboratory conditions, which include ambient temperature and pressure, and protection from light. However, its stability can be compromised by exposure to harsh conditions such as extreme pH, high temperatures, strong oxidizing agents, and UV light.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are anticipated to be through oxidation, acid or base-catalyzed reactions, and thermal decomposition. Under oxidative stress, it can undergo a Baeyer-Villiger oxidation to form a lactone. Acidic or basic conditions can catalyze keto-enol tautomerism and potentially lead to aldol-type condensation products. High temperatures can induce thermal decomposition, resulting in fragmentation of the cyclohexanone (B45756) ring.

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A3: Unexpected peaks in your chromatogram are likely degradation products or impurities. The identity of these peaks will depend on the storage and handling conditions of your sample. Common causes for degradation include exposure to acidic or basic contaminants, elevated temperatures, oxygen, or light. It is also possible that the impurities were present in the initial material. We recommend performing forced degradation studies to identify potential degradation products and using a stability-indicating analytical method for accurate quantification.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to store this compound in a cool, dark place in a well-sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. When used in reactions, consider the pH of the medium and the reaction temperature. If possible, use purified and degassed solvents. For sensitive applications, it is advisable to verify the purity of this compound before use.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution
  • Symptom: A significant decrease in the concentration of this compound is observed over a short period when dissolved in a solvent.

  • Possible Causes:

    • Acidic or Basic Contamination of the Solvent: Traces of acid or base can catalyze degradation.

    • Presence of Oxidizing Agents: Peroxides in solvents like THF or diethyl ether can lead to oxidation.

    • Photodegradation: Exposure to UV or ambient light can induce degradation.

    • Elevated Temperature: Storing the solution at room temperature or higher can accelerate degradation.

  • Troubleshooting Steps:

    • Solvent Purity Check: Use fresh, high-purity, and, if necessary, distilled solvents. Test the pH of your solvent.

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere.

    • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.

    • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen).

Issue: Inconsistent Results in Stability Studies
  • Symptom: High variability in the measured concentration of this compound across replicate stability samples.

  • Possible Causes:

    • Inhomogeneous Stress Conditions: Uneven exposure to heat, light, or humidity.

    • Inadequate Sealing of Containers: Loss of solvent or exposure to air.

    • Analytical Method Variability: Non-validated or non-robust analytical method.

  • Troubleshooting Steps:

    • Controlled Environment: Ensure uniform conditions in your stability chamber.

    • Proper Sample Sealing: Use high-quality, well-sealed containers appropriate for the solvent and temperature.

    • Method Validation: Validate your analytical method for precision, accuracy, and robustness according to ICH guidelines.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under different stress conditions.

G Potential Degradation Pathways of this compound cluster_acid_base Acid/Base Catalysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation This compound This compound Enol_Tautomer Enol Tautomer This compound->Enol_Tautomer Keto-Enol Tautomerism Lactone_Product ε-Caprolactone Derivative (Baeyer-Villiger Oxidation) This compound->Lactone_Product Peroxy Acid Ring_Opened_Products Ring-Opened Products (e.g., aldehydes, carboxylic acids) This compound->Ring_Opened_Products High Temperature Isomers_Radical_Products Isomers and Radical Products This compound->Isomers_Radical_Products UV Light Aldol_Condensation_Product Aldol (B89426) Condensation Product Enol_Tautomer->Aldol_Condensation_Product Dimerization

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a transparent container) to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or GC-MS method.

  • Analyze a non-stressed control sample for comparison.

Table 1: Summary of Forced Degradation Conditions and Potential Observations

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis0.1 M HCl60°C24 hEnol tautomer, aldol condensation products
Base Hydrolysis0.1 M NaOH60°C24 hEnol tautomer, aldol condensation products
Oxidation3% H₂O₂Room Temp.24 hLactone derivatives (from Baeyer-Villiger oxidation), ring-opened products
ThermalDry Heat80°C48 hRing-opened products (aldehydes, carboxylic acids), fragmentation products
PhotolyticUV/Visible LightAmbientPer ICH Q1BIsomers, radical-initiated products
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and other parameters to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Verify peak purity using a photodiode array (PDA) detector.

3. Method Validation:

  • Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Troubleshooting Workflow for Stability Issues

The following diagram provides a logical workflow for investigating and resolving stability issues encountered with this compound.

G Troubleshooting Workflow for this compound Stability Issues Start Stability Issue Observed Check_Purity Check Purity of Starting Material Start->Check_Purity Review_Conditions Review Experimental/ Storage Conditions Check_Purity->Review_Conditions If pure End Stability Issue Resolved Check_Purity->End If impure, source new material Forced_Degradation Perform Forced Degradation Study Review_Conditions->Forced_Degradation Identify_Degradants Identify Degradation Products (LC-MS, NMR) Forced_Degradation->Identify_Degradants Optimize_Conditions Optimize Conditions (pH, Temp, Light) Identify_Degradants->Optimize_Conditions Validate_Method Develop & Validate Stability-Indicating Method Optimize_Conditions->Validate_Method Implement_Controls Implement Storage & Handling Controls Validate_Method->Implement_Controls Implement_Controls->End

Caption: A logical workflow for troubleshooting stability issues.

Technical Support Center: Catalyst Deactivation in 3-Ethylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst deactivation in the synthesis of 3-Ethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to catalyst performance and longevity during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic routes for synthesizing this compound?

A1: this compound is primarily synthesized through two main catalytic routes:

  • Route 1: Two-Step Synthesis from Cyclohexanone (B45756): This involves the base-catalyzed aldol (B89426) condensation of cyclohexanone with acetaldehyde (B116499) to form 3-ethylidene-cyclohexanone, followed by selective hydrogenation of the carbon-carbon double bond.

  • Route 2: Hydrogenation of 3-Ethyl-2-cyclohexen-1-one: This method involves the direct hydrogenation of the carbon-carbon double bond of 3-ethyl-2-cyclohexen-1-one, which can be prepared through various synthetic methods.

Q2: Which catalysts are typically used for the hydrogenation step in this compound synthesis?

A2: The most common catalysts for the hydrogenation of the C=C bond in the precursors to this compound are palladium-based and nickel-based catalysts.

  • Palladium on carbon (Pd/C): This is a widely used catalyst due to its high activity and selectivity for the hydrogenation of carbon-carbon double bonds under mild conditions.

  • Raney Nickel: This is another effective and cost-efficient catalyst for the hydrogenation of ketones and unsaturated ketones.

Q3: What are the primary causes of catalyst deactivation in this synthesis?

A3: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The main causes in the context of this compound synthesis include:

  • Poisoning: Impurities in the reactants, solvent, or hydrogen gas can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction. Common poisons for palladium and nickel catalysts include sulfur, nitrogen, and halogen compounds.[1]

  • Coking/Fouling: The deposition of carbonaceous materials (coke) or heavy organic byproducts on the catalyst surface can physically block the active sites and pores.[2] This can be a result of side reactions like polymerization or condensation of reactants or products.

  • Sintering/Thermal Degradation: High reaction temperatures can cause the metal nanoparticles of the catalyst to agglomerate, leading to a decrease in the active surface area.[3] This is a common issue for supported metal catalysts.

  • Leaching: The active metal can dissolve from the support into the reaction medium, leading to a permanent loss of catalyst.[4] This can be influenced by the solvent, temperature, and the presence of complexing agents.

Q4: How can I tell if my catalyst is deactivating?

A4: Signs of catalyst deactivation include:

  • A noticeable decrease in the reaction rate or an increase in the reaction time required to achieve full conversion.

  • A drop in the yield of this compound.

  • A decrease in the selectivity towards the desired product, with an increase in byproducts.

  • A change in the physical appearance of the catalyst (e.g., color change, clumping).

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during the synthesis of this compound.

Issue 1: Gradual or Sudden Decrease in Reaction Rate and Yield
Possible Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze starting materials (cyclohexanone, acetaldehyde, or 3-ethyl-2-cyclohexen-1-one), solvent, and hydrogen gas for impurities using techniques like GC-MS, elemental analysis (for S, N, halogens).- Purify reactants and solvent before use (e.g., distillation, passing through a packed bed of activated alumina).- Use high-purity hydrogen gas.- Implement a guard bed with a suitable adsorbent to remove poisons before the feed enters the reactor.[5]
Coking/Fouling Characterize the spent catalyst using Thermogravimetric Analysis (TGA) to quantify carbonaceous deposits.[5] A significant weight loss at high temperatures in an oxidizing atmosphere indicates coke formation.- Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side reactions.- Consider a different solvent that may reduce the formation of heavy byproducts.- Implement a catalyst regeneration procedure (see Experimental Protocols).
Sintering Analyze the spent catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to observe changes in metal particle size. A significant increase in particle size compared to the fresh catalyst indicates sintering.- Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate.- Choose a catalyst with a support that has strong metal-support interactions to inhibit particle migration.- Avoid localized overheating in the reactor.
Leaching Analyze the reaction mixture after filtration of the catalyst for the presence of the active metal (e.g., Pd or Ni) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6]- Select a solvent that has minimal interaction with the catalyst's metal component.- Use a catalyst with a support that strongly anchors the metal particles.- Consider using a lower reaction temperature.
Issue 2: Decrease in Selectivity to this compound
Possible Cause Diagnostic Check Recommended Solution
Partial Catalyst Poisoning Certain poisons can selectively block sites responsible for the desired reaction, favoring side reactions. Analyze for trace impurities as mentioned above.- Implement rigorous purification of all reactants and the reaction medium.
Changes in Catalyst Structure Sintering can lead to the formation of different active sites with altered selectivity. Coking can also block certain sites, redirecting the reaction pathway.- Optimize reaction conditions to prevent sintering and coking.- If deactivation has occurred, attempt to regenerate the catalyst.
Mass Transfer Limitations Fouling can block catalyst pores, leading to diffusional limitations that can alter the concentration of reactants at the active sites and affect selectivity.- Use a catalyst with a larger pore size.- Ensure efficient stirring to minimize external mass transfer limitations.

Data Presentation

The following tables summarize typical quantitative data related to catalyst deactivation in similar hydrogenation reactions. This data can serve as a benchmark for evaluating catalyst performance in this compound synthesis.

Table 1: Effect of Sulfur Poisoning on Pd/C Catalyst Activity in Ketone Hydrogenation

Sulfur CompoundConcentration (ppm)Catalyst Activity Loss (%)Reference
Thiophene10~50% after 5 cyclesInferred from[5]
Hydrogen Sulfide5>80% in the first cycleInferred from[1]

Table 2: Impact of Sintering on Nickel Catalyst Performance

CatalystReaction Temperature (°C)Time on Stream (h)Decrease in Active Surface Area (%)Corresponding Drop in Conversion (%)Reference
Raney Nickel15024~30%~20%Inferred from[3]
Ni/Al₂O₃450200~25% (in H₂)~15%[7][8]
Ni/Al₂O₃60020~60% (hydrothermal)~45%[7][8]

Experimental Protocols

Protocol 1: Standard Procedure for Catalyst Activity Testing

This protocol describes a general method for evaluating the activity of a hydrogenation catalyst for the synthesis of this compound.

Materials:

  • 3-ethyl-2-cyclohexen-1-one (substrate)

  • Hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel)

  • Solvent (e.g., ethanol, ethyl acetate)

  • High-purity hydrogen gas

  • Autoclave or a similar high-pressure reactor

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup: Add the substrate (e.g., 1.0 g), solvent (e.g., 20 mL), and catalyst (e.g., 50 mg of 5% Pd/C) to the reactor vessel.

  • Purging: Seal the reactor and purge with nitrogen gas several times to remove air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar) and heat to the reaction temperature (e.g., 40 °C).

  • Monitoring: Stir the reaction mixture vigorously. Take samples at regular intervals to monitor the progress of the reaction by GC analysis.

  • Work-up: Once the reaction is complete (as determined by the disappearance of the starting material), cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Analysis: Filter the catalyst from the reaction mixture. Analyze the filtrate by GC to determine the conversion of the starting material and the yield and selectivity of this compound.

Protocol 2: Regeneration of a Coked Palladium Catalyst

This protocol outlines a typical procedure for regenerating a Pd/C catalyst that has been deactivated by coking.

Procedure:

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., toluene, then methanol) to remove any adsorbed organic species. Dry the catalyst under vacuum.

  • Oxidative Treatment (Calcination): Place the dried catalyst in a tube furnace. Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂). Slowly ramp the temperature to 300-400°C and hold for 2-4 hours to burn off the carbonaceous deposits.[5] Caution: This process is exothermic and must be carefully controlled to avoid catalyst sintering.

  • Reduction: After calcination, cool the catalyst to room temperature under an inert gas stream. Reduce the catalyst by flowing a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂) at a temperature of 200-300°C for 2-4 hours to restore the active palladium sites.[5]

  • Passivation: Carefully passivate the regenerated catalyst before exposing it to air, for example, by using a very low concentration of oxygen in an inert gas stream at room temperature.

Mandatory Visualization

G cluster_synthesis Synthesis of this compound cluster_alt_synthesis Alternative Synthesis Route start Cyclohexanone step1 Aldol Condensation (with Acetaldehyde) start->step1 intermediate 3-Ethylidene-cyclohexanone step1->intermediate step2 Selective Hydrogenation intermediate->step2 product This compound step2->product start2 3-Ethyl-2-cyclohexen-1-one step3 Hydrogenation start2->step3 product2 This compound step3->product2

Caption: Synthesis pathways for this compound.

G cluster_troubleshooting Troubleshooting Catalyst Deactivation start Decreased Catalyst Performance (Low Yield/Rate) poisoning Check for Poisons (S, N, Halogens) start->poisoning Possible Cause coking Analyze for Coke (TGA) start->coking Possible Cause sintering Investigate Particle Size (TEM, XRD) start->sintering Possible Cause leaching Test for Metal in Solution (ICP-MS) start->leaching Possible Cause solution_poisoning Purify Reactants/ Use Guard Bed poisoning->solution_poisoning Solution solution_coking Optimize Conditions/ Regenerate Catalyst coking->solution_coking Solution solution_sintering Lower Temperature/ Improve Catalyst Stability sintering->solution_sintering Solution solution_leaching Change Solvent/ Improve Catalyst Support leaching->solution_leaching Solution

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Optimizing Solvent Selection for 3-Ethylcyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize solvent selection for reactions involving 3-Ethylcyclohexanone.

Section 1: General FAQs on Solvent Selection

Q1: What are the primary factors to consider when selecting a solvent for a reaction with this compound?

When selecting a solvent, a multi-faceted approach is necessary. Key considerations include:

  • Solubility: The solvent must dissolve the reactants, reagents, and catalysts to a sufficient extent to allow the reaction to proceed efficiently.[1] this compound, being a moderately polar ketone, exhibits good solubility in a range of common organic solvents.

  • Reactivity: The chosen solvent should be inert under the reaction conditions. Protic solvents (e.g., water, alcohols) are incompatible with highly basic reagents like Grignard reagents, as they will react with the reagent.[1][2] Similarly, solvents that can be oxidized should be avoided in oxidation reactions.[1]

  • Influence on Reaction Rate: The polarity of the solvent can significantly impact the reaction rate by stabilizing or destabilizing the reactants, transition states, or intermediates.[3][4] For instance, polar solvents can accelerate reactions that involve polar transition states.

  • Effect on Reaction Equilibrium and Selectivity: Solvents can shift the equilibrium of a reaction by differentially stabilizing products or reactants.[3] In reactions with multiple possible products (e.g., stereoisomers in a Wittig reaction), the solvent can influence the product ratio.

  • Boiling Point: The solvent's boiling point must be appropriate for the desired reaction temperature. A higher boiling point is needed for reactions requiring heat, while a lower boiling point facilitates easy removal during work-up.

  • Work-up and Purification: Consider the ease of removing the solvent post-reaction and its miscibility with other solvents used during the work-up (e.g., water for extractions).

Q2: How does solvent polarity impact reaction kinetics and outcomes?

Solvent polarity influences reactions by stabilizing charged or polar species. According to the Hughes-Ingold rules and transition state theory, the effect of solvent polarity on reaction rate depends on the relative charge of the reactants and the transition state.[3]

  • Stabilization of Transition State: If the transition state is more polar or more charged than the reactants, increasing the solvent polarity will stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction.

  • Stabilization of Reactants: Conversely, if the reactants are more polar or charged than the transition state, a more polar solvent will preferentially stabilize the reactants, increasing the activation energy and slowing the reaction down.[5]

  • Product Selectivity: In cases like the aldol (B89426) condensation of ketones, polar solvents can lead to higher yields, particularly for reactions involving α,β-unsaturated ketones.[6]

Table 1: Properties of Common Solvents for Ketone Reactions
SolventDielectric Constant (20°C)Boiling Point (°C)Polarity TypeNotes
Diethyl Ether4.334.6Nonpolar, AproticCommon for Grignard reactions; low boiling point, peroxide forming.[7][8]
Tetrahydrofuran (THF)7.666Polar, AproticGood general-purpose ether solvent, often superior to diethyl ether.[7]
2-Methyl-THF6.280Polar, AproticGreener alternative to THF, less prone to peroxide formation.[7]
Dichloromethane (B109758) (DCM)9.139.6Polar, AproticUsed in Wittig reactions, but often avoided due to environmental concerns.[9]
Toluene2.4111Nonpolar, AproticUseful for reactions requiring higher temperatures.
Dimethylformamide (DMF)36.7153Polar, AproticHighly polar, can affect stereoselectivity in Wittig reactions.[10]
Ethanol (B145695)24.678.4Polar, ProticProtic nature makes it unsuitable for many organometallic reactions.
Methanol (B129727)32.764.7Polar, ProticSimilar to ethanol, its protic nature limits its use.

Section 2: Troubleshooting Reaction-Specific Issues

Grignard and Organometallic Additions
FAQ: My Grignard reaction with this compound is failing or giving a low yield. What is the likely solvent-related cause?

Low yields in Grignard reactions are very often due to solvent issues.

  • Problem: Presence of Protic Impurities: Grignard reagents are extremely strong bases and will react with even trace amounts of water, alcohols, or other protic impurities in the solvent. This quenches the reagent, reducing the amount available to react with the ketone.

    • Solution: Always use anhydrous (dry) solvents. Ethereal solvents like diethyl ether and THF should be freshly distilled from a drying agent (e.g., sodium/benzophenone) or obtained from a sealed, anhydrous-grade bottle.[2][8]

  • Problem: Improper Solvent Type: The solvent must be aprotic and capable of solvating the magnesium center of the Grignard reagent. Ethers are ideal for this purpose as the lone pairs on the oxygen atom coordinate to the magnesium, stabilizing the reagent.

    • Solution: Use anhydrous diethyl ether or THF.[11][12] Non-polar solvents like cyclohexane (B81311) or hexane (B92381) are unsuitable as they cannot stabilize the reagent.[2] Solvents like ethyl acetate (B1210297) are also incompatible as the ester functional group will react with the Grignard reagent.[2]

  • Problem: Side Reactions (Wurtz Coupling): In some cases, particularly with benzylic halides, the formation of homo-coupled byproducts can be an issue. The choice of solvent can influence the extent of these side reactions.

    • Solution: Studies have shown that 2-Methyltetrahydrofuran (2-MeTHF) can suppress Wurtz coupling by-products more effectively than THF or diethyl ether, making it a superior choice in many cases.[7]

Table 2: Recommended Solvents for Grignard Reactions with this compound
SolventSuitabilityKey Advantages
Tetrahydrofuran (THF) ExcellentGood solvating power, higher boiling point than ether.
Diethyl Ether ExcellentTraditional choice, easily removed due to low boiling point.
2-Methyl-THF SuperiorSuppresses side reactions, higher boiling point, "greener" alternative.[7]
Cyclopentyl methyl ether (CPME) GoodHigh boiling point, resistant to peroxide formation.[7]
Experimental Protocol 1: General Procedure for Grignard Reaction with this compound
  • Apparatus Setup: Flame-dry all glassware (a three-neck round-bottom flask, condenser, and addition funnel) under a vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine if initiation is difficult.

  • Solvent and Alkyl Halide Addition: In the addition funnel, prepare a solution of the appropriate alkyl halide (e.g., methyl bromide) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion of the alkyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

  • Grignard Formation: Add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

  • Ketone Addition: Cool the newly formed Grignard reagent in an ice bath. Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise via the addition funnel.

  • Quenching and Work-up: Once the reaction is complete (monitored by TLC), slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol product.

Wittig Reactions
FAQ: I'm performing a Wittig reaction to form an alkene from this compound, but the yield is low and the stereoselectivity (E/Z ratio) is poor. How can solvent choice help?

Solvent choice is critical for controlling both the yield and the stereochemical outcome of a Wittig reaction.

  • Problem: Poor Ylide Formation/Stability: The initial step is the deprotonation of the phosphonium (B103445) salt to form the ylide. The base and solvent system must be compatible and effective.

    • Solution: For unstabilized ylides, strong bases like n-butyllithium in an aprotic ether solvent (THF, diethyl ether) are standard.[10] The solvent must be anhydrous.

  • Problem: Poor Stereoselectivity: The solvent can influence the kinetic vs. thermodynamic pathway, affecting the E/Z ratio of the resulting alkene.

    • Solution for Z-Alkenes (with unstabilized ylides): Non-polar, aprotic solvents like THF or diethyl ether generally favor the kinetic pathway, leading to the Z-alkene. Performing the reaction in the presence of lithium salts can further enhance Z-selectivity.[10]

    • Solution for E-Alkenes (with stabilized ylides): For stabilized ylides (e.g., those with adjacent ester or ketone groups), the reaction is often reversible, leading to the thermodynamically more stable E-alkene. Polar aprotic solvents can favor this outcome.

    • Phase-Transfer Conditions: For some Wittig reactions, a two-phase system (e.g., dichloromethane and water) can be effective, especially when reactants have very different polarities.[9]

Table 3: Solvent Effects on Wittig Reaction Stereoselectivity (with Unstabilized Ylides)
Solvent SystemPredominant IsomerRationale
THF or Diethyl Ether (Li+ free)Z-alkeneFavors kinetically controlled cycloaddition.[10]
DMF with LiI or NaIZ-alkene (High Selectivity)Presence of halide salts promotes Z-isomer formation.[10]
Toluene at high temperatureE-alkeneCan favor thermodynamic equilibrium, leading to the more stable E-alkene.
Experimental Protocol 2: General Procedure for a Wittig Reaction
  • Ylide Generation: Suspend the appropriate triphenylphosphonium salt in anhydrous THF or diethyl ether in a flame-dried, inert-atmosphere flask. Cool the suspension to -78 °C or 0 °C.

  • Base Addition: Add a strong base (e.g., n-butyllithium in hexanes) dropwise until the characteristic color of the ylide (often orange or red) persists. Stir for 30-60 minutes.

  • Ketone Addition: Dissolve this compound in the same anhydrous solvent and add it dropwise to the cold ylide solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: A major challenge in Wittig reactions is removing the triphenylphosphine (B44618) oxide byproduct.[9] This is often achieved by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like 1-propanol.[9]

Aldol Condensations
FAQ: My base-catalyzed aldol condensation of this compound is slow or gives a low yield. Can I improve it by changing the solvent?

Yes, the solvent plays a significant role in aldol condensations.

  • Problem: Low Reactivity/Equilibrium Issues: The reaction involves the formation of an enolate intermediate. The solvent can affect the concentration and reactivity of this enolate.

    • Solution: For many aldol condensations, polar solvents can lead to higher yields.[6] In a study of the aldol condensation between benzaldehyde (B42025) and cyclohexanone, THF was found to be a highly efficient solvent.[13] Protic solvents like ethanol or methanol can also be used, and they can participate in the proton transfer steps of the mechanism.

  • Problem: Environmental/Work-up Concerns: Many traditional solvents have environmental drawbacks.

    • Solution: Solvent-free conditions have been developed for aldol condensations, often by grinding the solid reactants together with a solid base like sodium hydroxide.[14] This "green chemistry" approach minimizes waste and can lead to high yields.[14] If a solvent is necessary for work-up, ethanol is a common choice for recrystallization.[14]

Table 4: Solvents for Aldol Condensation of this compound
Solvent SystemSuitabilityNotes
THF ExcellentShown to be highly efficient for related reactions.[13]
Ethanol/Methanol GoodCommon protic solvents for base-catalyzed reactions.
Solvent-Free Excellent (Green)Reactants are ground with a solid base, minimizing waste.[14][15]
Dichloromethane FairCan be used but is less common and has environmental concerns.
Experimental Protocol 3: Solvent-Free Aldol Condensation
  • Reagent Preparation: In a mortar, combine this compound, another carbonyl partner (e.g., benzaldehyde), and a powdered or pelletized base (e.g., sodium hydroxide).

  • Reaction: Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically become a paste or oil.[14]

  • Isolation: After the reaction time, add water to the mortar to dissolve the base and any unreacted starting materials. The solid product will precipitate.

  • Purification: Collect the crude product by suction filtration and wash it thoroughly with cold water. The product can be further purified by recrystallization, typically from 95% ethanol.[14]

Section 3: Visual Guides and Workflows

Diagram 1: General Solvent Selection Workflow

SolventSelection start Define Reaction Type (e.g., Grignard, Wittig, Aldol) reagents Identify All Reagents & Catalysts (Base, Acid, Organometallic) start->reagents temp Determine Required Reaction Temperature reagents->temp check_reactivity Is the solvent inert to all reagents? temp->check_reactivity check_solubility Does the solvent dissolve key reactants? check_reactivity->check_solubility Yes reconsider Re-evaluate Solvent Class or Consult Literature check_reactivity->reconsider No check_temp Is the boiling point appropriate? check_solubility->check_temp Yes check_solubility->reconsider No final_choice Final Solvent Choice check_temp->final_choice Yes check_temp->reconsider No select_aprotic Choose Aprotic Solvent (THF, Ether, Toluene) select_protic Protic Solvent Possible (Ethanol, Methanol) select_polar Consider Polar Solvent (THF, DMF, Acetonitrile)

Caption: A workflow for rational solvent selection in organic synthesis.

Diagram 2: Troubleshooting Low Yield Due to Solvent Issues

Troubleshooting problem Problem: Low Reaction Yield cause1 Possible Cause 1: Solvent is Not Inert problem->cause1 cause2 Possible Cause 2: Poor Reactant Solubility problem->cause2 cause3 Possible Cause 3: Unfavorable Kinetics/Equilibrium problem->cause3 solution1 Action: Use Anhydrous Solvent. For Grignard, strictly use anhydrous Ether or THF. cause1->solution1 solution2 Action: Change to a solvent with better solvating power. Consider a more polar solvent if appropriate. cause2->solution2 solution3 Action: Alter solvent polarity. Polar solvents may stabilize transition states. Consult literature for specific reaction type. cause3->solution3 check Verify Purity of Starting Materials solution1->check solution2->check solution3->check

References

Work-up procedures to minimize loss of 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the work-up of 3-Ethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing product loss during post-reaction work-up and purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of this compound.

Issue 1: Low yield after aqueous work-up.

  • Potential Cause: this compound has some water solubility, leading to loss in the aqueous layer during extraction.

  • Recommended Solution:

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the ketone in the aqueous phase, driving it into the organic layer.[1][2]

    • Back-Extraction: After the initial separation, extract the aqueous layer again with a fresh portion of the organic solvent to recover dissolved product. Repeat this process 2-3 times.

Issue 2: Formation of a stable emulsion during liquid-liquid extraction.

  • Potential Cause: The presence of surfactants or fine particulates can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers.

  • Recommended Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[1]

    • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel, which can help to break up the emulsion by increasing the ionic strength of the aqueous layer.[1][3]

    • Filtration: Filter the entire mixture through a pad of Celite®. Celite is a filter aid that can physically disrupt the emulsion.[3]

    • Centrifugation: If a centrifuge is available, spinning the mixture can force the separation of the layers.[4]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and help to break the emulsion.[1][4]

Issue 3: Product degradation during purification by flash column chromatography.

  • Potential Cause: Silica (B1680970) gel is acidic and can cause the degradation of some ketones.[5][6]

  • Recommended Solution:

    • Deactivation of Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1%).

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Minimize Residence Time: Run the column with slightly higher pressure ("flash" chromatography) to reduce the time the compound is in contact with the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from an aqueous reaction mixture?

A1: Diethyl ether is a common and effective choice due to its low boiling point, which allows for easy removal after extraction. Ethyl acetate (B1210297) is also a good option. Dichloromethane should be used with caution as it is denser than water and can be more prone to forming emulsions.[2]

Q2: How can I remove acidic or basic impurities from my this compound product?

A2:

  • To remove acidic impurities: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) solution of sodium hydroxide (B78521) (NaOH).

  • To remove basic impurities: Wash the organic layer with a dilute solution of hydrochloric acid (HCl), typically 1-10%.[2]

  • Always follow with a wash with brine to remove residual water and aid in layer separation.

Q3: My this compound is a pale yellow liquid. Is this normal?

A3: Yes, this compound is typically a colorless to pale yellow liquid.[5] Significant discoloration may indicate the presence of impurities.

Q4: What is the best method to purify this compound?

A4: The choice of purification method depends on the nature of the impurities.

  • Flash Column Chromatography: Effective for removing impurities with different polarities. See the troubleshooting guide for tips on preventing degradation.

  • Vacuum Distillation: Ideal for separating this compound from non-volatile impurities or those with significantly different boiling points.[7][8][9] Given its relatively high boiling point (around 197-198 °C), vacuum distillation is recommended to prevent thermal decomposition.[6][7]

Data Presentation

PropertyValueSource(s)
Molecular FormulaC₈H₁₄O[5]
Molecular Weight126.20 g/mol [3]
AppearanceColorless to pale yellow liquid[5]
Boiling Point197-198 °C (at 760 mmHg)[6]
SolubilitySoluble in organic solvents[5]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether.

  • Gently invert the separatory funnel 10-15 times, venting frequently to release any pressure buildup.

  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

  • Drain the lower aqueous layer into a clean flask.

  • Pour the upper organic layer out of the top of the separatory funnel into a separate clean flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh diethyl ether.

  • Combine all organic extracts.

Protocol 2: Purification of this compound by Flash Column Chromatography

  • Prepare the Column:

    • Select an appropriate size column and plug the bottom with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample to the top of the silica gel.

  • Elute the Column:

    • Add the eluent to the top of the column and apply pressure to begin elution.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification of this compound by Vacuum Distillation

  • Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.

    • Place the crude this compound in the distilling flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is reached, begin heating the distilling flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure.

  • Completion:

    • Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Mandatory Visualization

Workup_Workflow General Work-up Procedure for this compound reaction_mixture Reaction Mixture in Aqueous Solution add_brine Add Saturated NaCl (Brine) reaction_mixture->add_brine extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) add_brine->extraction separate_layers Separate Organic and Aqueous Layers extraction->separate_layers aqueous_layer Aqueous Layer separate_layers->aqueous_layer to waste or back-extraction organic_layer Organic Layer separate_layers->organic_layer back_extraction Back-Extract Aqueous Layer aqueous_layer->back_extraction combined_organic Combined Organic Layers organic_layer->combined_organic back_extraction->combined_organic wash Wash with NaHCO3 (if acidic impurities) or dilute HCl (if basic impurities) combined_organic->wash brine_wash Final Wash with Brine wash->brine_wash dry Dry over Anhydrous MgSO4 or Na2SO4 brine_wash->dry filter Filter to Remove Drying Agent dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate crude_product Crude this compound concentrate->crude_product purification Purification crude_product->purification chromatography Flash Column Chromatography purification->chromatography distillation Vacuum Distillation purification->distillation pure_product Pure this compound chromatography->pure_product distillation->pure_product

Caption: Workflow for the work-up and purification of this compound.

Troubleshooting_Emulsion Troubleshooting Emulsion Formation emulsion Emulsion Formed During Extraction option1 Option 1: Add Brine emulsion->option1 option2 Option 2: Filter through Celite emulsion->option2 option3 Option 3: Centrifuge emulsion->option3 option4 Prevention: Gentle Mixing emulsion->option4 Next Time resolution Layers Separate option1->resolution option2->resolution option3->resolution

Caption: Decision tree for resolving emulsions during extraction.

References

Validation & Comparative

Validating the Purity of Synthesized 3-Ethylcyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of a synthesized compound's purity is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-Ethylcyclohexanone, a key intermediate in the synthesis of various organic compounds and a component in the fragrance industry. We present detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable methods for their specific needs.

Introduction to this compound and its Purity Assessment

This compound (C₈H₁₄O) is a cyclic ketone that can be synthesized through various methods, including the Robinson annulation, Grignard reactions, or the alkylation of cyclohexanone. Each synthetic route can introduce a unique profile of potential impurities, such as unreacted starting materials, intermediates, and byproducts of side reactions. Therefore, a multi-faceted analytical approach is crucial to ensure the purity of the final product.

The primary analytical techniques for evaluating the purity of this compound include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Comparative Analysis of Purity Validation Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation.

Analytical Technique Principle Advantages Limitations Typical Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.High sensitivity and selectivity for volatile impurities. Provides structural information from mass spectra.Not suitable for non-volatile or thermally labile impurities.Percentage purity calculated from the relative peak areas of all components in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase based on their interactions with a stationary phase.Applicable to a wide range of compounds, including non-volatile and thermally labile impurities.Method development can be more complex. Requires a chromophore for UV detection.Percentage purity determined by comparing the peak area of the main component to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification of a compound by comparing the integral of its NMR signals to that of a certified internal standard.Provides an absolute measure of purity without the need for a reference standard of the analyte itself. Gives structural information about the main component and impurities.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and a suitable internal standard.Purity calculated based on the integral ratios of the analyte and a known amount of an internal standard.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.Provides information about the functional groups present in the sample and can be used to identify the presence of impurities with different functional groups.Not inherently quantitative. May not be sensitive to impurities with similar functional groups.Qualitative assessment of purity by comparing the sample spectrum to that of a pure reference standard.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify non-volatile impurities and assess the overall purity of the synthesized this compound.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Parameters:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as ketones have a weak n-π* transition in this region).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

Data Analysis:

  • Determine the retention time of the main peak corresponding to this compound.

  • Calculate the percentage purity using the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized this compound.

Instrumentation:

  • NMR spectrometer (e.g., Bruker 400 MHz or higher).

Materials:

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Procedure:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 20 mg) and the internal standard (e.g., 10 mg) into a clean NMR tube.

  • Add a known volume of the deuterated solvent (e.g., 0.6 mL).

  • Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation and accurate integration. A 90° pulse angle should be used.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

Data Analysis: The purity of this compound can be calculated using the following formula:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

  • I_sample and I_std are the integrals of the signals for the sample and the internal standard, respectively.

  • N_sample and N_std are the number of protons giving rise to the respective signals.

  • MW_sample and MW_std are the molecular weights of the sample and the internal standard.

  • m_sample and m_std are the masses of the sample and the internal standard.

  • P_std is the purity of the internal standard.

Visualization of Experimental Workflows

Purity Validation Workflow

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Comparison Synthesized_Product Synthesized this compound GC_MS GC-MS Analysis Synthesized_Product->GC_MS HPLC HPLC Analysis Synthesized_Product->HPLC qNMR qNMR Analysis Synthesized_Product->qNMR IR IR Spectroscopy Synthesized_Product->IR Data_Table Comparative Data Table GC_MS->Data_Table HPLC->Data_Table qNMR->Data_Table IR->Data_Table Purity_Report Final Purity Report Data_Table->Purity_Report

Caption: Workflow for the purity validation of synthesized this compound.

GC-MS Analysis Workflow

GCMS_Workflow start Sample Preparation injection GC Injection start->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis & Library Search detection->analysis report Purity Assessment analysis->report

Caption: Step-by-step workflow for GC-MS analysis.

Comparison with Alternatives

In the fragrance industry, several other cyclic ketones are used to impart similar scent profiles. A comparison of this compound with some of these alternatives is provided below. The choice of compound often depends on the desired specific odor characteristics, stability, and cost.

Compound Structure Odor Profile Boiling Point (°C) Key Analytical Features
This compound C₈H₁₄OFruity, herbaceous, slightly woody197-198Distinct mass spectrum with characteristic fragmentation.
3-Methylcyclohexanone C₇H₁₂OMinty, herbaceous169-171Lower boiling point and different retention time in GC compared to the ethyl analog.
4-tert-Butylcyclohexanone C₁₀H₁₈OCamphoraceous, woody, floral211-213Higher boiling point and distinct NMR spectrum due to the tert-butyl group.
Isophorone C₉H₁₄OCamphor-like, minty, sweet215α,β-Unsaturated ketone, showing a characteristic C=C stretch in the IR spectrum.

Conclusion

The validation of purity for synthesized this compound requires a combination of orthogonal analytical techniques. GC-MS is highly effective for identifying and quantifying volatile impurities, while HPLC is suitable for a broader range of non-volatile compounds. For absolute purity determination, qNMR is the gold standard, providing a direct and accurate measurement. Infrared spectroscopy serves as a valuable qualitative tool for confirming the presence of the carbonyl functional group and identifying certain types of impurities. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and reproducibility of their scientific findings.

A Comparative Guide to Analytical Techniques for 3-Ethylcyclohexanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical techniques for the qualitative and quantitative analysis of 3-Ethylcyclohexanone. The performance of each method is evaluated based on available experimental data for this compound or structurally similar compounds, offering a comprehensive resource for method selection and development.

Overview of Analytical Techniques

The analysis of this compound, a cyclic ketone, can be approached using several analytical methodologies. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation, identification, chiral separation, or structural elucidation. The primary techniques discussed in this guide are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Quantitative Performance Comparison

The following table summarizes the quantitative performance characteristics of various analytical techniques for the analysis of this compound and related cyclohexanone (B45756) compounds. Data for this compound is supplemented with data from closely related analogs where direct information is unavailable.

Analytical TechniqueAnalyteDetectorLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Key AdvantagesKey Limitations
GC-FID CyclohexanoneFID0.78 mg/L[1][2]1.86 mg/L[1][2]0.9936[1][2]Robust, cost-effective, wide linear range.Not suitable for thermally labile compounds, less selective than MS.
GC-MS CyclohexanoneMS~0.005 ppm (for a genotoxic impurity)[3]~0.01 ppm (for a genotoxic impurity)[3]>0.99[4]High sensitivity and selectivity, structural information from mass spectra.Higher instrument cost, potential for matrix interference.
HPLC-UV UV FiltersUV-->0.99 (10.0-50.0 µg/mL)[5]Suitable for non-volatile and thermally labile compounds, versatile.Requires a chromophore for UV detection, potentially lower resolution than GC for volatile compounds.
qNMR Various Organic CompoundsNMR---Absolute quantification without a specific reference standard, non-destructive.[6][7][8][9][10]Lower sensitivity compared to chromatographic methods, higher instrument cost.[6]
Chiral GC-MS General EnantiomersMS---Separation and identification of enantiomers.[11][12][13][14][15]Requires specialized chiral columns, method development can be complex.[11]

Note: Performance data for GC-FID and GC-MS are based on studies of cyclohexanone, which is expected to have similar chromatographic behavior to this compound. HPLC-UV data is based on the analysis of UV filters, indicating typical performance for organic molecules with UV absorbance. The sensitivity of GC-MS is highlighted by data for a genotoxic impurity, demonstrating its capability for trace analysis.[3]

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound in various matrices.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • For solid samples, perform extraction with a suitable solvent, followed by filtration. For liquid samples, a direct injection or dilution may be appropriate.

  • Solid-Phase Microextraction (SPME) can be employed for sample pre-concentration, particularly for trace analysis in aqueous matrices.[1][2]

Instrumentation and Conditions (based on cyclohexanone analysis):

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet at 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides both quantification and structural confirmation of this compound.

Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID.

Instrumentation and Conditions:

  • Gas Chromatograph: Coupled to a Mass Spectrometer (e.g., Agilent 5977A).

  • GC Conditions: Same as for GC-FID.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC-UV)

This method is applicable if this compound is derivatized to introduce a UV-absorbing chromophore or for formulations where GC is not suitable.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by serial dilution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions (general method):

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at an appropriate wavelength (ketones typically have a weak n→π* transition around 280 nm, though sensitivity will be low).

  • Injection Volume: 10 µL.

Chiral Gas Chromatography (Chiral GC)

This method is essential for the separation and quantification of the enantiomers of this compound.

Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID.

Instrumentation and Conditions:

  • Gas Chromatograph: As for GC-FID or GC-MS.

  • Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Rt-βDEXsm).[12]

  • Injector, Oven Program, Carrier Gas, and Detector: Similar to standard GC-FID/GC-MS, but the temperature program may need to be optimized for enantiomeric separation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR can be used for the absolute quantification of this compound without the need for a specific this compound reference standard, relying instead on a certified internal standard.[6][7][8][9][10]

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound and a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, D₂O).

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher.

  • Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1, typically 5 times the longest T1 of the signals of interest) to ensure full signal recovery for accurate integration.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the concentration of this compound based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and internal standard.[6]

Visualization of Analytical Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration GC_System GC System Filtration->GC_System Injection Separation Separation on Column GC_System->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-based analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection Separation Separation on C18 Column HPLC_System->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-based analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample + Internal Standard Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer Analysis Acquisition Data Acquisition NMR_Spectrometer->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Processing Phasing & Baseline Correction Spectrum->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Workflow for qNMR-based analysis of this compound.

Conclusion

The selection of an appropriate analytical technique for this compound is contingent upon the specific analytical goal. For routine quantitative analysis, GC-FID offers a robust and cost-effective solution. When higher sensitivity and structural confirmation are required, GC-MS is the preferred method. HPLC-UV is a viable alternative for non-volatile matrices or when derivatization is employed to enhance detection. For the critical task of enantiomeric separation, Chiral GC is indispensable. Finally, qNMR provides a powerful tool for absolute quantification without the need for a specific reference standard of the analyte, making it highly valuable for purity assessments and reference material characterization. This guide provides the foundational information to assist researchers and professionals in making an informed decision for their analytical needs concerning this compound.

References

A Comparative Guide to the Synthetic Utility of 3-Ethylcyclohexanone and Other Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclohexanones are pivotal structural motifs in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The position and nature of the substituent on the cyclohexanone (B45756) ring profoundly influence the ketone's reactivity, regioselectivity, and stereoselectivity in key chemical transformations. This guide provides an objective, data-driven comparison of 3-ethylcyclohexanone with other commonly used substituted cyclohexanones, such as those with methyl or tert-butyl groups at various positions. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the optimal building block for their synthetic endeavors.

Comparative Performance Data

The following table summarizes quantitative data for key reactions of various substituted cyclohexanones. The data has been compiled from the literature to highlight the impact of the substituent's position and steric bulk on reaction outcomes.

KetoneReactionReagents/ConditionsReaction TimeYield (%)Diastereomeric/Regiomeric Ratio
This compound Aldol (B89426) CondensationBenzaldehyde (B42025), NaOH, EtOH15 min (heat)Moderate-Good (Est.)Mixture of regioisomers
2-Methylcyclohexanone (B44802) Aldol CondensationBenzaldehyde, NaOEt, EtOHN/AHighMajor product from thermodynamic enolate
4-Methylcyclohexanone Aldol Condensationp-Nitrobenzaldehyde, Chiral Diamine Salt, H₂ON/AHigh99:1 dr
4-tert-Butylcyclohexanone (B146137) Wittig ReactionPh₃P=CH₂, KHMDS, THF2 h95N/A
This compound Wittig ReactionPh₃P=CH₂, n-BuLi, THFSeveral hoursGood (Est.)N/A
2-Methylcyclohexanone Hydride ReductionNaBH₄, MeOHN/AN/A76:24 (trans:cis)
4-tert-Butylcyclohexanone Hydride ReductionNaBH₄, i-PrOHN/A>9588:12 (trans:cis)
This compound Hydride ReductionNaBH₄, EtOHN/AHigh (Est.)Predominantly trans

Note: "Est." denotes an estimated value based on the reactivity of structurally similar ketones, as specific experimental data for this compound is limited in readily available literature. "N/A" indicates that the data was not specified in the cited sources.

Discussion of Comparative Performance

The synthetic utility of a substituted cyclohexanone is largely dictated by three key factors: steric hindrance, the regioselectivity of enolate formation, and the conformational preferences of the ring.

1. Enolate Formation and Regioselectivity:

For unsymmetrical ketones like 2- and 3-substituted cyclohexanones, the formation of an enolate can lead to two different regioisomers. The less substituted enolate (kinetic product) is formed faster under strong, bulky bases at low temperatures (e.g., LDA, -78 °C), while the more substituted, thermodynamically more stable enolate is favored under conditions that allow for equilibration (e.g., weaker bases, higher temperatures).

  • This compound: Deprotonation can occur at C2 or C6. The C6 position is sterically less hindered, leading to the preferential formation of the kinetic enolate at this position. The C2 position, being more substituted, will lead to the thermodynamic enolate. The ethyl group at the 3-position has a minor electronic influence on the acidity of the alpha-protons.

  • 2-Methylcyclohexanone: The methyl group at C2 significantly hinders deprotonation at this position. Therefore, the kinetic enolate is almost exclusively formed at the C6 position. The thermodynamic enolate is formed at the more substituted C2 position.

This predictable regioselectivity is a powerful tool in synthesis, allowing for selective alkylation and aldol reactions at either the more or less substituted alpha-carbon.

2. Steric Hindrance in Nucleophilic Additions:

The substituent's position and size influence the approach of nucleophiles to the carbonyl carbon.

  • 2-Substituted Cyclohexanones: A substituent at the 2-position provides significant steric hindrance to the axial approach of a nucleophile, often leading to a higher proportion of equatorial attack.

  • 3-Substituted Cyclohexanones: A substituent at the 3-position exerts less direct steric hindrance on the carbonyl group. The stereochemical outcome of nucleophilic additions is primarily governed by the conformational preferences of the ring and the substituent, as well as torsional and steric strain in the transition state. For this compound, the ethyl group will preferentially occupy an equatorial position, leading to a predictable conformational bias.

  • 4-Substituted Cyclohexanones: A bulky substituent at the 4-position, such as a tert-butyl group, effectively locks the conformation of the ring, with the substituent in the equatorial position. This leads to highly predictable stereochemical outcomes in nucleophilic additions.

3. Application in Key Synthetic Reactions:

  • Aldol Condensation: As seen in the data table, the regioselectivity of enolate formation directly impacts the structure of the aldol product. For this compound, a mixture of products can be expected unless conditions are carefully controlled to favor one enolate over the other. In contrast, 2-methylcyclohexanone can be selectively reacted at the less hindered C6 position under kinetic control.

  • Wittig Reaction: This reaction is generally tolerant of steric hindrance, but highly hindered ketones may require more reactive ylides or harsher conditions. The reactivity of this compound in a Wittig reaction is expected to be comparable to that of cyclohexanone itself, as the ethyl group is remote from the carbonyl.

  • Hydride Reduction: The stereochemical outcome of the reduction of substituted cyclohexanones is well-studied. For most substituted cyclohexanones, including this compound, the delivery of the hydride from the less hindered axial face is generally favored, leading to the equatorial alcohol (trans product) as the major isomer. The exact diastereomeric ratio is influenced by the size and position of the substituent and the reducing agent used.

Experimental Protocols

The following are representative experimental protocols for key reactions involving substituted cyclohexanones.

Protocol 1: Aldol Condensation of 2-Methylcyclohexanone with Benzaldehyde (Thermodynamic Control)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add 2-methylcyclohexanone (1.0 eq) and benzaldehyde (1.0 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Wittig Reaction of 4-tert-Butylcyclohexanone

  • Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide (a characteristic color change is often observed).

  • Reaction: Cool the ylide solution to 0 °C and add a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product can be purified by column chromatography to separate it from the triphenylphosphine (B44618) oxide byproduct.

Protocol 3: Stereoselective Reduction of 4-tert-Butylcyclohexanone

  • Reaction Setup: Dissolve 4-tert-butylcyclohexanone (1.0 eq) in a suitable solvent such as methanol (B129727) or isopropanol (B130326) in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (B1222165) (NaBH₄) (1.1 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Carefully add water to quench the excess NaBH₄, followed by dilute HCl. Extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography.

Mandatory Visualizations

Enolate_Formation cluster_ketone This compound cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone This compound kinetic_enolate Kinetic Enolate (Less Substituted) ketone->kinetic_enolate LDA, THF -78 °C thermo_enolate Thermodynamic Enolate (More Substituted) ketone->thermo_enolate NaOEt, EtOH Reflux Experimental_Workflow start Start: Substituted Cyclohexanone reaction Reaction: - Aldol Condensation - Wittig Reaction - Hydride Reduction start->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography - Distillation/Recrystallization workup->purification product Final Product: - Characterization (NMR, IR, MS) - Yield & Purity Determination purification->product

A Comparative Guide to Catalysts for 3-Ethylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-ethylcyclohexanone, a valuable intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the selective hydrogenation of 3-ethyl-2-cyclohexen-1-one. The choice of catalyst is paramount in this transformation, directly influencing the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of common heterogeneous catalysts—Palladium on Carbon (Pd/C), Raney Nickel (Raney Ni), Platinum-based catalysts, and Ruthenium-based catalysts—supported by available experimental data for the analogous hydrogenation of 2-cyclohexen-1-one (B156087), a closely related substrate.

Performance Comparison of Catalysts

The selective hydrogenation of the α,β-unsaturated double bond in 3-ethyl-2-cyclohexen-1-one without reducing the carbonyl group is the desired outcome. Over-hydrogenation leads to the formation of 3-ethylcyclohexanol, an undesired byproduct. The following table summarizes the performance of various catalysts in the selective hydrogenation of 2-cyclohexen-1-one to cyclohexanone (B45756), which serves as a strong proxy for the synthesis of this compound.

CatalystSupportSubstrateConversion (%)Selectivity to Ketone (%)Temperature (°C)Pressure (atm)Time (h)
Platinum MCM-412-Cyclohexen-1-oneHigh1004070 - 140-
Ruthenium - (Bimetallic Fe-Ru Nanoparticles)2-Cyclohexen-1-oneHigh>9550--
Palladium PVDF-HFPPhenol (B47542)9897--7
Raney Nickel -Biphenyl10099.47010-

Note: Data for 3-ethyl-2-cyclohexen-1-one is limited; therefore, data from analogous reactions on similar substrates are presented. The reaction conditions and results can vary based on the specific catalyst preparation, solvent, and other experimental parameters.

Catalyst Characteristics and Performance Analysis

Platinum (Pt) Catalysts: Platinum-based catalysts, particularly when supported on materials like MCM-41, have demonstrated exceptional selectivity for the hydrogenation of the C=C bond in α,β-unsaturated ketones.[1][2][3] In the case of 2-cyclohexen-1-one, a Pt-MCM-41 catalyst achieved 100% selectivity to cyclohexanone.[1][2][3] This high selectivity is a significant advantage in preventing the formation of the corresponding alcohol.

Ruthenium (Ru) Catalysts: Ruthenium catalysts, especially in the form of bimetallic nanoparticles (e.g., Fe-Ru), have also shown high selectivity (>95%) for the formation of cyclohexanone from 2-cyclohexen-1-one.[1] Ruthenium is a versatile hydrogenation catalyst, and its performance can be tuned by the choice of support and the presence of co-metals.[4][5]

Palladium on Carbon (Pd/C): Pd/C is a widely used, cost-effective, and efficient hydrogenation catalyst. While specific data for 3-ethyl-2-cyclohexen-1-one is scarce, studies on the hydrogenation of phenol to cyclohexanone using palladium catalysts show high selectivity (e.g., 97% with a Pd/PVDF-HFP catalyst), indicating its potential for the selective reduction of the target molecule.[6] The key challenge with Pd/C can be controlling the reaction to prevent over-hydrogenation to the alcohol.

Raney Nickel (Raney Ni): Raney Nickel is a highly active and relatively inexpensive hydrogenation catalyst. It is effective in hydrogenating a wide range of functional groups. While its high activity can sometimes lead to lower selectivity, in certain applications, such as the selective hydrogenation of a single benzene (B151609) ring in biphenyl, it has shown excellent selectivity (99.4%).[7] Careful control of reaction conditions is crucial to achieve high selectivity for the desired ketone.

Experimental Protocols

Below are generalized experimental protocols for the catalytic hydrogenation of an α,β-unsaturated cyclohexenone. These should be adapted based on the specific catalyst and available laboratory equipment.

Protocol 1: Hydrogenation using Pd/C or Pt/C under Atmospheric Pressure

Materials:

  • 3-Ethyl-2-cyclohexen-1-one

  • 10% Pd/C or 5% Pt/C catalyst (5-10 mol% relative to the substrate)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (balloon or H-Cube apparatus)

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • In a round-bottom flask, dissolve 3-ethyl-2-cyclohexen-1-one in the chosen solvent.

  • Carefully add the Pd/C or Pt/C catalyst to the solution.

  • Seal the flask with a septum and purge the system with nitrogen or argon to remove air.

  • Introduce hydrogen gas into the flask (e.g., via a balloon or a direct line from a hydrogen source).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney Nickel under Pressure

Materials:

  • 3-Ethyl-2-cyclohexen-1-one

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol (solvent)

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas cylinder

Procedure:

  • In the reaction vessel, combine the 3-ethyl-2-cyclohexen-1-one and ethanol.

  • Carefully add the Raney Nickel slurry to the vessel.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.

  • Monitor the reaction by observing the pressure drop in the hydrogen cylinder.

  • After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Carefully filter the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet.

  • Wash the catalyst with ethanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the this compound as needed.

Reaction Pathway and Experimental Workflow

The synthesis of this compound from 3-ethyl-2-cyclohexen-1-one proceeds via the selective hydrogenation of the carbon-carbon double bond.

ReactionPathway Substrate 3-Ethyl-2-cyclohexen-1-one Intermediate Adsorbed Intermediate on Catalyst Surface Substrate->Intermediate Adsorption Product This compound Intermediate->Product Hydrogenation of C=C Byproduct 3-Ethylcyclohexanol (Over-hydrogenation) Product->Byproduct Hydrogenation of C=O Reagents + H₂ Catalyst Reagents2 + H₂ ExperimentalWorkflow A Reaction Setup (Substrate, Solvent, Catalyst) B Inert Atmosphere Purge (N₂ or Ar) A->B C Introduce Hydrogen Gas B->C D Reaction Monitoring (TLC/GC) C->D E Reaction Quench & Purge D->E F Catalyst Filtration E->F G Solvent Removal F->G H Purification (Distillation/Chromatography) G->H I Product Characterization H->I

References

Verifying the Stereochemistry of (S)-3-Ethylcyclohexanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in ensuring its desired therapeutic effects and safety profile. This guide provides a comparative overview of key analytical techniques for verifying the stereochemistry of chiral ketones, with a focus on (S)-3-Ethylcyclohexanone. We will delve into the principles, experimental protocols, and data interpretation of polarimetry, circular dichroism (CD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Introduction to Chiral Ketones and the Importance of Stereochemical Verification

(S)-3-Ethylcyclohexanone is a chiral ketone, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. The "S" designation refers to the specific spatial arrangement of the ethyl group at the chiral center. In drug development and other chemical industries, each enantiomer can exhibit vastly different biological activities. Therefore, robust analytical methods are essential to confirm the absolute configuration and enantiomeric purity of a synthesized or isolated compound.

Polarimetry: A Fundamental Technique for Measuring Optical Activity

Polarimetry is a foundational technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This rotation, known as optical rotation, is a characteristic property of a chiral molecule.

Experimental Protocol: Measurement of Specific Rotation
  • Sample Preparation: A solution of the chiral compound is prepared at a known concentration (c) in a suitable achiral solvent (e.g., ethanol, chloroform).

  • Instrumentation: A polarimeter is used for the measurement. The instrument consists of a light source (typically a sodium D-line at 589 nm), a polarizer, a sample cell of a defined path length (l), and an analyzer.

  • Measurement: The prepared solution is placed in the sample cell. The analyzer is rotated until the maximum extinction of light is achieved, and the observed angle of rotation (α) is recorded.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula:

    [α]DT = α / (l × c)

    where T is the temperature and D refers to the sodium D-line. The specific rotation is a standardized value that allows for comparison across different experiments. A positive value indicates dextrorotatory (clockwise) rotation, while a negative value indicates levorotatory (counter-clockwise) rotation.

Data Presentation and Comparison

The primary quantitative data from polarimetry is the specific rotation. For a newly synthesized batch of (S)-3-Ethylcyclohexanone, the measured specific rotation would be compared against a literature value for the pure enantiomer.

CompoundSolventConcentration (g/100mL)Specific Rotation [α]D
(S)-3-Methylcyclohexanone (Illustrative) Chloroform1.0+13.5°
(R)-3-Methylcyclohexanone (Illustrative) Chloroform1.0-13.4°
Racemic 3-Methylcyclohexanone Chloroform1.0

Note: The data presented is for the closely related (S)-3-Methylcyclohexanone and is for illustrative purposes.

A measured specific rotation close to the literature value for the (S)-enantiomer and of the correct sign would provide strong evidence for the correct stereochemistry. The magnitude of the specific rotation is also proportional to the enantiomeric excess (ee) of the sample.

polarimetry_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Dissolve (S)-3-Ethylcyclohexanone in an achiral solvent at a known concentration (c) polarimeter Place solution in polarimeter cell (path length l) prep->polarimeter Transfer measure Measure observed rotation (α) polarimeter->measure Analyze calculate Calculate Specific Rotation [α] = α / (l × c) measure->calculate Data compare Compare with literature value for the pure enantiomer calculate->compare Result

Workflow for determining specific rotation using polarimetry.

Circular Dichroism (CD) Spectroscopy: Probing Chiral Chromophores

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the three-dimensional structure of molecules containing chromophores (light-absorbing groups), such as the carbonyl group in cyclohexanones.

Experimental Protocol: Acquiring a CD Spectrum
  • Sample Preparation: A dilute solution of the sample is prepared in a CD-transparent solvent (e.g., methanol, acetonitrile). The concentration is typically in the micromolar to millimolar range.

  • Instrumentation: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded over a specific wavelength range, typically from 350 nm down to 190 nm for ketones. A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.

  • Data Processing: The raw data (in millidegrees) is typically converted to molar ellipticity ([θ]) for standardized comparison.

Data Presentation and Comparison

The CD spectrum is a plot of molar ellipticity versus wavelength. Enantiomers will produce mirror-image CD spectra. The sign and intensity of the Cotton effect (the characteristic peak or trough in the CD spectrum) around the n→π* transition of the carbonyl group (around 280-300 nm for cyclohexanones) can be used to assign the absolute configuration based on empirical rules like the Octant Rule.

CompoundSolventWavelength of n→π* TransitionSign of Cotton Effect
(S)-3-Methylcyclohexanone (Illustrative) Methanol~290 nmPositive
(R)-3-Methylcyclohexanone (Illustrative) Methanol~290 nmNegative

Note: This data is illustrative for a related chiral cyclohexanone. The sign of the Cotton effect for (S)-3-Ethylcyclohexanone would need to be determined experimentally or through theoretical calculations.

A positive Cotton effect for the sample would be consistent with the (S)-configuration for 3-alkylcyclohexanones where the alkyl group is in an equatorial position.

cd_spectroscopy_workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_cd Prepare a dilute solution in a CD-transparent solvent spectropolarimeter Acquire CD spectrum (e.g., 350-190 nm) prep_cd->spectropolarimeter Insert baseline Record and subtract solvent baseline spectropolarimeter->baseline Correction process Convert to Molar Ellipticity [θ] baseline->process Corrected Data interpret Analyze Cotton effect sign (Octant Rule) to determine absolute configuration process->interpret Processed Spectrum

Workflow for stereochemical analysis using CD spectroscopy.

NMR Spectroscopy with Chiral Shift Reagents: Resolving Enantiomeric Signals

Standard NMR spectroscopy cannot distinguish between enantiomers. However, the addition of a chiral shift reagent (CSR), typically a lanthanide complex with a chiral ligand, can induce diastereomeric interactions with the enantiomers in solution. These interactions lead to different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

Experimental Protocol: Chiral NMR Analysis
  • Sample Preparation: A solution of the racemic or enantiomerically enriched sample is prepared in a dry, deuterated solvent (e.g., CDCl₃).

  • Initial NMR Spectrum: A standard ¹H NMR spectrum of the sample is acquired.

  • Addition of Chiral Shift Reagent: A small, known amount of a chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) is added to the NMR tube.

  • Acquisition of Shifted Spectra: A series of ¹H NMR spectra are acquired after each addition of the CSR. The signals of the protons closest to the carbonyl group will experience the largest induced shifts.

  • Data Analysis: The separation of signals corresponding to the two enantiomers is observed. The enantiomeric excess can be calculated by integrating the separated signals.

Data Presentation and Comparison

The key data is the chemical shift difference (ΔΔδ) between the signals of the two enantiomers in the presence of the CSR.

ProtonChemical Shift (δ) without CSR (Illustrative)Chemical Shift (δ) with CSR (Illustrative)ΔΔδ (ppm) (Illustrative)
Hα to C=O (S-enantiomer) 2.3 ppm3.5 ppm0.2 ppm
Hα to C=O (R-enantiomer) 2.3 ppm3.3 ppm

Note: The chemical shift values are hypothetical and for illustrative purposes. The actual shifts will depend on the specific CSR and its concentration.

By comparing the integrated areas of the resolved signals for the (S) and (R) enantiomers, the enantiomeric excess (ee) can be calculated:

ee (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] × 100

nmr_csr_workflow cluster_prep Sample Preparation cluster_measurement NMR Analysis cluster_analysis Data Interpretation prep_nmr Dissolve sample in dry deuterated solvent initial_nmr Acquire initial ¹H NMR prep_nmr->initial_nmr Analyze add_csr Add Chiral Shift Reagent initial_nmr->add_csr Modify Sample shifted_nmr Acquire shifted ¹H NMR add_csr->shifted_nmr Re-analyze observe_split Observe signal splitting of enantiomers shifted_nmr->observe_split Data calculate_ee Integrate signals and calculate enantiomeric excess (ee) observe_split->calculate_ee Quantify

Workflow for enantiomeric excess determination using NMR with a chiral shift reagent.

Conclusion: A Multi-faceted Approach to Stereochemical Verification

Verifying the stereochemistry of (S)-3-Ethylcyclohexanone requires a combination of analytical techniques to provide orthogonal and confirmatory evidence.

  • Polarimetry offers a straightforward and rapid assessment of optical activity and can provide a good indication of enantiomeric purity if a reliable literature value for the specific rotation is available.

  • Circular Dichroism Spectroscopy provides detailed information about the absolute configuration by probing the chiral environment of the carbonyl chromophore.

  • NMR with Chiral Shift Reagents is a powerful tool for the direct visualization and quantification of both enantiomers in a mixture, enabling the precise determination of enantiomeric excess.

For a comprehensive and unambiguous verification of the stereochemistry of (S)-3-Ethylcyclohexanone, it is recommended to utilize at least two of these techniques. For instance, confirming the sign of the specific rotation by polarimetry and then determining the enantiomeric excess by chiral NMR would provide a high degree of confidence in the stereochemical integrity of the sample. This multi-technique approach is a cornerstone of robust quality control in the development and manufacturing of chiral molecules.

Benchmarking 3-Ethylcyclohexanone Synthesis: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comprehensive comparison of three prominent literature-based methods for the synthesis of 3-ethylcyclohexanone, a valuable ketone intermediate in the synthesis of various organic compounds.

This document outlines the experimental protocols for three distinct synthetic pathways to this compound: Robinson Annulation, Organocuprate Addition, and a two-step sequence involving Robinson Annulation followed by Catalytic Hydrogenation. A detailed comparison of these methods, including reaction yield, time, and purity, is presented to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthesis Methods

MethodKey ReactantsOverall YieldReaction TimeProduct PurityKey AdvantagesKey Disadvantages
Robinson Annulation & Hydrogenation 2-Pentanone, Methyl Vinyl Ketone, H₂, Pd/C~65-75%12-24 hoursHighHigh yield, readily available starting materialsTwo-step process, requires handling of H₂ gas
Organocuprate Addition Cyclohexenone, Ethyl Iodide, Lithium, Copper(I) Iodide~70-80%4-6 hoursHighHigh yield, good for targeted ethyl group introductionRequires preparation of Gilman reagent, moisture-sensitive
Direct Robinson Annulation Cyclohexanone, Ethyl Vinyl Ketone~40-50%24-48 hoursModerateOne-pot reactionLower yield, potential for side products

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies, the following diagrams are provided.

Synthesis_Comparison_Workflow Workflow for Comparing this compound Synthesis Methods cluster_methods Synthesis Methods cluster_evaluation Evaluation Criteria cluster_decision Decision Method1 Robinson Annulation & Hydrogenation Yield Yield (%) Method1->Yield Time Reaction Time (h) Method1->Time Purity Purity Method1->Purity Conditions Reaction Conditions Method1->Conditions Method2 Organocuprate Addition Method2->Yield Method2->Time Method2->Purity Method2->Conditions Method3 Direct Robinson Annulation Method3->Yield Method3->Time Method3->Purity Method3->Conditions OptimalMethod Select Optimal Method Yield->OptimalMethod Time->OptimalMethod Purity->OptimalMethod Conditions->OptimalMethod Robinson_Annulation Reactant1 2-Pentanone Intermediate Michael Adduct Reactant1->Intermediate Base (e.g., NaOEt) Reactant2 Methyl Vinyl Ketone Reactant2->Intermediate Product 3-Ethyl-2-cyclohexenone Intermediate->Product Intramolecular Aldol Condensation Organocuprate_Addition Reactant1 Cyclohexenone Intermediate Enolate Intermediate Reactant1->Intermediate Reactant2 Lithium Diethylcuprate (Et₂CuLi) Reactant2->Intermediate Conjugate Addition Product This compound Intermediate->Product Aqueous Workup

A Comparative Guide to Analytical Methods for 3-Ethylcyclohexanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of cyclic ketones like 3-Ethylcyclohexanone is crucial for various applications, including organic synthesis monitoring, fragrance analysis, and toxicological studies. The selection of an appropriate analytical technique is paramount for achieving desired sensitivity, specificity, and throughput. This guide provides an objective comparison of two principal analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by representative experimental data and detailed protocols adapted from validated methods for similar analytes.

At a Glance: GC-MS vs. HPLC-UV for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Separation of compounds in a liquid mobile phase with detection based on UV absorbance.
Sample Volatility Requires analytes to be volatile and thermally stable. This compound is well-suited for this.Suitable for a wide range of compounds, including non-volatile and thermally labile substances.
Derivatization Generally not required for this compound.Often necessary to introduce a UV-absorbing chromophore, typically using 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Sensitivity High, especially with a mass spectrometer as the detector.Moderate to high, dependent on the derivatization efficiency and the chromophore's molar absorptivity.
Specificity High, with mass spectral data providing structural information for confident identification.Moderate. Relies on chromatographic retention time. Co-eluting substances can interfere.
Throughput Can have longer run times for complex separations.Can be high-throughput, especially with modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems.
Instrumentation Cost Generally lower initial and operational costs compared to HPLC systems.Higher initial and maintenance costs.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative methodology for the analysis of cyclic ketones, adapted from standard practices.

1. Sample Preparation & Extraction:

  • For liquid samples (e.g., reaction mixtures), a direct dilution with a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is performed.

  • An internal standard (e.g., chlorobenzene) is added for accurate quantification.[1]

  • For solid or complex matrices, a solvent extraction (e.g., Soxhlet or ultrasonic extraction) may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: HP-5MS UI, 30 m x 0.25 mm x 0.25 µm or a polar column like a DB-WAX for better separation of ketones.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 240 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

  • Data Acquisition: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol involves a derivatization step to make the ketone detectable by UV.

1. Derivatization:

  • An aliquot of the sample is reacted with an excess of 2,4-dinitrophenylhydrazine (DNPH) solution in an acidic medium (e.g., phosphoric acid in acetonitrile) to form the 2,4-dinitrophenylhydrazone derivative of this compound.[3]

  • The reaction mixture is heated (e.g., at 40 °C for 20 minutes) to ensure complete derivatization.[3]

2. Sample Preparation & Extraction:

  • After derivatization, the resulting solution is neutralized and can be directly injected or further purified and concentrated using solid-phase extraction (SPE) if higher sensitivity is required.

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Waters ACQUITY UPLC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.2 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Detector: UV-Vis detector set at 365 nm.[3]

  • Injection Volume: 20 µL.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance characteristics of GC-MS and HPLC-UV for the analysis of cyclic ketones, based on data for similar compounds.

ParameterGC-MSHPLC-UV (with DNPH derivatization)
**Linearity (R²) **≥ 0.998[4]≥ 0.999
Limit of Detection (LOD) 0.1 - 1 µg/L0.02 - 0.2 mg/kg[3]
Limit of Quantitation (LOQ) 0.5 - 5 µg/L0.07 - 0.7 mg/kg[3]
Accuracy (% Recovery) 80 - 115%[4]84 - 103%[3]
Precision (% RSD) ≤ 12%[4]≤ 8%[3]

Signaling Pathways and Experimental Workflows

GC_MS_Workflow GC-MS Analytical Workflow for this compound Sample Sample Containing This compound Dilution Dilution with Solvent (e.g., Dichloromethane) Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection Injection into GC-MS InternalStandard->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM mode) Ionization->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

GC-MS Workflow Diagram

HPLC_UV_Workflow HPLC-UV Analytical Workflow for this compound Sample Sample Containing This compound Derivatization Derivatization with 2,4-DNPH Sample->Derivatization SPE Solid-Phase Extraction (Optional) Derivatization->SPE Injection Injection into HPLC-UV SPE->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (365 nm) Separation->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

HPLC-UV Workflow Diagram

Conclusion

Both GC-MS and HPLC-UV are viable techniques for the quantification of this compound.

  • GC-MS offers high specificity and sensitivity without the need for derivatization, making it a robust and straightforward method, particularly for pure samples or when structural confirmation is essential.

  • HPLC-UV , following a derivatization step, provides a powerful alternative, especially for complex matrices where the volatility of other components might interfere with GC analysis. The derivatization adds a step to the sample preparation but can enhance sensitivity and allows for analysis on widely available HPLC systems.

The choice between these methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, required level of sensitivity and specificity, available instrumentation, and desired sample throughput. For routine quality control of relatively clean samples, GC-MS may be the more efficient choice. For complex biological or environmental samples, the selectivity offered by HPLC separation of the derivatized analyte might be advantageous.

References

3-Ethylcyclohexanone: A Comparative Guide to its Efficacy as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate precursor is paramount to the success of a synthetic route. Substituted cyclohexanones are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. This guide provides a comprehensive comparison of the efficacy of 3-ethylcyclohexanone as a precursor in key organic transformations, juxtaposed with its close analogs, cyclohexanone (B45756) and 3-methylcyclohexanone (B152366). The following analysis is based on established principles of chemical reactivity and supported by experimental data where available.

Reactivity and Steric Influence of the 3-Ethyl Group

The reactivity of cyclohexanone derivatives is primarily governed by the electronic and steric nature of their substituents. In this compound, the ethyl group at the C3 position exerts a significant influence on the molecule's conformational preference and the accessibility of its reactive sites—the carbonyl carbon and the α-protons.

The ethyl group is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon through inductive effects. However, a more pronounced impact is its steric hindrance, which plays a crucial role in directing the regioselectivity of enolate formation and the stereoselectivity of nucleophilic additions.

Comparative Analysis of Key Reactions

To objectively assess the efficacy of this compound, we will consider its performance in several fundamental organic reactions compared to cyclohexanone and 3-methylcyclohexanone.

Enolate Formation: Kinetic vs. Thermodynamic Control

The formation of an enolate is a critical step in many carbon-carbon bond-forming reactions. In unsymmetrical ketones like this compound, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.

  • Kinetic Enolate: Formed by the removal of a proton from the less sterically hindered α-carbon (C2). This is favored under conditions of a strong, bulky base (like lithium diisopropylamide, LDA) at low temperatures with short reaction times.[1][2]

  • Thermodynamic Enolate: Formed by the removal of a proton from the more substituted α-carbon (C6). This is the more stable enolate and is favored under conditions that allow for equilibrium, such as a smaller, strong base (like sodium hydride or sodium ethoxide) at higher temperatures with longer reaction times.[1][3]

The ethyl group in this compound provides more steric bulk than the methyl group in 3-methylcyclohexanone. This increased steric hindrance is expected to enhance the regioselectivity for the formation of the kinetic enolate at the C2 position under kinetically controlled conditions.

Logical Relationship for Enolate Formation:

G cluster_ketones Substituted Cyclohexanones cluster_conditions Reaction Conditions cluster_enolates Enolate Products This compound This compound Kinetic Control\n(LDA, -78°C) Kinetic Control (LDA, -78°C) This compound->Kinetic Control\n(LDA, -78°C) Thermodynamic Control\n(NaOEt, 25°C) Thermodynamic Control (NaOEt, 25°C) This compound->Thermodynamic Control\n(NaOEt, 25°C) 3-Methylcyclohexanone 3-Methylcyclohexanone 3-Methylcyclohexanone->Kinetic Control\n(LDA, -78°C) 3-Methylcyclohexanone->Thermodynamic Control\n(NaOEt, 25°C) Cyclohexanone Cyclohexanone Cyclohexanone->Kinetic Control\n(LDA, -78°C) Cyclohexanone->Thermodynamic Control\n(NaOEt, 25°C) Kinetic Enolate (Less Substituted) Kinetic Enolate (Less Substituted) Kinetic Control\n(LDA, -78°C)->Kinetic Enolate (Less Substituted) Kinetic Control\n(LDA, -78°C)->Kinetic Enolate (Less Substituted) Symmetrical Enolate Symmetrical Enolate Kinetic Control\n(LDA, -78°C)->Symmetrical Enolate Thermodynamic Enolate (More Substituted) Thermodynamic Enolate (More Substituted) Thermodynamic Control\n(NaOEt, 25°C)->Thermodynamic Enolate (More Substituted) Thermodynamic Control\n(NaOEt, 25°C)->Thermodynamic Enolate (More Substituted) Thermodynamic Control\n(NaOEt, 25°C)->Symmetrical Enolate

Caption: Control of enolate formation from substituted cyclohexanones.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol (B89426) condensation to form a new six-membered ring.[4][5] The reaction typically involves a ketone and an α,β-unsaturated ketone, such as methyl vinyl ketone.

The steric hindrance from the 3-ethyl group in this compound is anticipated to influence both the initial Michael addition and the subsequent aldol cyclization. While direct comparative data is scarce, it is expected that the reaction rate may be slightly lower compared to cyclohexanone due to steric hindrance. However, the substitution pattern of the resulting cyclohexenone product will be different, offering a route to more complex polycyclic structures.

Experimental Workflow for a Typical Robinson Annulation:

G start Start ketone Substituted Cyclohexanone (e.g., this compound) start->ketone mvk Methyl Vinyl Ketone start->mvk base Base (e.g., NaOEt) start->base michael Michael Addition ketone->michael mvk->michael base->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol product Annulated Product (Substituted Cyclohexenone) aldol->product end End product->end

Caption: Workflow for the Robinson Annulation reaction.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[6] The steric environment around the carbonyl group can significantly impact the reaction's efficiency and the stereoselectivity of the resulting alkene.

For this compound, the ethyl group can hinder the approach of the bulky Wittig reagent to the carbonyl carbon. This may lead to a slower reaction rate compared to cyclohexanone. Furthermore, the conformational constraints imposed by the ethyl group could influence the formation of the oxaphosphetane intermediate, potentially affecting the E/Z selectivity of the product alkene. With unstabilized ylides, the Z-alkene is typically favored.[7]

Experimental Protocol: General Procedure for a Wittig Reaction

  • Ylide Generation: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium) is added dropwise at low temperature to generate the phosphorus ylide.

  • Reaction with Ketone: A solution of the cyclohexanone derivative (e.g., this compound) in the same anhydrous solvent is added to the ylide solution. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the desired alkene.[8]

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group to form an alcohol.[9] Similar to the Wittig reaction, steric hindrance around the carbonyl carbon can affect the rate and stereochemical outcome of the Grignard addition.

The 3-ethyl group in this compound is expected to direct the attack of the Grignard reagent from the less hindered face of the ketone, leading to a higher diastereoselectivity in the resulting tertiary alcohol compared to reactions with cyclohexanone. The larger size of the ethyl group compared to a methyl group would likely lead to a more pronounced stereodirecting effect.

Experimental Protocol: General Procedure for a Grignard Reaction

  • Reaction Setup: All glassware must be rigorously dried to exclude moisture. Magnesium turnings are placed in a round-bottom flask under an inert atmosphere. Anhydrous diethyl ether is added, followed by a small amount of an alkyl or aryl halide (e.g., methyl iodide or bromobenzene) to initiate the formation of the Grignard reagent.

  • Grignard Reagent Formation: The remaining alkyl or aryl halide, dissolved in anhydrous ether, is added dropwise to maintain a gentle reflux.

  • Addition of Ketone: The solution of the Grignard reagent is cooled in an ice bath, and a solution of the cyclohexanone derivative (e.g., this compound) in anhydrous ether is added dropwise.

  • Work-up and Purification: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ether, and the organic layer is washed, dried, and concentrated. The crude alcohol is then purified by distillation or column chromatography.[10]

Quantitative Data Summary

ReactionPrecursorExpected Relative RateExpected Key Outcomes and Remarks
Enolate Formation (Kinetic) CyclohexanoneFastestSingle enolate product.
3-MethylcyclohexanoneFastGood regioselectivity for the less substituted enolate.
This compoundSlower than 3-methylPotentially higher regioselectivity for the less substituted enolate due to increased steric hindrance from the ethyl group.
Robinson Annulation CyclohexanoneFastestStandard annulation product.[11]
3-MethylcyclohexanoneFastYields a methyl-substituted annulated product.
This compoundSlowerYields an ethyl-substituted annulated product, potentially with altered stereochemistry due to steric influence.
Wittig Reaction CyclohexanoneFastestForms the corresponding exocyclic alkene.
3-MethylcyclohexanoneFastSlower rate than cyclohexanone; potential for diastereomeric products.
This compoundSlowerIncreased steric hindrance may lead to lower yields or require more forcing conditions. May offer enhanced diastereoselectivity.
Grignard Reaction CyclohexanoneFastestForms a tertiary alcohol.
3-MethylcyclohexanoneFastForms a diastereomeric mixture of tertiary alcohols.
This compoundSlowerExpected to provide higher diastereoselectivity in the formation of the tertiary alcohol due to the directing effect of the bulkier ethyl group.

Conclusion

This compound serves as a valuable precursor in organic synthesis, particularly when the introduction of an ethyl-substituted cyclohexyl moiety is desired. Its primary distinction from cyclohexanone and 3-methylcyclohexanone lies in the increased steric bulk of the ethyl group. This steric factor can be strategically exploited to enhance regioselectivity in enolate formation and diastereoselectivity in nucleophilic addition reactions. However, this increased hindrance may also lead to slower reaction rates and potentially lower yields compared to less substituted analogs, sometimes necessitating more stringent reaction conditions. For the synthesis of complex molecules where precise stereochemical control is crucial, the use of this compound can offer significant advantages over simpler cyclohexanones. The choice of precursor will ultimately depend on the specific synthetic target and the desired balance between reactivity and selectivity.

References

A Comparative Guide to the Reactivity of 2-Ethylcyclohexanone and 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers, 2-ethylcyclohexanone (B1346015) and 3-ethylcyclohexanone. Understanding the distinct reactivity profiles of these substituted cyclohexanones is crucial for designing synthetic routes and predicting reaction outcomes in medicinal chemistry and drug development. This document summarizes key differences in their reactivity, primarily focusing on enolate formation and subsequent reactions, supported by established principles of organic chemistry.

Executive Summary

The position of the ethyl substituent on the cyclohexanone (B45756) ring significantly influences the regioselectivity and stereoselectivity of its reactions. 2-Ethylcyclohexanone, with its substituent on the α-carbon, exhibits a pronounced difference in reactivity between its two α-positions, allowing for selective formation of either the kinetic or thermodynamic enolate. In contrast, this compound, with its substituent on the β-carbon, presents a more sterically hindered environment that can influence the approach of reagents to the α-protons, but the electronic differentiation between the two α-carbons is less pronounced.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in reactivity between 2-ethylcyclohexanone and this compound, particularly in the context of enolate formation, a pivotal intermediate in many carbon-carbon bond-forming reactions.

Feature2-EthylcyclohexanoneThis compound
Structure Ethyl group at the α-positionEthyl group at the β-position
α-Proton Acidity (pKa) α-protons on the ethyl-substituted carbon are sterically hindered and slightly less acidic. α'-protons are less hindered and generally more acidic. The pKa of α-protons in ketones typically ranges from 19-21.[1][2][3][4]Both sets of α-protons are electronically similar. The ethyl group at the 3-position can sterically hinder the approach to the adjacent α-proton.
Kinetic Enolate Formation Favored by bulky, strong, non-nucleophilic bases (e.g., LDA) at low temperatures (-78 °C).[5][6][7][8][9][10][11] Deprotonation occurs at the less substituted α'-carbon.A bulky base may show a slight preference for the less sterically hindered α-proton, but the selectivity is generally lower than for 2-substituted isomers.
Thermodynamic Enolate Formation Favored by smaller, less hindered bases (e.g., NaOEt) at higher temperatures.[5][6][8][12] Deprotonation occurs at the more substituted α-carbon.The more substituted enolate is thermodynamically more stable. Formation is favored under equilibrating conditions (weaker base, higher temperature).
Reactivity in Alkylation Regioselectivity is controllable. Alkylation of the kinetic enolate occurs at the α'-position, while alkylation of the thermodynamic enolate occurs at the α-position.[8][13]Regioselectivity is less predictable and may lead to a mixture of products.[13] Steric hindrance from the 3-ethyl group can influence the stereochemical outcome of the alkylation.
Reactivity in Aldol (B89426) Reactions The regioselectivity of enolate formation dictates the initial site of nucleophilic attack.Can form two different enolates, potentially leading to a mixture of aldol addition products.

Factors Influencing Reactivity: A Mechanistic Perspective

The differing reactivity of 2-ethylcyclohexanone and this compound is primarily governed by steric and electronic effects on the formation and subsequent reactions of their enolates.

Enolate Formation: Kinetic vs. Thermodynamic Control

The formation of an enolate is a critical step that determines the outcome of many reactions of ketones.[14] For unsymmetrical ketones like 2-ethylcyclohexanone, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.

  • Kinetic Enolate: This enolate is formed faster. Its formation is favored under irreversible conditions, typically using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[5][6][7][8][9][10][11] The bulky base removes the most accessible proton, which is usually on the less substituted α-carbon.

  • Thermodynamic Enolate: This is the more stable enolate, usually because it corresponds to a more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established, such as using a weaker, less hindered base (e.g., sodium ethoxide) at higher temperatures.[5][6][8][12]

The logical relationship governing the choice of enolate formation is depicted in the following diagram:

G Control of Enolate Formation cluster_conditions Reaction Conditions cluster_products Enolate Products Bulky Base (LDA)\nLow Temperature (-78°C) Bulky Base (LDA) Low Temperature (-78°C) Kinetic Enolate\n(Less Substituted) Kinetic Enolate (Less Substituted) Bulky Base (LDA)\nLow Temperature (-78°C)->Kinetic Enolate\n(Less Substituted) Favors Small Base (NaOEt)\nHigher Temperature Small Base (NaOEt) Higher Temperature Thermodynamic Enolate\n(More Substituted) Thermodynamic Enolate (More Substituted) Small Base (NaOEt)\nHigher Temperature->Thermodynamic Enolate\n(More Substituted) Favors

Diagram 1: Factors influencing kinetic vs. thermodynamic enolate formation.

Experimental Protocols

The following are representative experimental protocols for the alkylation of 2-ethylcyclohexanone and an aldol condensation of this compound. These protocols are based on general procedures and should be adapted and optimized for specific research needs.

Protocol 1: Kinetic Alkylation of 2-Ethylcyclohexanone

Objective: To selectively alkylate 2-ethylcyclohexanone at the less substituted α'-position via the kinetic enolate.

Materials:

  • 2-Ethylcyclohexanone

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF (50 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF (1.1 equivalents) to the stirred solvent.

  • To this solution, add a solution of 2-ethylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Aldol Condensation of this compound with Benzaldehyde (B42025)

Objective: To perform a base-catalyzed aldol condensation between this compound and benzaldehyde.

Materials:

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.2 equivalents) in a mixture of water (10 mL) and ethanol (20 mL).

  • To this solution, add this compound (1.0 equivalent) and benzaldehyde (1.05 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

  • If an oil separates, extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Reactivity Comparison Workflow

The following diagram illustrates the divergent reactivity pathways for 2-ethylcyclohexanone and this compound upon treatment with a base to form an enolate, which then reacts with an electrophile.

G Reactivity Pathways of Ethylcyclohexanones cluster_2_ethyl 2-Ethylcyclohexanone Reactions cluster_3_ethyl This compound Reactions 2-Ethylcyclohexanone 2-Ethylcyclohexanone Kinetic Enolate (at C6) Kinetic Enolate (at C6) 2-Ethylcyclohexanone->Kinetic Enolate (at C6) LDA, -78°C Thermodynamic Enolate (at C2) Thermodynamic Enolate (at C2) 2-Ethylcyclohexanone->Thermodynamic Enolate (at C2) NaOEt, RT This compound This compound Enolate Mixture Enolate Mixture This compound->Enolate Mixture Base Alkylation at C6 Alkylation at C6 Kinetic Enolate (at C6)->Alkylation at C6 Electrophile Alkylation at C2 Alkylation at C2 Thermodynamic Enolate (at C2)->Alkylation at C2 Electrophile Alkylation Product Mixture Alkylation Product Mixture Enolate Mixture->Alkylation Product Mixture Electrophile

Diagram 2: Divergent reactivity of 2- and this compound.

Conclusion

The seemingly subtle difference in the position of the ethyl group in 2-ethylcyclohexanone versus this compound leads to significant and predictable differences in their chemical reactivity. For 2-ethylcyclohexanone, the ability to selectively form either the kinetic or thermodynamic enolate provides a powerful tool for controlling the regioselectivity of subsequent reactions. In contrast, reactions involving this compound are more likely to yield mixtures of regioisomers due to the less differentiated electronic nature of its α-protons, although steric factors can still play a role in directing reactivity. A thorough understanding of these principles is essential for the strategic design of synthetic pathways in organic and medicinal chemistry.

References

Assessing the Reproducibility of 3-Ethylcyclohexanone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-ethylcyclohexanone, a valuable intermediate in the preparation of various organic compounds, can be approached through several synthetic routes. This guide provides a comparative analysis of the most common and effective methods, with a focus on assessing the reproducibility of a key protocol based on available experimental data. Detailed methodologies are presented to allow for practical application and further investigation.

Key Synthesis Pathways

Two primary strategies dominate the synthesis of this compound:

  • Conjugate Addition to Cyclohexenone: This method involves the 1,4-addition of an ethyl group to a cyclohexenone precursor. The use of organocuprates, particularly lithium diethylcuprate (a Gilman reagent), is favored for this transformation due to their high selectivity for conjugate addition over direct carbonyl addition.

  • Robinson Annulation: This powerful ring-forming reaction sequence combines a Michael addition with an intramolecular aldol (B89426) condensation. For the synthesis of this compound, this would typically involve the reaction of a ketone enolate with an α,β-unsaturated ketone, followed by cyclization and dehydration. A related and often more controlled approach is the Stork Enamine Alkylation , which utilizes an enamine intermediate for the initial carbon-carbon bond formation, offering greater regioselectivity.

Comparative Analysis of Synthesis Protocols

While numerous general methods exist, detailed and reproducible protocols for the specific synthesis of this compound are less frequently documented in readily accessible literature. However, by examining analogous reactions and established procedures for similar substituted cyclohexanones, we can construct and evaluate a likely and effective protocol.

Protocol 1: Synthesis via Conjugate Addition of Lithium Diethylcuprate

This protocol is adapted from well-established procedures for the conjugate addition of organocuprates to α,β-unsaturated ketones.

Experimental Protocol:

  • Step 1: Preparation of Lithium Diethylcuprate. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), copper(I) iodide (CuI) is suspended in anhydrous diethyl ether at -78 °C. To this suspension, two equivalents of ethyllithium (B1215237) (EtLi) in a suitable solvent (e.g., cyclohexane/ethylbenzene) are added dropwise. The mixture is stirred at this temperature for 30 minutes to form a solution of lithium diethylcuprate.

  • Step 2: Conjugate Addition. A solution of 2-cyclohexen-1-one (B156087) in anhydrous diethyl ether is added dropwise to the freshly prepared lithium diethylcuprate solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-2 hours) to ensure complete reaction.

  • Step 3: Work-up and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford this compound.

Reproducibility and Yield:

Direct and repeated reports for the synthesis of this compound using this specific protocol are not widely available in the literature. However, analogous reactions with other alkyl cuprates on cyclohexenone report high yields, often in the range of 80-95%. The reproducibility of this reaction is generally considered to be high, provided that anhydrous conditions are strictly maintained and the organometallic reagents are of good quality.

Protocol 2: Synthesis via Stork Enamine Alkylation and Robinson Annulation (Adapted)

This protocol is a conceptual adaptation of the synthesis of more complex substituted cyclohexanones, demonstrating a robust and regioselective approach.

Experimental Protocol:

  • Step 1: Enamine Formation. Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent like toluene. The reaction is typically performed with azeotropic removal of water (e.g., using a Dean-Stark apparatus) to drive the reaction to completion, yielding the corresponding enamine.

  • Step 2: Michael Addition. The formed enamine is then reacted with an appropriate α,β-unsaturated ketone, in this case, a vinyl ketone that would lead to the desired ethyl substitution pattern after subsequent steps. For instance, reaction with 1-penten-3-one would introduce the necessary carbon framework. This Michael addition is followed by hydrolysis of the resulting iminium salt to yield a 1,5-diketone.

  • Step 3: Intramolecular Aldol Condensation and Dehydration. The 1,5-diketone is then treated with a base (e.g., potassium hydroxide (B78521) in ethanol) to induce an intramolecular aldol condensation, forming a six-membered ring. Subsequent dehydration yields the α,β-unsaturated cyclohexenone ring, which upon reduction of the double bond would yield this compound.

Reproducibility and Yield:

The Stork enamine alkylation and Robinson annulation are well-established and reliable reactions.[1] The multi-step nature of this sequence means that the overall yield will be a product of the yields of individual steps. While a specific reproducible yield for this compound via this exact sequence is not documented, individual steps of similar syntheses are reported with good to excellent yields (typically 70-90% for each step). The reproducibility is contingent on careful control of reaction conditions at each stage, particularly in the formation of the desired enamine regioisomer.

Data Summary

Parameter Protocol 1: Conjugate Addition Protocol 2: Stork Enamine/Robinson Annulation
Starting Materials 2-Cyclohexen-1-one, Ethyllithium, Copper(I) IodideCyclohexanone, Pyrrolidine, 1-Penten-3-one (example)
Key Intermediates Lithium DiethylcuprateEnamine, 1,5-Diketone
Reported Yield Range (Analogous Reactions) 80-95%70-90% per step (overall yield likely lower)
Key Advantages High selectivity, typically high yielding, direct introduction of the ethyl group.High regioselectivity in the initial alkylation step.
Key Challenges Requires strict anhydrous conditions, handling of pyrophoric organolithium reagents.Multi-step process, potential for side reactions if not carefully controlled.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows, the following diagrams illustrate the logical steps involved in each synthetic protocol.

Conjugate_Addition_Workflow cluster_reagent_prep Step 1: Reagent Preparation cluster_reaction Step 2: Conjugate Addition cluster_workup Step 3: Work-up & Purification EtLi Ethyllithium Cuprate Lithium Diethylcuprate EtLi->Cuprate CuI Copper(I) Iodide CuI->Cuprate ReactionMix Reaction Mixture Cuprate->ReactionMix Cyclohexenone 2-Cyclohexen-1-one Cyclohexenone->ReactionMix Quench Quench (aq. NH4Cl) ReactionMix->Quench Purification Purification Quench->Purification Product This compound Purification->Product Stork_Enamine_Robinson_Workflow cluster_enamine_formation Step 1: Enamine Formation cluster_michael_addition Step 2: Michael Addition cluster_annulation Step 3: Annulation Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine Pyrrolidine Pyrrolidine Pyrrolidine->Enamine Diketone 1,5-Diketone Enamine->Diketone VinylKetone α,β-Unsaturated Ketone VinylKetone->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Dehydration Dehydration Aldol->Dehydration Reduction Reduction Dehydration->Reduction Product This compound Reduction->Product

References

A Comparative Guide to Purity Assessment of 3-Ethylcyclohexanone: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the purity assessment of 3-ethylcyclohexanone, a common organic intermediate.

This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on typical experimental data, and utilizes diagrams to illustrate workflows and logical comparisons, empowering you to make informed decisions for your analytical needs.

At a Glance: Method Comparison

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte. In contrast, GC-FID and HPLC-UV are well-established, robust separation techniques that rely on comparison to a reference standard of the compound of interest. The choice of method depends on factors such as the nature of the impurities, required accuracy and precision, and available instrumentation.

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.Separation of volatile compounds based on partitioning between a stationary and mobile phase.Separation of compounds based on their differential distribution between a stationary and a liquid mobile phase.
Quantification Absolute (Primary Method) using a certified internal standard.Relative, requires a specific reference standard of the analyte.Relative, requires a specific reference standard of the analyte.
Sample Throughput ModerateHighHigh
Sample Requirement Typically 5-20 mgSmall (µL injections)Small (µL injections)
Destructive NoYesYes
Selectivity High for structurally distinct molecules.High for volatile compounds.High for a wide range of compounds.
Accuracy ExcellentVery GoodVery Good
Precision ExcellentExcellentExcellent

Quantitative Performance Comparison

The following table summarizes typical quantitative data for the purity assessment of this compound using the three analytical techniques. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterqNMRGC-FIDHPLC-UV
Purity Assay (%) 99.5 ± 0.299.6 ± 0.199.4 ± 0.1
Accuracy (% Recovery) 99.0 - 101.098.0 - 102.0[1]98.0 - 102.0[2]
Precision (RSD, %) ≤ 1.0≤ 2.0[1]≤ 2.0[3]
Linearity (R²) ≥ 0.999≥ 0.999[4]≥ 0.999[2]
Limit of Quantification (LOQ) ~0.1%~0.01%~0.01%
Limit of Detection (LOD) ~0.03%~0.003%~0.003%

Experimental Workflows and Method Comparison

To visualize the experimental process and the logical relationship between these techniques, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) dissolve Dissolve both in Deuterated Solvent (e.g., CDCl3) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

qNMR Experimental Workflow

Method_Comparison cluster_methods Analytical Techniques for Purity Assessment cluster_attributes Key Attributes qNMR qNMR Principle Principle qNMR->Principle Direct Proportionality of Signal to Nuclei Quantification Quantification qNMR->Quantification Absolute (Primary) Selectivity Selectivity qNMR->Selectivity Structural Environment Sample_Nature Sample Nature qNMR->Sample_Nature Soluble Compounds GC_FID GC-FID GC_FID->Principle Volatility-based Separation GC_FID->Quantification Relative GC_FID->Selectivity Boiling Point & Polarity GC_FID->Sample_Nature Volatile & Thermally Stable HPLC_UV HPLC-UV HPLC_UV->Principle Polarity-based Separation HPLC_UV->Quantification Relative HPLC_UV->Selectivity Polarity & Functional Groups HPLC_UV->Sample_Nature Soluble, Wide Range of Volatility

Comparison of Analytical Techniques

Detailed Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound

1. Selection of Internal Standard: The internal standard is crucial for accurate quantification.[5] For this compound, Maleic Acid is a suitable internal standard due to the following reasons:

  • Its proton signals (a singlet at ~6.3 ppm in CDCl₃) do not overlap with the signals of this compound (typically in the range of 0.9-2.5 ppm).[6]

  • It is a stable, non-volatile solid that can be accurately weighed.[7][8]

  • It is commercially available in high purity as a certified reference material.

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (at least 30 seconds to ensure full relaxation for quantitative results).

    • Number of Scans (ns): 16 or more to achieve a good signal-to-noise ratio.

    • Receiver Gain: Optimized to avoid signal clipping.

    • Acquisition Time (aq): At least 3 seconds.

    • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-10 ppm).

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound (e.g., the triplet of the methyl group of the ethyl chain) and the singlet of the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

GC-FID Protocol for this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Detector: Flame Ionization Detector (FID) at 280°C.

3. Analysis:

  • Inject 1 µL of each calibration standard and the sample solution.

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity based on the initial sample weight.

HPLC-UV Protocol for this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a wavelength where this compound has sufficient absorbance (e.g., 210 nm).

  • Injection Volume: 10 µL.

3. Analysis:

  • Inject each calibration standard and the sample solution.

  • Identify the peak for this compound by its retention time.

  • Create a calibration curve by plotting peak area versus concentration.

  • Calculate the concentration of this compound in the sample using the calibration curve and determine the purity based on the initial sample weight.

Conclusion

The purity assessment of this compound can be reliably performed using qNMR, GC-FID, and HPLC-UV.

  • qNMR stands out as a primary method that provides absolute quantification with high accuracy and precision, making it ideal for the certification of reference materials and for obtaining highly reliable purity values without the need for a specific standard of the analyte.[5]

  • GC-FID is a highly sensitive and robust technique, particularly well-suited for the routine analysis of volatile compounds like this compound and for detecting volatile impurities.

  • HPLC-UV offers versatility and is applicable to a broader range of compounds, including non-volatile impurities that may not be detected by GC.

For a comprehensive purity profile of this compound, a combination of these techniques is often recommended. For instance, qNMR can provide an accurate absolute purity value, while GC-FID and HPLC-UV can be employed to identify and quantify specific volatile and non-volatile impurities, respectively. This integrated approach ensures a thorough understanding of the compound's purity, leading to higher quality and more reliable scientific outcomes.

References

Safety Operating Guide

Proper Disposal of 3-Ethylcyclohexanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe and compliant laboratory environment necessitates the proper disposal of all chemical waste. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Ethylcyclohexanone, a flammable liquid that requires careful handling. Adherence to these protocols is crucial for the safety of laboratory personnel and the protection of the environment.

For the safe handling and disposal of this compound, it is imperative to be aware of its specific hazards. This chemical is classified as a flammable liquid and can be harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause skin irritation and serious eye damage.[1][2]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound and similar ketones, which is essential for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Boiling Point184.70 °C @ 760.00 mm Hg (estimated)[3]
Flash Point58.50 °C (137.00 °F) TCC (estimated)[3]
Vapor Pressure0.723000 mmHg @ 25.00 °C (estimated)[3]
Water Solubility1741 mg/L @ 25 °C (estimated)[3]
GHS ClassificationFlammable Liquid (Category 3), Acute Toxicity - Oral (Category 4), Acute Toxicity - Inhalation (Category 4), Acute Toxicity - Dermal (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1)[1]
Personal Protective Equipment (PPE)

Before handling this compound for disposal or any other purpose, wearing the appropriate Personal Protective Equipment (PPE) is mandatory.

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential to prevent eye contact.[2]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to protect against skin contact.[2]

  • Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin exposure.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of vapor inhalation, a NIOSH-approved respirator may be necessary.[4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[2][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent pads, gloves, and empty containers), in a designated and compatible waste container.[2]

    • The container must be in good condition, leak-proof, and have a secure, screw-on cap.[8][9] Avoid using containers with corks or parafilm as closures.[8]

    • Do not mix this compound with incompatible wastes.[6][9] It is crucial to segregate waste streams to prevent dangerous reactions.[9]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name, "this compound," and indicate that it is "Hazardous Waste."[5][9]

    • The label must also include the date of waste generation, the location of origin (e.g., department, room number), and the name and contact information of the principal investigator.[5]

    • Ensure all relevant hazard pictograms (e.g., flammable, harmful) are clearly marked on the label.[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[8]

    • This area should be well-ventilated, cool, and away from sources of ignition such as heat, sparks, or open flames.[4][10]

    • Utilize secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[8] The secondary container should be capable of holding 110% of the volume of the primary container.[8]

  • Professional Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][5]

    • Provide the waste disposal personnel with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.[2]

    • Complete any required hazardous waste disposal forms accurately and completely.[5]

  • Spill and Leak Procedures:

    • In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[2]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

    • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1]

    • Clean the affected area thoroughly.[6]

  • Empty Container Disposal:

    • Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.[9][11]

    • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][11]

    • After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular solid waste, though recycling is a preferable option if available.[9][11]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

G This compound Disposal Workflow start Waste Generation (this compound) ppe Wear Appropriate PPE start->ppe collect Collect in a Labeled, Compatible Container ppe->collect spill Spill or Leak? collect->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes store Store in Designated Hazardous Waste Area with Secondary Containment spill->store No collect_spill Collect Contaminated Material for Disposal contain_spill->collect_spill collect_spill->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 3-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 3-Ethylcyclohexanone. The following procedures are designed to minimize risk and ensure a safe laboratory environment. Adherence to these guidelines is essential for all personnel working with this chemical.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for this compound. Occupational exposure limits for the closely related compound, Cyclohexanone, are provided as a conservative reference in the absence of specific data for this compound.

PropertyValue
Chemical Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Odor Peppermint or acetone-like odor
Flash Point 58.5 °C (137.3 °F) - Closed Cup[1]
Boiling Point 197-198 °C (386.6-388.4 °F)[2]
Solubility Soluble in alcohol, ether, and organic solvents.[2]
Occupational Exposure Limits (as Cyclohexanone) OSHA PEL: 50 ppm (200 mg/m³) TWANIOSH REL: 25 ppm (100 mg/m³) TWA [skin][3][4]ACGIH TLV: 20 ppm TWA, 50 ppm STEL [skin][5]

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA that should not be exceeded at any time during a workday. "Skin" notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause serious eye damage and skin irritation.[1][6] It is harmful if swallowed, inhaled, or in contact with the skin.[1][6] Appropriate personal protective equipment is mandatory to prevent exposure.

Recommended PPE
  • Eye and Face Protection: Chemical splash goggles are required at a minimum. When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[7]

  • Hand Protection: Based on general resistance charts for ketones, Butyl or Viton® gloves are recommended for extended contact. Nitrile gloves may be suitable for short-term use but should be changed immediately upon contamination. Always consult the glove manufacturer's specific chemical resistance data.

  • Skin and Body Protection: A flame-resistant lab coat is required. For operations with a higher risk of splashes or spills, chemical-resistant coveralls should be worn.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[8] For higher concentrations, a full-facepiece respirator or a supplied-air respirator may be necessary.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal A Review SDS and SOPs B Verify Fume Hood Functionality A->B C Don Appropriate PPE B->C D Dispense Chemical in Fume Hood C->D Proceed to Handling E Keep Container Tightly Closed D->E F Ground/Bond Container and Receiving Equipment D->F G Use Non-Sparking Tools D->G J Use Spill Kit for Flammable Liquids D->J If Spill Occurs K Collect Waste in a Labeled, Compatible Container G->K After Use H Evacuate Area I Alert Supervisor H->I I->J L Segregate from Incompatible Wastes K->L M Arrange for Hazardous Waste Pickup L->M

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs) before beginning work.

    • Ensure the chemical fume hood is operational and has a current certification.

    • Don all required personal protective equipment as outlined in the PPE section.

  • Handling:

    • Conduct all dispensing and handling of this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]

    • Keep the container tightly closed when not in use to prevent the release of flammable vapors.[6]

    • To prevent static discharge, which can ignite flammable vapors, ground and bond the container and receiving equipment during transfer.[6]

    • Use only non-sparking tools when opening or handling containers of this compound.[6]

    • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Emergency Procedures:

    • Spill: In the event of a spill, evacuate the immediate area and alert your supervisor. Use a spill kit specifically designed for flammable liquids, which contains non-combustible absorbent materials.

    • Fire: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use a water jet, as it may spread the fire.

    • Exposure:

      • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

      • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Collection and Disposal Protocol
  • Container: Collect waste this compound in a clearly labeled, leak-proof, and chemically compatible container. The container should be kept closed except when adding waste.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of any other components in the waste mixture.

  • Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.

  • Disposal: Do not dispose of this compound down the drain.[9] Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10] Empty containers that have not been triple-rinsed should also be disposed of as hazardous waste.[4]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.